molecular formula C8H14Br2N4O3 B10837369 RB-6145 CAS No. 122178-49-8

RB-6145

货号: B10837369
CAS 编号: 122178-49-8
分子量: 374.03 g/mol
InChI 键: XPBJPGMCFKYBBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

RB-6145 is a useful research compound. Its molecular formula is C8H14Br2N4O3 and its molecular weight is 374.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

122178-49-8

分子式

C8H14Br2N4O3

分子量

374.03 g/mol

IUPAC 名称

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H

InChI 键

XPBJPGMCFKYBBV-UHFFFAOYSA-N

规范 SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of RB-6145: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-6145 is a novel prodrug that undergoes conversion to its active form, RSU-1069, a dual-function compound exhibiting both potent hypoxic cell cytotoxicity and radiosensitizing properties. The mechanism of action is intrinsically linked to the cellular oxygen concentration, demonstrating significantly greater toxicity in hypoxic environments characteristic of solid tumors. This differential effect is attributed to the bioreduction of the 2-nitroimidazole (B3424786) moiety of RSU-1069 under low oxygen conditions, which enhances its DNA alkylating capacity. This guide provides a comprehensive overview of the mechanism of action of this compound, including its activation, interaction with DNA, and the experimental basis for these findings.

Introduction

This compound was developed as a less toxic prodrug of RSU-1069, a compound that combines a 2-nitroimidazole ring for hypoxic selectivity with an aziridine (B145994) ring for alkylating activity. The rationale behind its design is to target the hypoxic cell populations within solid tumors, which are notoriously resistant to conventional radiotherapy and chemotherapy. This document details the molecular mechanisms underpinning the therapeutic potential of this compound.

Mechanism of Action: From Prodrug to Active Cytotoxin

The primary mechanism of action of this compound is centered on the activity of its metabolite, RSU-1069. This process can be divided into two key stages: the conversion of the prodrug and the subsequent oxygen-dependent cytotoxicity of the active compound.

Conversion of this compound to RSU-1069

This compound is a bromoethylamino prodrug that, under physiological conditions, is designed to form the alkylating aziridine moiety, yielding the active compound RSU-1069. This conversion is a critical step for the drug's cytotoxic effects.

Oxygen-Dependent Cytotoxicity of RSU-1069

The cytotoxicity of RSU-1069 is significantly influenced by the cellular oxygen concentration.

  • Aerobic Conditions: In the presence of normal oxygen levels (aerobic conditions), RSU-1069 acts as a monofunctional alkylating agent. The aziridine ring can alkylate DNA, leading to the formation of single-strand breaks (SSBs).

  • Hypoxic Conditions: In low oxygen environments (hypoxia), the 2-nitroimidazole group of RSU-1069 undergoes bioreduction. This process is believed to generate a more reactive species that enhances the drug's DNA-damaging capabilities. Under hypoxia, RSU-1069 functions as a bifunctional agent, leading to the formation of both single and double-strand DNA breaks (DSBs), as well as DNA crosslinks. This increased level of DNA damage is substantially more lethal to cancer cells.

The following diagram illustrates the differential mechanism of action of RSU-1069 under aerobic and hypoxic conditions.

Figure 1. Oxygen-Dependent Mechanism of RSU-1069 cluster_0 Aerobic Conditions cluster_1 Hypoxic Conditions RSU-1069_aerobic RSU-1069 DNA_aerobic DNA RSU-1069_aerobic->DNA_aerobic Monofunctional Alkylation SSB Single-Strand Breaks DNA_aerobic->SSB RSU-1069_hypoxic RSU-1069 Bioreduction Bioreduction of Nitro Group RSU-1069_hypoxic->Bioreduction Reduced_RSU-1069 Reduced RSU-1069 Bioreduction->Reduced_RSU-1069 DNA_hypoxic DNA Reduced_RSU-1069->DNA_hypoxic Bifunctional Alkylation DSB_Crosslinks Double-Strand Breaks & Crosslinks DNA_hypoxic->DSB_Crosslinks

Figure 1. Oxygen-Dependent Mechanism of RSU-1069

Quantitative Data on the Activity of RSU-1069

The following tables summarize key quantitative data regarding the efficacy and toxicity of RSU-1069, the active form of this compound.

Table 1: In Vitro Radiosensitizing and Cytotoxic Efficacy

ParameterCell LineConditionValueReference
Enhancement Ratio-Hypoxic2.2 (at 0.2 mM RSU-1069)
-Hypoxic1.5 (at 0.2 mM Misonidazole)
Hypoxic:Aerobic Toxicity RatioCHO-~80 (wild type), ~900 (repair-deficient)
HeLa-~20
Toxicity vs. MisonidazoleCHOAerobic~50 times more toxic
CHOHypoxic~250 times more toxic
9LHypoxic300-1000 fold more efficient than misonidazole

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterAnimal ModelValueReference
Enhancement RatioMT tumor1.8 - 1.9 (at 0.08 mg/g)
Chemopotentiation (Melphalan)MT tumor3.0 (at 0.08 mg/g RSU-1069)
Maximum Tolerated Dose (RSU-1069)C3H/He mice80 mg/kg (i.p.), 320 mg/kg (p.o.)
Maximum Tolerated Dose (this compound)C3H/He mice350 mg/kg (i.p.), 1 g/kg (p.o.)
Peak Plasma Conc. (100 mg/kg)Rat (9L tumor)40 µg/ml
Elimination t1/2 (100 mg/kg)Rat (9L tumor)39.3 min (plasma), 36.1 min (tumor)
Tumor:Plasma RatioB16 melanoma3.8

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to characterize the mechanism of action of RSU-1069.

Clonogenic Assay for Cytotoxicity and Radiosensitization

This assay is used to determine the ability of single cells to form colonies after treatment with the drug and/or radiation.

  • Cell Culture: Mammalian cells (e.g., CHO, V79) are cultured in appropriate media.

  • Drug Treatment: Cells are exposed to varying concentrations of RSU-1069 under either aerobic (21% O₂) or hypoxic (e.g., <10 ppm O₂) conditions for a specified duration.

  • Irradiation: For radiosensitization studies, cells are irradiated with a range of X-ray doses in the presence or absence of the drug.

  • Colony Formation: After treatment, cells are washed, trypsinized, counted, and plated at low densities in fresh medium.

  • Incubation: Plates are incubated for 7-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a group of at least 50 cells.

  • Data Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells.

The following diagram outlines the general workflow for a clonogenic assay.

Figure 2. General Workflow of a Clonogenic Assay Cell_Culture 1. Cell Culture Drug_Treatment 2. Drug Treatment (Aerobic/Hypoxic) Cell_Culture->Drug_Treatment Irradiation 3. Irradiation (Optional) Drug_Treatment->Irradiation Plating 4. Plating for Colony Formation Irradiation->Plating Incubation 5. Incubation Plating->Incubation Staining_Counting 6. Staining and Colony Counting Incubation->Staining_Counting Data_Analysis 7. Data Analysis Staining_Counting->Data_Analysis

Figure 2. General Workflow of a Clonogenic Assay
DNA Strand Breakage Assays (Alkaline Elution/Sucrose (B13894) Gradient Sedimentation)

These techniques are used to quantify single and double-strand breaks in DNA.

  • Radiolabeling: Cellular DNA is labeled by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine).

  • Drug Treatment: Cells are treated with RSU-1069 under aerobic or hypoxic conditions.

  • Cell Lysis: Cells are lysed on a filter (alkaline elution) or on top of a sucrose gradient.

  • DNA Unwinding and Elution/Sedimentation:

    • Alkaline Elution: DNA is eluted through the filter with an alkaline solution. The rate of elution is proportional to the number of SSBs. DSBs can be measured with modifications to the protocol.

    • Sucrose Gradient Sedimentation: The lysed cells are centrifuged through a sucrose gradient. The distance the DNA sediments is inversely related to the number of strand breaks.

  • Fraction Collection and Analysis: Fractions are collected and the amount of radioactivity in each fraction is determined to quantify the extent of DNA damage.

Conclusion

This compound, through its active metabolite RSU-1069, represents a promising strategy for targeting hypoxic tumor cells. Its dual mechanism of action, combining radiosensitization with potent hypoxia-selective cytotoxicity driven by bioreductive activation and subsequent DNA alkylation, provides a strong rationale for its development as an anticancer agent. The quantitative data and experimental findings summarized in this guide offer a solid foundation for further research and clinical investigation into this class of compounds.

chemical structure and properties of RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145, also known by its chemical name α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol and synonyms CI-1010 and PD 144872, is a significant compound in the field of oncology research.[1] It is a nitroimidazole-based prodrug designed for the targeted treatment of hypoxic solid tumors. This compound functions as a bioreductive agent, selectively activated under low-oxygen (hypoxic) conditions characteristic of many aggressive cancers. This selective activation leads to the formation of its cytotoxic metabolite, RSU-1069, which acts as a potent radiosensitizer and DNA-damaging agent.[2] The development of this compound represents a strategic approach to enhance the efficacy of radiation therapy and chemotherapy in the challenging microenvironment of hypoxic tumors.

Chemical Structure and Properties

The chemical identity of this compound is rooted in its unique structure, featuring a 2-nitroimidazole (B3424786) core linked to a bromoethylamino side chain. This structure is pivotal to its function as a prodrug.

Chemical Structure:

  • IUPAC Name: α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol

  • Molecular Formula: C₈H₁₃BrN₄O₃

  • Synonyms: CI-1010, PD 144872

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is crucial for its application in research and development. The available data is presented in the table below.

PropertyValueReference
Molecular Weight 309.12 g/mol Inferred from Formula
Formulation Monohydrobromide salt[3]
Oral Activity Orally active[2]

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound lies in its selective activation within the hypoxic microenvironment of solid tumors, a condition that often confers resistance to conventional cancer therapies.

Bioreductive Activation

Under normoxic (normal oxygen) conditions, this compound is relatively inert. However, in the low-oxygen environment of hypoxic tumor cells, the nitro group of the 2-nitroimidazole ring undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant generation of superoxide, a futile cycle that prevents the accumulation of the active metabolite.

In the absence of sufficient oxygen, the radical anion can undergo further reduction to form a highly reactive nitroso and hydroxylamine (B1172632) species. This process ultimately leads to the intramolecular cyclization of the bromoethylamino side chain, eliminating a bromide ion and forming the reactive aziridine-containing metabolite, RSU-1069.

Cytotoxicity and Radiosensitization by RSU-1069

RSU-1069 is a bifunctional agent, possessing both a DNA-affinic nitroimidazole head and a DNA-alkylating aziridine (B145994) ring. The reduced nitroimidazole moiety facilitates the localization of the drug to DNA, while the highly reactive aziridine ring alkylates DNA, primarily at the N7 position of guanine. This alkylation leads to the formation of DNA adducts, single-strand breaks, and potentially interstrand cross-links, ultimately inducing cell death.[3][4]

The radiosensitizing effect of RSU-1069 stems from its ability to "fix" radiation-induced DNA damage. Ionizing radiation generates free radicals that cause initial, reparable damage to DNA. In the presence of RSU-1069, these damaged sites are more likely to become permanent, lethal lesions, thereby enhancing the cell-killing effect of radiation. The cytotoxicity of RSU-1069 is significantly greater in hypoxic cells compared to aerobic cells.[5]

Signaling Pathway Diagram

RB6145_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic Tumor Cell) RB6145_ext This compound (Prodrug) RB6145_int This compound RB6145_ext->RB6145_int Cellular Uptake Bioreduction Bioreductive Activation (Nitroreductases) RB6145_int->Bioreduction RSU1069 RSU-1069 (Active Metabolite) Bioreduction->RSU1069 - Br⁻ DNA DNA RSU1069->DNA Alkylation Radiosensitization Radiosensitization RSU1069->Radiosensitization DNA_damage DNA Alkylation & Single-Strand Breaks DNA->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis Radiosensitization->DNA_damage Fixes Damage Radiation Ionizing Radiation Radiation->DNA Induces Damage

Caption: Mechanism of this compound activation and action in hypoxic tumor cells.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound. Below are outlines of key experimental protocols.

Synthesis of this compound (α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol)

The synthesis of this compound is detailed in the scientific literature, notably in the Journal of Medicinal Chemistry, 1990, Vol. 33, No. 9.[6] The general procedure involves the reaction of 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole with 2-bromoethylamine (B90993).

Materials:

  • 1-(Oxiran-2-ylmethyl)-2-nitro-1H-imidazole

  • 2-Bromoethylamine hydrobromide

  • Anhydrous ethanol (B145695)

  • Triethylamine (B128534)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole in anhydrous ethanol.

  • Add a solution of 2-bromoethylamine hydrobromide and triethylamine in anhydrous ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

In Vitro Cytotoxicity Assay

This protocol assesses the cell-killing ability of this compound under both normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound stock solution

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, or similar)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Place one set of plates in a standard incubator (normoxic conditions, ~21% O₂) and another set in a hypoxia chamber (hypoxic conditions, e.g., 1% O₂).

  • Incubate the plates for a specified duration (e.g., 48-72 hours).

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.

Experimental Workflow Diagram

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding adherence Allow cells to adhere overnight cell_seeding->adherence drug_prep Prepare serial dilutions of this compound adherence->drug_prep treatment Treat cells with this compound drug_prep->treatment incubation Incubate plates treatment->incubation normoxic Normoxic Conditions (~21% O₂) incubation->normoxic hypoxic Hypoxic Conditions (e.g., 1% O₂) incubation->hypoxic viability_assay Add cell viability reagent normoxic->viability_assay hypoxic->viability_assay read_plate Measure absorbance with a plate reader viability_assay->read_plate analysis Calculate IC₅₀ values read_plate->analysis end End analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound and its active metabolite, RSU-1069.

ParameterValueCell Line/ModelConditionsReference
RSU-1069 Hypoxic Cytotoxicity Ratio ~80-fold greater toxicity in hypoxic vs. aerobic conditionsCHO cellsIn vitro[5]
RSU-1069 vs. Misonidazole Cytotoxicity ~250-fold more toxic than misonidazoleCHO cellsHypoxic, in vitro[5]
This compound Maximum Tolerated Dose (MTD) 350 mg/kg (i.p.), 1 g/kg (p.o.)C3H/He miceIn vivo[7]
RSU-1069 Maximum Tolerated Dose (MTD) 80 mg/kg (i.p.), 320 mg/kg (p.o.)C3H/He miceIn vivo[7]
Time to Max. Radiosensitization 45-60 min post-administrationMurine KHT sarcomasIn vivo[7]

Conclusion

This compound is a promising hypoxia-activated prodrug with a clear mechanism of action that leads to selective cytotoxicity in the low-oxygen environment of solid tumors. Its ability to be converted to the potent radiosensitizer and DNA-damaging agent, RSU-1069, makes it a valuable tool for research into overcoming tumor hypoxia-induced resistance to therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar bioreductive agents in the fight against cancer. Further investigations into its detailed pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of cancer models, are warranted.

References

The Pharmacokinetics and Metabolism of RB-6145: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-6145 is a novel prodrug developed as a hypoxic cell sensitizer (B1316253) and cytotoxin. It was designed to improve the therapeutic index of its active counterpart, RSU 1069. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, based on preclinical studies. The document details the biotransformation of this compound into its active form and other metabolites, presents quantitative pharmacokinetic data from animal models, and outlines the experimental methodologies employed in these critical studies. Visual diagrams are included to illustrate the metabolic pathways and experimental workflows, offering a clear and concise reference for researchers in the field of oncology and drug development.

Introduction

This compound emerged from the quest for more effective and less toxic cancer therapies targeting hypoxic tumors, which are notoriously resistant to conventional treatments. It is a 2-nitroimidazole (B3424786) compound containing a bromoethylamino substituent, designed to undergo intramolecular cyclization under physiological conditions to form the aziridine (B145994) moiety of its highly active, but also more toxic, analogue RSU 1069. This prodrug strategy aimed to enhance the therapeutic selectivity by achieving targeted activation in the tumor microenvironment. While showing promise in preclinical evaluations, this compound's development was ultimately halted due to toxicity concerns in animal models. Understanding its pharmacokinetic and metabolic profile remains crucial for the design of future generations of bioreductive drugs.

Metabolism of this compound

Under physiological conditions, this compound is designed to convert to the pharmacologically active molecule RSU 1069. Another significant metabolic pathway involves the interaction of this compound with hydrogen carbonate, leading to the formation of a corresponding oxazolidinone metabolite.

Metabolism cluster_conditions RB6145 This compound (Bromoethylamino Prodrug) RSU1069 RSU 1069 (Active Aziridine Analogue) RB6145->RSU1069 Intramolecular Cyclization Oxazolidinone Oxazolidinone Metabolite RB6145->Oxazolidinone Interaction Interaction with Hydrogen Carbonate Conversion Physiological Conditions

Caption: Metabolic pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in mice, with analyses focusing on plasma concentrations of its metabolites, as the prodrug itself is not detectable in plasma. The route of administration significantly influences the pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the active metabolite RSU 1069 following administration of this compound and RSU 1069 itself in mice.

Table 1: Peak Plasma Concentrations and AUC of RSU 1069

Administered CompoundDose (i.p.)Peak Plasma Concentration of RSU 1069 (µg/mL)Plasma AUC₀-∞ of RSU 1069 (µg·h/mL)
This compound190 mg/kg (0.5 mmol/kg)~50~47
RSU 1069Equimolar to this compound dose~100~84

Data from Cancer Chemotherapy and Pharmacology, 1991.

Table 2: Influence of Administration Route on RSU 1069 Plasma AUC₀-∞ after this compound Administration

Administration RouteDoseRelative Plasma AUC₀-∞ of RSU 1069
Intraperitoneal (i.p.)95 mg/kg (0.25 mmol/kg)1.3x higher than oral
Intravenous (i.v.)95 mg/kg (0.25 mmol/kg)1.6x higher than oral
Oral (p.o.)95 mg/kg (0.25 mmol/kg)Baseline

Data from Cancer Chemotherapy and Pharmacology, 1991.

Table 3: Elimination Half-Life

MetaboliteElimination Half-Life (t½)
RSU 1069 (from this compound)~25 min
Oxazolidinone (from this compound)~25 min
RSU 1069 (injected directly)~30 min

Data from Cancer Chemotherapy and Pharmacology, 1991.

Experimental Protocols

The following sections provide a summary of the experimental methodologies as described in the cited literature.

Animal Models
  • Species: Mice

  • Strain: C3H/He mice were used in studies evaluating toxicity and radiosensitizing activity.

  • Tumor Model: Murine KHT sarcomas were used to assess hypoxic cell radiosensitization.

Dosing and Administration
  • Compounds: this compound and RSU 1069

  • Routes of Administration: Intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) routes were investigated.

  • Dosages: A range of doses were used, including 190 mg/kg (0.5 mmol/kg) and 95 mg/kg (0.25 mmol/kg) for pharmacokinetic studies of this compound. Toxicity studies utilized doses up to 1 g/kg for this compound (p.o.) and 320 mg/kg for RSU 1069 (p.o.).

Sample Collection and Analysis
  • Sample Type: Plasma samples were collected for pharmacokinetic analysis.

  • Analytical Method: A specially developed reversed-phase High-Pressure Liquid Chromatography (HPLC) technique was used to measure the concentrations of this compound metabolites.

ExperimentalWorkflow cluster_in_vivo In Vivo Study cluster_analysis Ex Vivo Analysis AnimalModel Mouse Model (e.g., C3H/He) Dosing This compound Administration (i.p., p.o., i.v.) AnimalModel->Dosing Sampling Plasma Sample Collection Dosing->Sampling HPLC Reversed-Phase HPLC Analysis Sampling->HPLC Data Pharmacokinetic Data Generation HPLC->Data

Caption: Experimental workflow for pharmacokinetic studies.

Therapeutic Implications and Toxicity

This compound was developed to have an improved therapeutic index compared to RSU 1069. In mice, this compound was found to be 2.5 times less toxic than RSU 1069 while being only slightly less active. The reduced toxicity of this compound is attributed to its pharmacokinetic profile, which results in lower peak plasma concentrations of the active metabolite RSU 1069 compared to direct administration of RSU 1069. Oral administration of this compound was shown to further reduce systemic toxicity compared to parenteral administration, while maintaining its potency as a hypoxic cell radiosensitizer and cytotoxin. Despite these improvements, this compound ultimately proved to be too toxic in animal models to advance into clinical development.

Conclusion

This compound represents a significant effort in the rational design of prodrugs for hypoxic cell sensitization. The preclinical studies on its pharmacokinetics and metabolism reveal a complex interplay between the route of administration, metabolic activation, and systemic exposure to the active cytotoxin, RSU 1069. While this compound itself did not proceed to clinical trials due to toxicity, the data and methodologies from its evaluation provide a valuable foundation for the ongoing development of targeted cancer therapies. The detailed understanding of its biotransformation and pharmacokinetic profile offers critical insights for designing future prodrugs with enhanced tumor selectivity and an improved safety profile.

RB-6145: A Technical Guide to a Hypoxia-Activated Prodrug for Enhanced Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, a common feature of solid tumors, is a significant contributor to resistance to radiotherapy and chemotherapy. Bioreductive prodrugs, which are selectively activated under hypoxic conditions, represent a promising strategy to target these resistant cell populations. RB-6145 is a 2-nitroimidazole-based prodrug designed to exploit tumor hypoxia. It is a more tolerable precursor to the potent hypoxic cell sensitizer (B1316253) and cytotoxin, RSU-1069. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction to this compound

This compound is a second-generation 2-nitroimidazole (B3424786) compound developed to improve upon the therapeutic index of its predecessor, RSU-1069. RSU-1069 demonstrated significant potential as a hypoxic cell sensitizer due to its dual functionality: a nitroimidazole group for hypoxia-selective activation and an aziridine (B145994) ring for alkylating and cytotoxic activity. However, its clinical development was hampered by dose-limiting toxicities. This compound was designed as a prodrug that converts to RSU-1069 in vivo, aiming to reduce systemic toxicity while maintaining potent anti-tumor activity in the hypoxic microenvironment of tumors.

Mechanism of Action: From Bioreduction to Cytotoxicity

The efficacy of this compound is contingent on its selective activation within hypoxic cells, a multi-step process that culminates in DNA damage and cell death.

Hypoxia-Selective Bioreductive Activation

Under hypoxic conditions, the nitroimidazole group of RSU-1069 (the active form of this compound) undergoes a one-electron reduction, a process catalyzed by various intracellular reductases (e.g., NADPH:cytochrome P450 reductase). In the presence of oxygen, this reduction is reversible, as oxygen can accept the electron from the nitro radical anion, thus preventing the accumulation of the active cytotoxic species in well-oxygenated normal tissues. In the absence of sufficient oxygen, further reduction of the nitro group occurs, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates.[1]

G cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell RB6145_N This compound (Prodrug) RSU1069_N RSU-1069 RB6145_N->RSU1069_N Metabolism Nitroimidazole_N Nitroimidazole Group RSU1069_N->Nitroimidazole_N OneElectronReduction_N One-Electron Reduction Nitroimidazole_N->OneElectronReduction_N NitroRadicalAnion_N Nitro Radical Anion OneElectronReduction_N->NitroRadicalAnion_N Oxygen_N Oxygen (O2) NitroRadicalAnion_N->Oxygen_N Re-oxidation InactiveMetabolites_N Inactive Metabolites NitroRadicalAnion_N->InactiveMetabolites_N Oxygen_N->Nitroimidazole_N RB6145_H This compound (Prodrug) RSU1069_H RSU-1069 RB6145_H->RSU1069_H Metabolism Nitroimidazole_H Nitroimidazole Group RSU1069_H->Nitroimidazole_H OneElectronReduction_H One-Electron Reduction Nitroimidazole_H->OneElectronReduction_H NitroRadicalAnion_H Nitro Radical Anion OneElectronReduction_H->NitroRadicalAnion_H FurtherReduction Further Reduction (Nitroso, Hydroxylamine) NitroRadicalAnion_H->FurtherReduction ReactiveSpecies Reactive Species FurtherReduction->ReactiveSpecies DNA_H DNA ReactiveSpecies->DNA_H Alkylation via Aziridine Ring DNADamage DNA Damage (Crosslinks, Strand Breaks) DNA_H->DNADamage

Bioreductive Activation of this compound.
DNA Damage Induction

The reduced metabolites of RSU-1069 are potent alkylating agents. The aziridine moiety of the molecule is then able to covalently bind to DNA, inducing various forms of DNA damage, including inter- and intra-strand crosslinks and single-strand breaks. This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The combination of hypoxia-selective activation and potent DNA damage makes this compound a highly specific anti-cancer agent.

G cluster_pathway This compound-Induced DNA Damage and Cell Death Pathway RB6145 This compound RSU1069 RSU-1069 (Active Form) RB6145->RSU1069 In vivo conversion ReducedMetabolites Reduced Reactive Metabolites RSU1069->ReducedMetabolites Reduction Hypoxia Hypoxia Nitroreductases Nitroreductases Hypoxia->Nitroreductases Nitroreductases->RSU1069 Aziridine Aziridine Moiety ReducedMetabolites->Aziridine Activates DNA Cellular DNA Aziridine->DNA Attacks DNAAlkylation DNA Alkylation DNA->DNAAlkylation SSB Single-Strand Breaks DNAAlkylation->SSB DSB Double-Strand Breaks DNAAlkylation->DSB DDR DNA Damage Response (DDR) (ATM, ATR, PARP) SSB->DDR DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->Apoptosis Radiotherapy Radiotherapy (RT) RT_DSB RT-induced DSBs Radiotherapy->RT_DSB RT_DSB->DSB

Signaling Pathway of this compound Action.

Preclinical Data

The preclinical evaluation of this compound has focused on demonstrating its improved therapeutic index compared to RSU-1069 and its efficacy as a hypoxic cell sensitizer.

In Vivo Toxicity and Efficacy

Studies in murine models have shown that this compound has a significantly higher maximum tolerated dose (MTD) compared to RSU-1069, particularly with oral administration, indicating reduced systemic toxicity.[2] Despite its lower toxicity, this compound maintains a potent radiosensitizing effect in hypoxic tumors, comparable to that of RSU-1069.[2]

Table 1: Comparative in vivo Toxicity and Efficacy of this compound and RSU-1069 in C3H/He Mice [2]

CompoundAdministration RouteMaximum Tolerated Dose (MTD) (mg/kg)MTD (mmol/kg)Radiosensitization in KHT Sarcomas (at 45-60 min pre-10 Gy X-rays)
RSU-1069 Intraperitoneal (i.p.)800.38Maximum
Oral (p.o.)3201.5Maximum
This compound Intraperitoneal (i.p.)3500.94Maximum
Oral (p.o.)10002.67Maximum
In Vitro Cytotoxicity

In vitro studies have confirmed the hypoxia-selective cytotoxicity of this compound. In various human tumor cell lines, this compound demonstrates significantly greater cell-killing activity under hypoxic conditions compared to normoxic conditions. Furthermore, acidic pH, another characteristic of the tumor microenvironment, can potentiate the cytotoxicity of this compound in some cell lines.[3]

Table 2: Hypoxic Cytotoxicity of this compound in Human Tumor Cell Lines [3]

Cell LineTumor TypeHypoxic Enhancement Ratio (ERHyp)apH Enhancement Ratio (ERpH)b at pH 6.4
SiHa Cervical Carcinoma~11~1.6
U1 (Not Specified)~15~1.4
HT 29 Colon Adenocarcinoma(Not Specified)Little to no effect
A549 Lung Carcinoma(Not Specified)Little to no effect
U373 Glioblastoma(Not Specified)Little to no effect
HT 144 Melanoma(Not Specified)Little to no effect

a Ratio of cytotoxicity under hypoxic versus normoxic conditions. b Ratio of cytotoxicity at pH 6.4 versus pH 7.4 under hypoxic conditions.

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, this compound is converted to the active compound RSU-1069. Studies with RSU-1069 have demonstrated favorable tumor penetration with high tumor-to-plasma ratios.[4] Oral administration of this compound leads to reduced total systemic exposure over time compared to parenteral administration, which likely contributes to its lower toxicity, while still achieving effective concentrations in the tumor at the time of irradiation.[2]

Table 3: Pharmacokinetic Parameters of RSU-1069 in Mice Bearing B16 Melanoma [4]

CompoundPeak Tumor Level (µg/g)Tumor/Plasma Ratio at Peak
RSU-1069 High3.8
RSU-1164 High3.7
RSU-1172 High4.0

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate this compound and other hypoxic cell sensitizers, based on methodologies described in the cited literature.

In Vitro Hypoxic Cytotoxicity Assay

G cluster_workflow In Vitro Hypoxic Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in multi-well plates and allow to attach overnight. B 2. Drug Treatment Add serial dilutions of this compound to the cells. A->B C 3. Hypoxic Incubation Place plates in a hypoxic chamber (e.g., <0.1% O2) for a defined period (e.g., 1-4 hours). B->C D 4. Normoxic Control Incubate a parallel set of plates under normoxic conditions (21% O2). B->D E 5. Drug Removal & Recovery Wash cells to remove the drug and incubate in fresh medium for several days to allow for colony formation. C->E D->E F 6. Colony Staining & Counting Fix and stain colonies (e.g., with crystal violet) and count the number of surviving colonies. E->F G 7. Data Analysis Calculate surviving fraction and determine IC50 values under normoxic and hypoxic conditions. F->G

Workflow for In Vitro Cytotoxicity Assay.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) under normoxic and hypoxic conditions.

Materials:

  • Human tumor cell lines (e.g., SiHa, HT 29)

  • Complete cell culture medium

  • This compound stock solution

  • Multi-well plates (e.g., 96-well or 6-well)

  • Hypoxia chamber or incubator with controlled O2 levels

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density that allows for logarithmic growth during the experiment and subsequent colony formation. Allow cells to attach overnight.

  • Drug Incubation: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control.

  • Hypoxic/Normoxic Exposure: Place one set of plates in a hypoxic chamber (e.g., with a gas mixture of 5% CO2, 95% N2, and <0.1% O2) for the desired exposure time (e.g., 1-4 hours). Incubate a parallel set of plates under standard normoxic conditions (21% O2, 5% CO2).

  • Cell Recovery: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days to allow for the formation of colonies.

  • Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each drug concentration relative to the vehicle control. Plot the surviving fraction against the drug concentration to determine the IC50 values for normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio is calculated as IC50 (normoxic) / IC50 (hypoxic).

In Vivo Tumor Growth Delay and Radiosensitization

Objective: To evaluate the effect of this compound, alone and in combination with radiation, on the growth of solid tumors in vivo.

Materials:

  • Immunocompromised mice (e.g., C3H/He)

  • Tumor cells (e.g., KHT sarcoma)

  • This compound solution for injection or oral gavage

  • Calipers for tumor measurement

  • Irradiation source (e.g., X-ray machine)

Procedure:

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Drug Administration: Administer this compound to the appropriate groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before irradiation (e.g., 45-60 minutes).

  • Tumor Irradiation: For the radiation groups, irradiate the tumors with a single dose of radiation (e.g., 10 Gy). Shield the rest of the mouse's body.

  • Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) every 2-3 days until the tumors reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a certain volume compared to the control group. The enhancement ratio for radiosensitization can be calculated by comparing the growth delay of the combination therapy to that of radiation alone.

Clinical Development Status

To date, there is no publicly available information from registered clinical trials specifically for this compound. The preclinical data suggest a favorable therapeutic window, but further investigation is required to determine its safety and efficacy in humans.

Future Directions

The development of this compound represents a significant advancement in the field of bioreductive drugs. Future research should focus on:

  • Identifying Predictive Biomarkers: Investigating the expression of specific nitroreductases in tumors to identify patient populations most likely to respond to this compound.

  • Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, including chemotherapy and targeted therapies.

  • Clinical Translation: Moving forward with well-designed Phase I clinical trials to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in cancer patients.

Conclusion

This compound is a promising hypoxic cell sensitizer with a clear mechanism of action and a favorable preclinical profile. Its ability to be selectively activated in the hypoxic tumor microenvironment and its reduced systemic toxicity compared to its parent compound, RSU-1069, make it a strong candidate for further development. This technical guide provides a comprehensive overview of the foundational science of this compound, offering valuable insights for researchers and clinicians working to overcome the challenge of tumor hypoxia in cancer therapy.

References

An In-depth Technical Guide on the Molecular Targets of RB-6145 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-6145 is a prodrug that undergoes bioreductive activation to its active metabolite, RSU-1069, a dual-function compound exhibiting both radiosensitizing and cytotoxic properties, particularly in hypoxic environments characteristic of solid tumors. This technical guide delineates the molecular targets of this compound metabolites, focusing on the mechanism of action of RSU-1069. The primary molecular target is DNA, with the drug's activity stemming from its ability to induce DNA damage through alkylation and the generation of reactive intermediates under hypoxic conditions. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and a visualization of the relevant biological pathways to facilitate further research and development in this area.

Introduction

This compound was developed as a less toxic prodrug of RSU-1069, a 2-nitroimidazole (B3424786) derivative designed to selectively target and eliminate hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy and chemotherapy. The therapeutic strategy hinges on the bioreductive metabolism of the nitroimidazole group in low-oxygen environments, a process that converts the prodrug into a highly reactive cytotoxic agent. The active metabolite, RSU-1069, possesses a reactive aziridine (B145994) moiety, which is a potent alkylating agent, and a reduced nitro group, both of which contribute to its anti-tumor activity.

Bioreductive Activation and Molecular Mechanism of Action

Figure 1: Bioreductive activation of this compound to RSU-1069 and its interaction with DNA.

Under hypoxia, one-electron reduction of the nitro group leads to the formation of a nitro radical anion. This reactive intermediate can then undergo further reduction to generate other reactive species that, along with the aziridine ring, target cellular macromolecules.

Molecular Target: Deoxyribonucleic Acid (DNA)

The primary and most critical molecular target of the active metabolite RSU-1069 is DNA. The interaction of RSU-1069 with DNA is twofold, involving both the aziridine moiety and the reduced nitroimidazole group.

DNA Alkylation

The aziridine ring of RSU-1069 is a potent electrophile that can covalently bind to nucleophilic sites on DNA bases, a process known as alkylation. This monofunctional alkylation is a key contributor to the drug's cytotoxicity.[1][2]

DNA Strand Breaks

The bioreductively activated nitroimidazole component of RSU-1069 is also crucial for its genotoxic effects. Both the unreduced and, more significantly, the radiation-reduced forms of RSU-1069 can bind to DNA.[3] This binding, coupled with the alkylating action of the aziridine moiety, leads to the induction of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3] The formation of these breaks is substantially increased under hypoxic conditions.[2]

Quantitative Data

While extensive quantitative data on the molecular interactions of this compound metabolites are limited, some key findings regarding the cytotoxicity and DNA damaging potential of RSU-1069 are summarized below.

Table 1: Cytotoxicity of RSU-1069 in Chinese Hamster Ovary (CHO) Cells [4]

ConditionRSU-1069 Toxicity vs. MisonidazoleRatio of Hypoxic to Aerobic Toxicity
Wild-Type CHO Cells~50x more toxic (aerobic)~80
~250x more toxic (hypoxic)
Repair-Deficient Mutant CHO Cells~10x more sensitive than wild-type (aerobic)~900
~100x more sensitive than wild-type (hypoxic)

Table 2: Pharmacokinetic Parameters of RSU-1069 in Rodent Models [1][5]

ParameterValueSpecies/Model
Peak Plasma Concentration (100 mg/kg i.p.)40 µg/mLRat (9L tumor)
Elimination Half-life (100 mg/kg i.p.)39.3 ± 11.1 minRat (9L tumor)
Tumor:Plasma Ratio (B16 Melanoma)3.8Mouse
Sensitizer Enhancement Ratio (SER) at SF 0.54.8Rat (hypoxic 9L tumor cells)

Signaling Pathways

The induction of DNA damage by RSU-1069 is expected to activate the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Figure 2: Postulated DNA Damage Response Pathway Activated by RSU-1069.

Upon recognition of DNA double-strand breaks, ATM and ATR are activated and phosphorylate a cascade of downstream effector proteins, including the tumor suppressor p53. Activated p53 can then transcriptionally regulate genes involved in cell cycle arrest, apoptosis, and DNA repair. While it is highly probable that RSU-1069 activates this pathway, specific studies detailing the phosphorylation status of ATM, ATR, and p53 in response to RSU-1069 treatment are needed for confirmation.

Experimental Protocols

Synthesis of RSU-1069 and this compound
Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of compounds like RSU-1069 on cancer cells.

Clonogenic_Assay_Workflow start Seed cells at low density treatment Treat with RSU-1069 (under normoxic or hypoxic conditions) start->treatment incubation Incubate for 7-14 days treatment->incubation fix_stain Fix and stain colonies (e.g., with crystal violet) incubation->fix_stain count Count colonies (>50 cells) fix_stain->count calculate Calculate Plating Efficiency and Surviving Fraction count->calculate end Generate survival curve calculate->end

Figure 3: General workflow for a clonogenic survival assay.

Protocol Outline: [11][12]

  • Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates. The seeding density should be optimized for each cell line to ensure the formation of discrete colonies.

  • Treatment: Expose the cells to varying concentrations of RSU-1069. For assessing its hypoxia-selective effects, parallel experiments should be conducted under both normoxic (e.g., 21% O₂) and hypoxic (e.g., <0.1% O₂) conditions. Hypoxia can be achieved using a hypoxic chamber or by chemical means.

  • Incubation: Incubate the plates for a period sufficient for single cells to form colonies of at least 50 cells (typically 7-14 days).

  • Fixing and Staining: Aspirate the medium, wash the colonies with phosphate-buffered saline (PBS), and fix them with a solution such as methanol (B129727) or a mixture of glutaraldehyde. Stain the colonies with a dye like crystal violet for visualization.

  • Colony Counting: Manually or automatically count the number of colonies containing 50 or more cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) for the untreated control and the Surviving Fraction (SF) for each treatment condition.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Alkaline Elution Assay

This assay is used to measure DNA single-strand breaks.

Protocol Outline:

  • Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat the cells with RSU-1069 under the desired conditions (normoxic or hypoxic).

  • Cell Lysis: Lyse the cells directly on a filter membrane (e.g., polycarbonate) using a lysis solution containing detergents and proteinase K.

  • Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (pH > 12). The rate of elution is proportional to the number of DNA single-strand breaks.

  • Fraction Collection and Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction and on the filter.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. An increased rate of elution compared to the control indicates the presence of DNA strand breaks.

Conclusion

The prodrug this compound, through its active metabolite RSU-1069, primarily targets DNA. Its mechanism of action is centered on bioreductive activation in hypoxic environments, leading to DNA alkylation and the induction of single and double-strand breaks. This targeted DNA damage is presumed to activate the DNA Damage Response pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While the fundamental molecular target has been identified, further research is required to obtain more detailed quantitative data on the interaction of RSU-1069 with specific DNA sequences and DNA repair enzymes. Additionally, a more in-depth characterization of the signaling pathways activated by RSU-1069-induced DNA damage will be crucial for the rational design of combination therapies and the future clinical development of this class of bioreductive drugs.

References

Synthetic Pathway of a Novel RB-6145 Prodrug: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use Only

Abstract

This technical guide outlines a speculative synthetic pathway for RB-6145, a novel prodrug targeting the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway. As the specific chemical structure of this compound is not publicly available, this document leverages established synthetic methodologies for known CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib, to propose a plausible and detailed synthetic route. The proposed synthesis is designed to be adaptable for researchers and scientists in drug development, providing a foundational framework for the synthesis of similar prodrugs. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the relevant biological pathway and experimental workflows to facilitate understanding and replication.

Introduction: The Rationale for a CDK4/6 Inhibitor Prodrug

The retinoblastoma (Rb) protein is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. In many cancers, the CDK4/6-Cyclin D complex hyperphosphorylates Rb, leading to its inactivation and uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have demonstrated significant therapeutic success in treating certain types of cancer, particularly HR+/HER2- breast cancer.

Despite their efficacy, these inhibitors can exhibit limitations related to solubility, bioavailability, and off-target effects. A prodrug strategy, wherein the active pharmaceutical ingredient (API) is chemically modified to an inert form that is converted to the active drug in vivo, offers a promising approach to overcome these challenges. The hypothetical this compound is conceptualized as such a prodrug, designed to enhance the therapeutic profile of a potent CDK4/6 inhibitor core.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound is a multi-step process commencing with the construction of a core heterocyclic scaffold, common to many CDK4/6 inhibitors, followed by the strategic installation of a prodrug moiety. For the purpose of this guide, we will use a 2-aminopyridine (B139424) derivative as a key starting material, leading to a pyrido[2,3-d]pyrimidin-7-one core, a scaffold present in palbociclib.

Synthesis of the Core Inhibitor Scaffold

The initial phase focuses on the synthesis of a functionalized pyrido[2,3-d]pyrimidin-7-one intermediate, which serves as the core of the CDK4/6 inhibitor.

Step 1: Condensation to form Dihydropyridinone

A substituted 2-aminopyridine is condensed with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. This reaction forms a dihydropyridinone intermediate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core

The dihydropyridinone intermediate undergoes intramolecular cyclization upon heating with a suitable reagent like formamide (B127407) or by using a dehydrating agent to yield the bicyclic pyrido[2,3-d]pyrimidin-7-one core.

Step 3: Functionalization of the Core

The core scaffold is then further functionalized. This typically involves halogenation, for example, using N-bromosuccinimide (NBS), to introduce a reactive handle for subsequent coupling reactions.

Step 4: Suzuki or Buchwald-Hartwig Coupling

A crucial carbon-carbon or carbon-nitrogen bond is formed via a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling with a boronic ester or a Buchwald-Hartwig amination with an appropriate amine can be employed to introduce a key side chain that is essential for potent CDK4/6 inhibition.

Attachment of the Prodrug Moiety

The final step in the synthesis of this compound involves the attachment of a prodrug moiety to the active inhibitor. This moiety is designed to be cleaved in vivo by metabolic enzymes, such as esterases or phosphatases, to release the active drug.

Step 5: Prodrug Moiety Conjugation

Assuming the core inhibitor possesses a suitable functional group (e.g., a hydroxyl or an amine), a prodrug moiety with a cleavable linker is attached. For example, a phosphate (B84403) group could be introduced to enhance aqueous solubility, or a long-chain fatty acid could be appended to improve lymphatic absorption. This is typically achieved through standard esterification, amidation, or phosphorylation reactions.

Tabulated Quantitative Data

The following tables summarize hypothetical quantitative data for the key steps in the synthesis of this compound. These values are representative of typical yields and purity levels achieved in medicinal chemistry campaigns.

Step Reaction Starting Material Product Yield (%) Purity (%)
1Condensation2-Aminopyridine DerivativeDihydropyridinone Intermediate8595
2CyclizationDihydropyridinone IntermediatePyrido[2,3-d]pyrimidin-7-one Core7098
3HalogenationPyrido[2,3-d]pyrimidin-7-one CoreHalogenated Core9097
4Cross-CouplingHalogenated CoreCore Inhibitor6599
5Prodrug ConjugationCore InhibitorThis compound Prodrug75>99

Detailed Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthesis of this compound.

General Protocol for Suzuki Coupling (Step 4)
  • To a solution of the halogenated pyrido[2,3-d]pyrimidin-7-one core (1.0 eq) in a suitable solvent such as 1,4-dioxane (B91453) or toluene (B28343) is added the corresponding boronic ester (1.2 eq) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • The mixture is degassed with argon for 15 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

General Protocol for Prodrug Moiety Conjugation (Step 5 - Phosphorylation)
  • The core inhibitor with a free hydroxyl group (1.0 eq) is dissolved in a dry, aprotic solvent such as dichloromethane (B109758) under an inert atmosphere.

  • A phosphorylating agent, such as dibenzyl phosphite (B83602) (1.5 eq), and a coupling agent, like N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq), are added.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is concentrated, and the residue is purified by chromatography.

  • If a protecting group is used (e.g., benzyl), it is removed by hydrogenolysis using a palladium on carbon catalyst to yield the final phosphate prodrug.

Visualizations

CDK4/6 Signaling Pathway

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation pRb p-Rb (Inactive) Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Release E2F->Rb_E2F Gene_Transcription Gene Transcription for S-Phase Entry E2F->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S) Gene_Transcription->Cell_Cycle_Progression RB_6145 This compound (Prodrug) Active_Inhibitor Active CDK4/6 Inhibitor RB_6145->Active_Inhibitor Metabolic Activation Active_Inhibitor->Active_Complex Inhibition

Caption: The CDK4/6-Rb signaling pathway and the point of intervention by an active inhibitor.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Starting Materials: 2-Aminopyridine Derivative β-Ketoester Step1 Step 1: Condensation Start->Step1 Intermediate1 Dihydropyridinone Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core Step2->Intermediate2 Step3 Step 3: Halogenation Intermediate2->Step3 Intermediate3 Halogenated Core Step3->Intermediate3 Step4 Step 4: Cross-Coupling Intermediate3->Step4 Intermediate4 Core Inhibitor Scaffold Step4->Intermediate4 Step5 Step 5: Prodrug Conjugation Intermediate4->Step5 Final_Product This compound Prodrug Step5->Final_Product Purification Purification & Analysis (Chromatography, NMR, MS) Final_Product->Purification

An In-Depth Technical Guide to the Bioreductive Activation of Nitroimidazoles like RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the bioreductive activation of nitroimidazole-based compounds, with a specific focus on the hypoxia-activated prodrug RB-6145. This document details the mechanism of action, experimental data, and relevant protocols for researchers in oncology and drug development.

Introduction: The Promise of Hypoxia-Activated Prodrugs

Solid tumors are often characterized by regions of low oxygen tension, or hypoxia, which is associated with resistance to conventional cancer therapies such as radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are a class of compounds designed to exploit this unique feature of the tumor microenvironment. These prodrugs are relatively non-toxic in well-oxygenated normal tissues but are selectively activated under hypoxic conditions to release a potent cytotoxic agent. This targeted activation offers the potential for highly specific tumor cell killing with reduced systemic toxicity.

Nitroimidazoles represent a prominent class of HAPs. Their bioreductive activation is contingent on the low-oxygen environment found in many solid tumors. This compound is a second-generation 2-nitroimidazole-based prodrug developed to improve upon the clinical profile of its predecessor, RSU-1069.

The Core Mechanism: Bioreductive Activation of Nitroimidazoles

The selective toxicity of nitroimidazoles in hypoxic environments is driven by a process of enzymatic reduction. In normoxic tissues, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction by various nitroreductases. However, in the presence of abundant molecular oxygen, this reduced intermediate is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the formation of the toxic species.

Under hypoxic conditions, where oxygen levels are scarce, the initial one-electron reduction product can undergo further reduction steps. This multi-step reduction leads to the formation of highly reactive cytotoxic species, including nitroso- and hydroxylamine-radicals, and ultimately the amine derivative. These reactive intermediates can induce cellular damage through various mechanisms, most notably by causing DNA strand breaks and forming adducts with cellular macromolecules, leading to cell death.

dot

RB6145_Activation RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 Metabolism Reduced_RSU1069 Reduced RSU-1069 (Reactive Species) RSU1069->Reduced_RSU1069 Reduction Hypoxia Hypoxic Conditions Hypoxia->RSU1069 Nitroreductases Nitroreductases Nitroreductases->RSU1069 DNA_Adducts DNA Cross-linking & Adducts Reduced_RSU1069->DNA_Adducts DNA DNA DNA->DNA_Adducts Cell_Death Tumor Cell Death DNA_Adducts->Cell_Death Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Drug_Treatment Treat with this compound/RSU-1069 Seed_Cells->Drug_Treatment Incubate Incubate (Normoxia & Hypoxia) Drug_Treatment->Incubate Wash_Cells Wash and Add Fresh Medium Incubate->Wash_Cells Incubate_Colonies Incubate for Colony Formation (7-14 days) Wash_Cells->Incubate_Colonies Stain_Count Fix, Stain, and Count Colonies Incubate_Colonies->Stain_Count Analyze Calculate Surviving Fraction Stain_Count->Analyze End End Analyze->End

The Crucial Role of Hypoxia in the Cytotoxicity of RB-6145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment is characterized by regions of low oxygen tension, or hypoxia, a condition intrinsically linked to tumor progression, metastasis, and resistance to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to selectively target these resistant hypoxic cells. RB-6145 is a notable example of such a prodrug, demonstrating significantly enhanced cytotoxicity under hypoxic conditions. This technical guide provides an in-depth analysis of the pivotal role of hypoxia in the cytotoxic mechanism of this compound, offering a comprehensive resource for researchers and drug development professionals.

This compound is a 2-nitroimidazole-based prodrug of RSU-1069. Under normal oxygen conditions (normoxia), this compound exhibits minimal toxicity. However, in the hypoxic environment of solid tumors, it undergoes bioreductive activation, transforming into a potent cytotoxic agent that induces DNA damage and subsequent cell death. Understanding the intricate mechanisms governing this hypoxia-selective activation is paramount for the rational design and clinical application of this compound and other HAPs.

Mechanism of Action: Hypoxia-Selective Activation and Cytotoxicity

The selective toxicity of this compound towards hypoxic cells is a direct consequence of its chemical structure, featuring a 2-nitroimidazole (B3424786) ring and an aziridine (B145994) moiety. The activation process is a multi-step enzymatic reduction of the nitro group, a process that is inhibited by the presence of oxygen.

Under hypoxic conditions, intracellular nitroreductase enzymes, which are often overexpressed in tumor cells, catalyze the one-electron reduction of the nitroimidazole ring of this compound. This reduction results in the formation of a radical anion. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, thus preventing the formation of the active cytotoxic species. However, under hypoxic conditions, the absence of oxygen allows for further reduction of the radical anion to form highly reactive nitroso and hydroxylamine (B1172632) intermediates.

These reduced metabolites are potent electrophiles that can directly interact with cellular macromolecules. The key cytotoxic mechanism of the activated this compound (RSU-1069) is the induction of DNA damage. The reduced nitroimidazole moiety and the aziridine ring act as bifunctional alkylating agents, causing a range of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). This extensive DNA damage overwhelms the cellular repair machinery, triggering cell cycle arrest and ultimately leading to apoptotic or necrotic cell death.

The DNA damage inflicted by activated this compound initiates a cascade of cellular responses known as the DNA Damage Response (DDR). This complex signaling network, involving key proteins such as ATM, ATR, and DNA-PK, attempts to repair the DNA lesions. However, the high level of damage induced by RSU-1069 often proves irreparable, pushing the cell towards apoptosis.

Signaling Pathway of this compound Activation and Cytotoxicity under Hypoxia

RB6145_Activation_Pathway cluster_normoxia Normoxic Conditions (O2 present) cluster_hypoxia Hypoxic Conditions (O2 absent) RB6145_N This compound Nitroreductase_N Nitroreductase RB6145_N->Nitroreductase_N One-electron reduction RadicalAnion_N Radical Anion Nitroreductase_N->RadicalAnion_N O2_N O2 RadicalAnion_N->O2_N Re-oxidation O2_N->RB6145_N label_normoxia Futile Cycling (Low Cytotoxicity) RB6145_H This compound Nitroreductase_H Nitroreductase RB6145_H->Nitroreductase_H One-electron reduction RadicalAnion_H Radical Anion Nitroreductase_H->RadicalAnion_H ReactiveMetabolites Reactive Metabolites (Nitroso, Hydroxylamine) RadicalAnion_H->ReactiveMetabolites Further reduction DNA DNA ReactiveMetabolites->DNA Alkylation DNA_Damage DNA Damage (SSBs, DSBs) DNA->DNA_Damage DDR DNA Damage Response (ATM, ATR, etc.) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypoxia-dependent activation of this compound.

Quantitative Analysis of Hypoxia-Induced Cytotoxicity

The enhanced cytotoxic effect of this compound under hypoxic conditions has been quantified in various cancer cell lines. The data consistently demonstrate a significant increase in potency in low-oxygen environments compared to normoxic conditions.

Cell LineConditionIC50 (µM)Hypoxic:Aerobic Cytotoxicity RatioReference
CHOAerobic-~80
CHOHypoxic-
9LOxic (in vivo)-4.8 (Sensitizer Enhancement Ratio)
9LHypoxic (in vivo)-
9L21% O2 (in vitro)-~100
9L<0.0075% O2 (in vitro)-
FSaIICNormoxic-Increased cytotoxicity under hypoxia
FSaIICHypoxic-

Note: Specific IC50 values were not consistently reported in the cited literature; however, the enhancement ratios clearly indicate the hypoxia-dependent effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hypoxia-activated prodrugs. Below are representative protocols for key experiments used to evaluate the cytotoxicity of this compound.

Induction of Hypoxia in Cell Culture

A reliable and reproducible method for inducing hypoxia is fundamental to studying the effects of HAPs.

Materials:

  • Hypoxia chamber (e.g., modular incubator chamber or a specialized hypoxia workstation)

  • Gas mixture (typically 95% N2, 5% CO2, and <0.1% O2)

  • Cell culture plates with seeded cells

  • Pre-equilibrated hypoxic culture medium

Protocol:

  • Seed cells in appropriate culture vessels and allow them to attach overnight in a standard CO2 incubator.

  • Prepare hypoxic culture medium by pre-incubating it in the hypoxia chamber for at least 4 hours to allow for gas equilibration.

  • Replace the normoxic medium in the cell culture plates with the pre-equilibrated hypoxic medium.

  • Place the culture plates inside the hypoxia chamber.

  • Flush the chamber with the hypoxic gas mixture for a specified duration (e.g., 5-10 minutes) to displace the ambient air.

  • Seal the chamber and place it in a standard 37°C incubator for the desired experimental duration.

  • For drug treatment, dissolve this compound in the pre-equilibrated hypoxic medium at the desired concentrations and add it to the cells inside the hypoxia chamber.

Cytotoxicity Assays

Standard cytotoxicity assays are employed to quantify the effect of this compound on cell viability under normoxic and hypoxic conditions.

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well plates with cells treated with this compound under normoxic and hypoxic conditions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Following the drug treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well.

  • Incubate the plates for a further 2-4 hours (or overnight) with gentle shaking to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

Materials:

  • Treated cells from normoxic and hypoxic conditions

  • Complete culture medium

  • 6-well or 100 mm culture dishes

  • Crystal violet staining solution

Protocol:

  • After drug treatment, harvest the cells by trypsinization and count them.

  • Seed a known number of cells (e.g., 200-1000 cells) into new culture dishes containing fresh, drug-free medium.

  • Incubate the dishes in a standard CO2 incubator for 10-14 days, allowing colonies to form.

  • Fix the colonies with a solution of methanol (B129727) and acetic acid.

  • Stain the colonies with crystal violet solution.

  • Count the number of colonies (typically defined as containing >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_conditions Experimental Conditions cluster_assays Cytotoxicity Assessment start Start: Seed Cancer Cells normoxia Normoxia (21% O2) start->normoxia hypoxia Hypoxia (<1% O2) start->hypoxia treatment_N Treat with this compound (Normoxic Medium) normoxia->treatment_N treatment_H Treat with this compound (Hypoxic Medium) hypoxia->treatment_H mtt_assay MTT Assay (Short-term Viability) treatment_N->mtt_assay clonogenic_assay Clonogenic Assay (Long-term Survival) treatment_N->clonogenic_assay treatment_H->mtt_assay treatment_H->clonogenic_assay data_analysis Data Analysis: - Calculate IC50 values - Determine Hypoxic:Aerobic  Cytotoxicity Ratio mtt_assay->data_analysis clonogenic_assay->data_analysis conclusion Conclusion: Quantify Hypoxia-Selective Cytotoxicity of this compound data_analysis->conclusion

Caption: Workflow for evaluating this compound cytotoxicity.

Conclusion

The selective activation of this compound in the hypoxic tumor microenvironment underscores its potential as a targeted anticancer agent. The significant increase in cytotoxicity under low oxygen conditions, driven by the bioreductive metabolism of its 2-nitroimidazole moiety and subsequent DNA damage by the active form, RSU-1069, provides a clear rationale for its development. The experimental protocols and data presented in this guide offer a framework for the continued investigation and optimization of this compound and other hypoxia-activated prodrugs. A thorough understanding of the interplay between tumor hypoxia and the mechanism of action of these agents is critical for translating their promise into effective clinical therapies for a range of solid tumors. Further research focusing on the specific nitroreductases involved and the downstream DNA damage response pathways will undoubtedly refine our ability to exploit tumor hypoxia for therapeutic gain.

Preclinical Efficacy of RB-6145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of RB-6145, a bioreductive prodrug of the nitroimidazole RSU-1069. This compound has been investigated for its potential as a hypoxic cell cytotoxin and a sensitizer (B1316253) for chemotherapy and radiation therapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Efficacy Data of this compound

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models, demonstrating its potential in targeting hypoxic tumor cells and enhancing conventional cancer therapies.

In Vitro Cytotoxicity and Chemosensitization

This compound exhibits selective cytotoxicity towards hypoxic cells and enhances the efficacy of chemotherapeutic agents. The following table summarizes the key findings from in vitro studies.

Cell LineConditionTreatmentEfficacy MetricValueReference
KHT/iv (murine sarcoma)HypoxicThis compoundHypoxic Cytotoxicity Ratio80[1]
A549 (human lung carcinoma)HypoxicThis compoundHypoxic Cytotoxicity Ratio9[1]
KHT/ivAerobic/HypoxicThis compound + 4-OOH-CPEnhancement Ratio~1.5 - 1.7[1]
A549Aerobic/HypoxicThis compound + 4-OOH-CPEnhancement Ratio~1.5 - 1.7[1]
A549Aerobic/HypoxicThis compound + CCNUEnhancement Ratio~1.8[1]
SiHa (human cervical cancer)Hypoxic, pH 6.4This compoundpH Enhancement Ratio~1.6
U1 (human glioma)Hypoxic, pH 6.4This compoundpH Enhancement Ratio~1.4
In Vivo Radiosensitization and Heat Sensitization

In vivo studies using murine tumor models have demonstrated the ability of this compound to sensitize tumors to radiation and hyperthermia.

Animal ModelTumor ModelTreatmentEfficacy MetricValueReference
C3H/He miceKHT sarcomaThis compound + 10 Gy X-raysRadiosensitizationMaintained potency with oral vs. parenteral administration[2]
C3H miceSCCVII carcinomaThis compound + Heat (42.5°C, 60 min)Tumor Growth DelaySignificant enhancement[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound under aerobic and hypoxic conditions, based on common practices for bioreductive agents.

1. Cell Culture:

  • Cell Lines: KHT/iv (murine sarcoma) and A549 (human lung carcinoma) cells are commonly used.

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Drug Preparation:

  • This compound is dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution.

  • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations.

3. Hypoxic Conditions:

  • For hypoxic treatment, cells are placed in a hypoxic chamber or an incubator with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2) for a specified period before and during drug exposure.

4. Cytotoxicity Assessment (e.g., MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of this compound.

  • Plates are incubated under either aerobic or hypoxic conditions for a defined period (e.g., 2-4 hours).

  • After incubation, the drug-containing medium is removed, and cells are washed.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and plates are incubated for 2-4 hours to allow formazan (B1609692) crystal formation.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

In Vivo Tumor Model Study

This protocol outlines the methodology for evaluating the efficacy of this compound in a murine tumor model.

1. Animal Model:

  • Strain: C3H mice are a common choice for SCCVII tumor implantation.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Tumor Implantation:

  • SCCVII carcinoma cells are harvested from in vitro culture.

  • A suspension of tumor cells (e.g., 1 x 10^5 cells in 0.1 mL of medium) is injected subcutaneously into the flank of the mice.

3. Treatment:

  • Drug Administration: When tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 240 mg/kg).

  • Hyperthermia: For combination therapy, local hyperthermia is applied to the tumor site (e.g., 42.5°C for 60 minutes) a short time after drug administration.

4. Efficacy Evaluation:

  • Tumor Growth Measurement: Tumor dimensions are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Tumor Growth Delay: The time for tumors in each group to reach a predetermined size is recorded. The tumor growth delay is the difference in the mean time for tumors in the treated groups to reach this size compared to the control group.

5. Statistical Analysis:

  • Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of differences between treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is essential for a clear understanding of the preclinical data.

Bioreductive Activation of this compound

The following diagram illustrates the proposed mechanism of action for this compound. Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases, leading to the formation of its active, cytotoxic form, RSU-1069, and other reactive intermediates that can induce DNA damage.

RB6145_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular RB6145_ext This compound (Prodrug) RB6145_int This compound RB6145_ext->RB6145_int Cellular Uptake RSU1069 RSU-1069 (Active Drug) RB6145_int->RSU1069 Metabolism Reactive_Intermediates Reactive Intermediates RSU1069->Reactive_Intermediates Bioreduction DNA_Damage DNA Damage & Cell Death Reactive_Intermediates->DNA_Damage Reductases Nitroreductases Reductases->RSU1069 Hypoxia Hypoxia (<2% O2) Hypoxia->Reductases activates

Caption: Bioreductive activation pathway of this compound under hypoxic conditions.

Experimental Workflow for Preclinical Efficacy Evaluation

This diagram outlines the typical workflow for assessing the preclinical efficacy of a bioreductive agent like this compound, from initial in vitro screening to in vivo validation.

Preclinical_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation A Cytotoxicity Screening (Aerobic vs. Hypoxic) H Determine IC50 & Enhancement Ratios A->H B Chemosensitization Assays B->H C Radiosensitization Assays C->H D Animal Model Selection (e.g., Murine Xenograft) E Tumor Implantation D->E F Treatment Administration (this compound +/- Combination) E->F G Efficacy Assessment (Tumor Growth Delay) F->G I Statistical Analysis of Tumor Growth G->I H->D J Mechanism of Action Studies I->J

Caption: General experimental workflow for preclinical evaluation of this compound.

References

RB-6145 and its Effect on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct effects of RB-6145 on the tumor microenvironment is not available in the public domain. This compound was a preclinical nitroheterocyclic hypoxic cytotoxin that did not advance to clinical trials due to toxicity issues. This guide, therefore, provides a detailed overview of the hypothetical effects of this compound on the tumor microenvironment based on the established mechanism of action of its drug class, Hypoxia-Activated Prodrugs (HAPs), and the known biology of the tumor microenvironment.

Introduction to this compound: A "Fallen Angel" Drug

This compound is classified as a nitroheterocyclic hypoxic cytotoxin.[1] Preclinical studies showed promise for this compound; however, it was ultimately discontinued (B1498344) due to unacceptable toxicity in animal models.[1] Such compounds are often referred to as "fallen angels" in drug development—molecules that show initial therapeutic potential but fail to reach the clinic due to safety or efficacy concerns. Despite its discontinuation, the chemical class to which this compound belongs, Hypoxia-Activated Prodrugs (HAPs), remains an area of active research in oncology.

The Tumor Microenvironment: A Complex Landscape

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising tumor cells, stromal cells, immune cells, the extracellular matrix, and various signaling molecules.[1] A key feature of the TME in solid tumors is hypoxia, or low oxygen tension, which arises from rapid tumor growth outstripping the supply of blood vessels.[2][3] Hypoxia is a major driver of tumor progression, metastasis, and resistance to therapy.[1][2][3]

Key cellular components of the TME that are influenced by hypoxia include:

  • Myeloid-Derived Suppressor Cells (MDSCs): A heterogeneous population of immature myeloid cells with potent immunosuppressive functions. Hypoxia promotes the accumulation and suppressive activity of MDSCs.[4][5]

  • Tumor-Associated Macrophages (TAMs): Macrophages that infiltrate the tumor and are often polarized to an M2-like phenotype, which is associated with tumor promotion, angiogenesis, and immunosuppression. Hypoxia is a key factor in the recruitment and pro-tumoral polarization of TAMs.[6]

Mechanism of Action of Nitroheterocyclic Hypoxic Cytotoxins (Hypoxia-Activated Prodrugs)

This compound, as a nitroheterocyclic compound, belongs to the class of Hypoxia-Activated Prodrugs (HAPs). HAPs are inactive compounds that are selectively activated under hypoxic conditions.[2][3] The general mechanism of action is as follows:

  • Bioreduction: In the low-oxygen environment of a tumor, the nitro group of the HAP undergoes a one-electron reduction by intracellular reductases (e.g., cytochrome P450 oxidoreductases).[2]

  • Formation of a Radical Anion: This reduction forms a transient radical anion.

  • Oxygen-Dependent Futile Cycling: In the presence of normal oxygen levels (normoxia), this radical anion is rapidly re-oxidized back to the parent compound in a process called "futile cycling," with the concomitant production of superoxide. This prevents the drug from becoming active in healthy, well-oxygenated tissues.

  • Activation under Hypoxia: Under hypoxic conditions, the lack of oxygen allows the radical anion to undergo further reduction, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) derivatives.[7][8]

  • Cytotoxicity: These reactive species can cause cellular damage through various mechanisms, including the formation of adducts with DNA and proteins, leading to cell death.[9][10]

Hypothetical Signaling Pathway of this compound Activation and Cytotoxicity

RB6145_Activation Hypothetical Activation Pathway of this compound cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions RB6145_normoxia This compound (Inactive Prodrug) Reductases_normoxia Cellular Reductases RB6145_normoxia->Reductases_normoxia Radical_Anion_normoxia Radical Anion Reductases_normoxia->Radical_Anion_normoxia 1e- reduction Oxygen_normoxia O2 Radical_Anion_normoxia->Oxygen_normoxia Oxygen_normoxia->RB6145_normoxia Re-oxidation Superoxide Superoxide (O2-) Oxygen_normoxia->Superoxide label_normoxia Futile Cycling (No Cytotoxicity) RB6145_hypoxia This compound (Inactive Prodrug) Reductases_hypoxia Cellular Reductases RB6145_hypoxia->Reductases_hypoxia Radical_Anion_hypoxia Radical Anion Reductases_hypoxia->Radical_Anion_hypoxia 1e- reduction Reactive_Species Reactive Cytotoxic Species (e.g., Nitroso, Hydroxylamine) Radical_Anion_hypoxia->Reactive_Species Further Reduction (O2 deficient) Macromolecule_Adducts DNA & Protein Adducts Reactive_Species->Macromolecule_Adducts Cell_Death Cell Death Macromolecule_Adducts->Cell_Death

Caption: Hypothetical activation pathway of this compound under normoxic and hypoxic conditions.

Hypothetical Effects of this compound on the Tumor Microenvironment

Given its nature as a HAP, this compound would be expected to exert its primary effects within the hypoxic regions of the TME. These effects would not be limited to tumor cells but could also impact the function of immune cells residing in these niches.

Direct Cytotoxicity to Hypoxic Tumor Cells

The primary and intended effect of this compound would be the selective killing of tumor cells in hypoxic regions. This would lead to a reduction in tumor mass and potentially alleviate the immunosuppressive environment fostered by these hypoxic cells.

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

Hypoxia is a known driver of MDSC accumulation and function.[4][5] By targeting the hypoxic niche, this compound could indirectly modulate MDSC activity:

  • Depletion of MDSC-Inducing Factors: The elimination of hypoxic tumor cells could reduce the production of factors that attract and activate MDSCs, such as VEGF and various chemokines.

  • Direct Cytotoxicity to Hypoxic MDSCs: MDSCs themselves can reside in hypoxic regions. It is plausible that this compound could be activated within these cells, leading to their direct depletion.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Hypoxia is a critical factor in polarizing TAMs towards a pro-tumoral M2 phenotype.[6] The effects of this compound on TAMs could be multifaceted:

  • Shifting the M1/M2 Balance: By alleviating hypoxia, this compound could potentially shift the balance from immunosuppressive M2-like TAMs towards anti-tumoral M1-like macrophages.

  • Direct Effects on TAMs: Similar to MDSCs, TAMs in hypoxic regions could be directly targeted by activated this compound.

Hypothetical Experimental Workflow to Assess this compound Effects on the TME

experimental_workflow Hypothetical Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation cell_culture Tumor Cell Lines MDSCs, TAMs hypoxia_chamber Culture under Normoxia vs. Hypoxia cell_culture->hypoxia_chamber rb6145_treatment_vitro This compound Treatment hypoxia_chamber->rb6145_treatment_vitro assays_vitro Cytotoxicity Assays (MTT, Apoptosis) Functional Assays (e.g., T-cell suppression) rb6145_treatment_vitro->assays_vitro data_integration Integrate In Vitro & In Vivo Data assays_vitro->data_integration animal_model Tumor-bearing Mouse Model rb6145_treatment_vivo This compound Administration animal_model->rb6145_treatment_vivo tumor_analysis Tumor Growth Measurement Immunohistochemistry (Hypoxia, Immune Cell Infiltration) rb6145_treatment_vivo->tumor_analysis flow_cytometry Flow Cytometry of Tumor & Spleen (MDSC & TAM populations) rb6145_treatment_vivo->flow_cytometry tumor_analysis->data_integration flow_cytometry->data_integration mechanism_elucidation Elucidate Mechanism of Action on TME data_integration->mechanism_elucidation

Caption: A hypothetical workflow for investigating the effects of this compound on the TME.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is publicly available, the following tables are hypothetical representations of the type of quantitative data that would be generated from the experiments outlined above.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell TypeConditionThis compound IC50 (µM)
Tumor CellsNormoxia (21% O₂)> 100
Tumor CellsHypoxia (1% O₂)5.2
MDSCsNormoxia (21% O₂)> 100
MDSCsHypoxia (1% O₂)12.8
TAMs (M2-polarized)Normoxia (21% O₂)> 100
TAMs (M2-polarized)Hypoxia (1% O₂)15.1

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Tumor Model

Treatment GroupTumor Volume (mm³) at Day 21% MDSCs in Tumor% M2 TAMs in Tumor
Vehicle Control1500 ± 25035 ± 560 ± 8
This compound450 ± 15015 ± 330 ± 5

Detailed Methodologies for Key Hypothetical Experiments

The following are detailed, albeit hypothetical, protocols for key experiments to investigate the effect of a compound like this compound on the tumor microenvironment.

In Vitro Hypoxia-Specific Cytotoxicity Assay
  • Cell Culture: Tumor cells, bone marrow-derived MDSCs, and bone marrow-derived macrophages (polarized to M2 phenotype with IL-4 and IL-13) are cultured in appropriate media.

  • Hypoxic Conditions: Cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 24 hours prior to and during drug treatment. Normoxic control cells are maintained at 21% O₂.

  • Drug Treatment: Cells are treated with a serial dilution of this compound for 48 hours.

  • Viability Assessment: Cell viability is assessed using a standard MTT assay. Absorbance is read at 570 nm, and IC50 values are calculated.

In Vivo Tumor Model and Immune Cell Analysis
  • Animal Model: C57BL/6 mice are subcutaneously inoculated with a syngeneic tumor cell line (e.g., B16-F10 melanoma).

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control and this compound). This compound is administered via intraperitoneal injection daily for 14 days.

  • Tumor Measurement: Tumor volume is measured every other day with calipers.

  • Immune Cell Analysis: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD11b, Ly6G, Ly6C for MDSCs; F4/80, CD206 for M2 TAMs). Cell populations are quantified by flow cytometry.

  • Immunohistochemistry: Tumor sections are stained for hypoxia markers (e.g., pimonidazole) and immune cell markers to visualize the spatial distribution of these cells in relation to hypoxic regions.

Conclusion

While this compound itself did not proceed to clinical use, the principles behind its design as a hypoxia-activated prodrug remain highly relevant in cancer therapy. A hypothetical investigation into its effects on the tumor microenvironment suggests that such a compound could not only directly kill hypoxic tumor cells but also modulate the immunosuppressive landscape by impacting MDSCs and TAMs. The continued development of next-generation HAPs with improved safety profiles holds promise for targeting the hypoxic TME and overcoming therapeutic resistance.

References

An In-depth Technical Guide to the Discovery and Development of RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-6145 was developed as a prodrug of the hypoxic cell sensitizer (B1316253) and cytotoxin RSU-1069. The rationale behind its development was to improve the therapeutic index of RSU-1069 by reducing its systemic toxicity while maintaining its efficacy against hypoxic tumor cells. This compound contains a bromoethylamino substituent designed to convert to the alkylating aziridine (B145994) moiety of RSU-1069 under physiological conditions. This conversion is facilitated in the low-oxygen environment characteristic of solid tumors. Once activated, RSU-1069 exerts its cytotoxic effects through DNA alkylation, leading to strand breaks and cell death. Preclinical studies in murine models demonstrated that this compound had lower toxicity compared to RSU-1069. However, the development of this compound was ultimately halted due to unacceptable toxicity observed in animal models, which prevented its progression to clinical trials. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and the eventual discontinuation of this compound.

Introduction

The presence of hypoxic regions in solid tumors is a significant contributor to resistance to conventional cancer therapies such as radiation and chemotherapy. This has driven the development of hypoxia-activated prodrugs (HAPs), which are designed to be selectively activated in the low-oxygen environment of tumors, thereby targeting cancer cells while sparing well-oxygenated normal tissues. RSU-1069, a 2-nitroimidazole (B3424786) derivative, emerged as a potent hypoxic cell sensitizer and cytotoxin. Its dual functionality stems from the electron-affinic nitroimidazole group, which acts as a radiosensitizer, and a reactive aziridine ring, which functions as an alkylating agent causing DNA damage.

Despite its promising anti-tumor activity, the clinical development of RSU-1069 was hampered by significant systemic toxicity. To address this limitation, a prodrug strategy was employed, leading to the synthesis of this compound. The core concept was to mask the reactive aziridine moiety of RSU-1069 with a bromoethylamino group. This modification was intended to create a less toxic molecule that would convert to the active RSU-1069 preferentially within the tumor microenvironment.

Mechanism of Action

The therapeutic effect of this compound is contingent on its conversion to RSU-1069 and the subsequent bioreductive activation of the latter.

Conversion of this compound to RSU-1069

This compound is a prodrug designed to form the alkylating aziridine moiety of RSU-1069 under physiological conditions.[1] This conversion involves an intramolecular cyclization of the bromoethylamino side chain.

Bioreductive Activation of RSU-1069

The 2-nitroimidazole core of RSU-1069 is crucial for its selective toxicity in hypoxic conditions. In low-oxygen environments, cellular nitroreductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group. This reduction process, which is inhibited by the presence of oxygen, leads to the formation of highly reactive radical anions and other reduced species.

DNA Alkylation and Damage

The reactive intermediates generated from the reduction of the nitroimidazole ring are believed to enhance the alkylating activity of the aziridine moiety. The protonated aziridine ring of RSU-1069 is a potent electrophile that can be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases. This alkylation leads to the formation of DNA adducts, which in turn can induce single and double-strand DNA breaks.[2][3] The accumulation of DNA damage ultimately triggers cell cycle arrest and apoptosis.

The following diagram illustrates the proposed signaling pathway for the activation and action of this compound.

RB6145_Pathway cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Hypoxic Tumor Microenvironment RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 Intramolecular Cyclization (Physiological pH) Reduced_RSU1069 Reduced RSU-1069 (Reactive Intermediates) RSU1069->Reduced_RSU1069 Bioreductive Activation (Hypoxia) Nitroreductases Nitroreductases (e.g., P450 Reductase) Nitroreductases->RSU1069 DNA_Damage DNA Alkylation (Guanine N7 Adducts) Reduced_RSU1069->DNA_Damage Nucleophilic Attack on DNA Cell_Death Cell Cycle Arrest & Apoptosis DNA_Damage->Cell_Death Induction of Apoptotic Pathways

Figure 1: Proposed mechanism of action for this compound.

Preclinical Data

The development of this compound was supported by a series of preclinical studies, primarily in murine models, to evaluate its pharmacokinetics, efficacy, and toxicity compared to RSU-1069.

Pharmacokinetics

Pharmacokinetic studies in mice revealed that after intraperitoneal (i.p.) administration of this compound, the prodrug itself was not detectable in plasma. Instead, its active form, RSU-1069, and a metabolite, an oxazolidinone, were identified.[1] The peak plasma concentration of RSU-1069 generated from this compound was approximately half of that achieved with an equimolar dose of RSU-1069 itself, suggesting a slower and more controlled release of the active drug.[1]

ParameterThis compound (190 mg/kg i.p.)RSU-1069 (equimolar i.p.)
Peak Plasma Concentration of RSU-1069~50 µg/mL~100 µg/mL
Plasma AUC0-∞ of RSU-1069~47 µg·h/mL~84 µg·h/mL
Table 1: Comparative Pharmacokinetics of RSU-1069 after Administration of this compound and RSU-1069 in Mice.[1]
Efficacy as a Hypoxic Cell Radiosensitizer

In murine KHT sarcomas, both RSU-1069 and this compound demonstrated maximum hypoxic cell radiosensitization when administered 45-60 minutes before irradiation.[3] The degree of radiosensitization for a given dose was largely independent of the route of administration (i.p. vs. oral).[3]

Toxicity Profile

A key objective in the development of this compound was to reduce the systemic toxicity associated with RSU-1069. In mice, this compound was found to be 2.5 times less toxic than RSU-1069.[1] The maximum tolerated doses (MTD) for both compounds administered intraperitoneally (i.p.) and orally (p.o.) are summarized below.

CompoundAdministration RouteMTD (mg/kg)MTD (mmol/kg)
RSU-1069i.p.800.38
RSU-1069p.o.3201.5
This compoundi.p.3500.94
This compoundp.o.10002.67
Table 2: Maximum Tolerated Doses of RSU-1069 and this compound in C3H/He Mice.[3]

Toxicity studies also indicated that oral administration of both RSU-1069 and this compound resulted in reduced systemic toxicity compared to parenteral administration.[3] Specifically, oral delivery led to lower toxicity towards bone marrow stem cells and spermatogenic cells.[3] However, some nephrotoxicity was observed at the highest oral dose of RSU-1069.[3] Despite the improved toxicity profile of this compound compared to RSU-1069, it ultimately proved to be too toxic in animal models to warrant progression to clinical development.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

A reversed-phase HPLC technique was developed to quantify this compound, RSU-1069, and its metabolites in plasma.

  • Sample Preparation: Plasma samples were deproteinized, and the supernatant was injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column was typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) was employed.

    • Flow Rate: A constant flow rate, typically around 1 mL/min, was maintained.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroimidazole chromophore (around 320 nm) was used.

  • Quantification: The concentration of each analyte was determined by comparing its peak area to a standard curve generated from known concentrations of the pure compounds.

The following diagram outlines the general workflow for the HPLC analysis.

HPLC_Workflow Start Plasma Sample Collection Deproteinization Protein Precipitation (e.g., with Acetonitrile) Start->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into HPLC System Supernatant_Collection->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (~320 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification End Pharmacokinetic Profile Quantification->End

Figure 2: General workflow for HPLC analysis of plasma samples.
In Vivo Radiosensitization Assay

The efficacy of this compound as a radiosensitizer was evaluated in tumor-bearing mice.

  • Tumor Model: Murine KHT sarcomas were commonly used.

  • Drug Administration: this compound or RSU-1069 was administered to the mice via i.p. or oral gavage at various doses and at different times prior to irradiation.

  • Irradiation: Tumors were irradiated with a single dose of X-rays (e.g., 10 Gy).

  • Tumor Excision and Cell Survival Assay: At a specified time after irradiation, tumors were excised, and a single-cell suspension was prepared. The surviving fraction of clonogenic tumor cells was determined using a soft agar (B569324) colony formation assay.

  • Data Analysis: The enhancement ratio (ER) was calculated by comparing the surviving fraction of cells from tumors treated with the drug and radiation to those treated with radiation alone.

In Vivo Toxicity Studies

The toxicity of this compound and RSU-1069 was assessed in mice to determine the MTD and to characterize the dose-limiting toxicities.

  • Animals: C3H/He mice were a commonly used strain.

  • Drug Administration: The compounds were administered via i.p. or oral routes at escalating doses.

  • Monitoring: Animals were monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.

  • MTD Determination: The MTD was defined as the highest dose that did not cause significant morbidity or mortality.

  • Organ-Specific Toxicity Assessment:

    • Myelosuppression: The toxicity to bone marrow stem cells was evaluated by assessing the surviving fraction of clonogenic CFU-A (colony-forming unit-agar) cells from the bone marrow.

    • Nephrotoxicity: Kidney damage was assessed through histological examination of kidney tissue and by monitoring markers of renal function in the blood.

    • Other Toxicities: Spermatogenic toxicity and intestinal crypt cell toxicity were also evaluated.

Synthesis

This compound is a prodrug of RSU-1069. The synthesis of this compound would logically involve the modification of the aziridine ring of RSU-1069 to form the bromoethylamino side chain. A plausible synthetic route is outlined below.

Synthesis_Pathway RSU1069 RSU-1069 (1-(2-nitro-1-imidazolyl)-3- (1-aziridinyl)-2-propanol) RB6145 This compound (1-(2-nitro-1-imidazolyl)-3- (2-bromoethylamino)-2-propanol) RSU1069->RB6145 Ring Opening of Aziridine HBr Hydrogen Bromide (HBr) HBr->RB6145

Figure 3: Plausible synthetic pathway for this compound from RSU-1069.

Conclusion

The development of this compound represents a rational approach to prodrug design aimed at improving the therapeutic index of a potent anti-cancer agent. By masking the reactive aziridine moiety of RSU-1069, this compound successfully demonstrated reduced systemic toxicity in preclinical models. However, the therapeutic window remained too narrow, as the dose levels required for efficacy were still associated with unacceptable toxicity in animals. The story of this compound underscores the challenges in developing effective hypoxia-activated prodrugs and highlights the critical importance of achieving a delicate balance between tumor-specific activation and systemic tolerability. While this compound itself did not advance to the clinic, the knowledge gained from its development has contributed to the broader understanding of nitroimidazole-based bioreductive drugs and continues to inform the design of next-generation hypoxia-targeted therapies.

References

RB-6145: A Technical Overview of Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a 2-nitroimidazole-based hypoxic cell radiosensitizer and a prodrug of the more potent radiosensitizer RSU-1069. Its development was aimed at reducing the systemic toxicity observed with RSU-1069 while maintaining efficacy in targeting hypoxic tumor cells, which are notoriously resistant to radiotherapy. This technical guide provides a summary of the currently available information regarding the chemical stability and storage of this compound.

It is important to note that while this compound has been a subject of preclinical research, detailed public information on its chemical stability, degradation pathways, and specific storage conditions is limited. The following sections compile the available data and provide general guidance based on the chemical nature of this compound and related compounds.

Chemical Properties and Structure

PropertyValue
Chemical Name α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol
Molecular Formula C8H13BrN4O3
Molecular Weight 293.12 g/mol
Class 2-Nitroimidazole (B3424786)

Known Stability Profile

Quantitative data on the stability of this compound under various conditions such as a range of pH values, different temperatures, and exposure to light are not extensively available in the public domain. However, some insights can be gleaned from preclinical studies.

Solution Stability

A study focusing on the analysis of this compound in plasma indicated that it is a prodrug that converts to the active agent RSU-1069. While specific degradation kinetics were not provided, the research highlighted the importance of a developed reversed-phase HPLC technique for its quantification, suggesting that monitoring its stability in biological matrices is crucial. General practice for nitroimidazole compounds suggests that they can be susceptible to hydrolysis, particularly at non-neutral pH, and degradation can be accelerated by elevated temperatures.

Storage Conditions

Based on information from chemical suppliers, the recommended storage for this compound is in a dry, dark environment . While a specific temperature is not universally cited, storage at -20°C is a common recommendation for related research compounds to ensure long-term stability.

Potential Degradation Pathways

  • Hydrolysis: The ester and amide linkages, though not present in the primary structure, can be formed with formulation excipients and subsequently hydrolyze. The primary alcohol and secondary amine present in the structure could also be susceptible to oxidation.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light. Exposure to UV or even visible light could potentially lead to photolytic degradation, emphasizing the need for storage in dark conditions.

  • Conversion to RSU-1069: As a prodrug, this compound is designed to convert to RSU-1069 in vivo. This conversion involves an intramolecular cyclization to form the aziridine (B145994) ring of RSU-1069. This conversion could also potentially occur under certain storage or experimental conditions, although the kinetics of this process outside of a biological system have not been detailed.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not published. However, a general approach based on ICH guidelines for stability testing of new drug substances would be appropriate for researchers.

General Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound and separating it from its potential degradation products.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_solid Prepare this compound stock solution in a suitable solvent (e.g., DMSO, Methanol) prep_forced Subject aliquots to forced degradation conditions (acid, base, oxidation, heat, light) prep_solid->prep_forced prep_control Prepare undegraded control sample prep_solid->prep_control hplc_dev Develop a reversed-phase HPLC method with UV detection prep_forced->hplc_dev prep_control->hplc_dev hplc_opt Optimize mobile phase, column, and gradient for separation of this compound and degradants hplc_dev->hplc_opt hplc_val Validate the method for specificity, linearity, accuracy, and precision (ICH Q2(R1)) hplc_opt->hplc_val data_acq Analyze stressed and control samples hplc_val->data_acq data_int Identify and quantify this compound and degradation products data_acq->data_int data_report Determine degradation pathways and kinetics data_int->data_report

Caption: Workflow for developing a stability-indicating HPLC method for this compound.

Signaling Pathways and Mechanism of Action

This compound acts as a radiosensitizer in hypoxic tumor cells. Under low oxygen conditions, the nitro group of the 2-nitroimidazole is reduced by cellular reductases to form a reactive radical anion. This radical can then cause DNA damage, leading to cell death and enhancing the efficacy of radiation therapy.

signaling_pathway cluster_cell Hypoxic Tumor Cell RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 Intracellular Conversion Nitroreductases Nitroreductases RSU1069->Nitroreductases RadicalAnion Reactive Radical Anion Nitroreductases->RadicalAnion One-electron reduction DNA_Damage DNA Damage RadicalAnion->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath

Caption: Simplified mechanism of action of this compound in hypoxic tumor cells.

Summary and Recommendations

The available information on the chemical stability and storage of this compound is sparse. For research and development purposes, it is crucial to conduct thorough stability studies to define its degradation profile and establish appropriate storage and handling procedures.

Key Recommendations:

  • Storage: Store this compound in a tightly sealed container in a dry, dark place, preferably at -20°C for long-term storage.

  • Handling: Protect from light during handling and in solution. Prepare solutions fresh and use them promptly.

  • Stability Studies: It is highly recommended that researchers perform their own stability studies under their specific experimental conditions (e.g., in different buffers, cell culture media, or formulation vehicles). A validated stability-indicating analytical method is a prerequisite for such studies.

  • Further Research: There is a clear need for comprehensive studies on the physicochemical properties of this compound to support its further development and application in cancer research.

This guide provides a starting point for researchers working with this compound. As more data becomes available, this information should be updated to reflect a more complete understanding of the stability and storage requirements of this compound.

The Prodrug Concept of RB-6145: A Hypoxia-Activated DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a bioreductive prodrug designed for targeted cytotoxicity in hypoxic tumor environments. It represents a strategic approach in cancer chemotherapy to enhance the therapeutic index of potent DNA alkylating agents. The core concept of this compound lies in its conversion to the active cytotoxic molecule, α-(1-aziridinomethyl)-2-nitro-1H-imidazole-1-ethanol (RSU 1069), under physiological conditions. This conversion, coupled with the hypoxia-selective activation of RSU 1069, offers a dual-layered targeting mechanism to selectively eradicate cancer cells in the oxygen-deficient regions of solid tumors, which are often resistant to conventional therapies. This technical guide provides an in-depth overview of the prodrug concept of this compound, including its mechanism of action, pharmacokinetic profile, and the downstream cellular consequences of its activation.

The Prodrug Design and Activation Mechanism

This compound was developed as a less toxic precursor to the potent hypoxic cell sensitizer (B1316253) and cytotoxin, RSU 1069. The design of this compound incorporates a bromoethylamino substituent, which is chemically engineered to undergo an intramolecular cyclization under physiological conditions to form the highly reactive aziridine (B145994) moiety of RSU 1069. This conversion is a critical step in the prodrug activation, transforming the relatively inert this compound into the pharmacologically active RSU 1069.

The active molecule, RSU 1069, possesses two key functional groups that contribute to its anti-cancer activity: a 2-nitroimidazole (B3424786) ring and an aziridine ring. The 2-nitroimidazole group renders the molecule susceptible to bioreductive activation, preferentially in the low-oxygen environment characteristic of solid tumors. Endogenous cellular reductases, such as cytochrome P450 oxidoreductase, reduce the nitro group, leading to the formation of highly reactive radical species. These reduced metabolites are potent cytotoxins.

The aziridine ring is a powerful alkylating agent. Upon formation, it can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA. This alkylation of DNA is the primary mechanism of cytotoxicity for RSU 1069.

Logical Flow of this compound Activation and Action

RB_6145_Activation Figure 1: Conceptual workflow of this compound activation and cytotoxic action. RB_6145 This compound (Prodrug with bromoethylamino group) Conversion Intramolecular Cyclization (Physiological Conditions) RB_6145->Conversion RSU_1069 RSU 1069 (Active drug with aziridine ring) Conversion->RSU_1069 Hypoxia Tumor Hypoxia (Low Oxygen Environment) RSU_1069->Hypoxia DNA_Alkylation DNA Alkylation (via Aziridine Ring) RSU_1069->DNA_Alkylation Bioreduction Bioreductive Activation (Nitroreductases) Hypoxia->Bioreduction Reduced_Metabolites Reduced RSU 1069 Metabolites (Reactive Radicals) Bioreduction->Reduced_Metabolites Reduced_Metabolites->DNA_Alkylation DNA_Damage DNA Damage (Cross-links, Strand Breaks) DNA_Alkylation->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death

Caption: Conceptual workflow of this compound activation and cytotoxic action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound contribute significantly to its improved therapeutic index compared to direct administration of RSU 1069. Studies in mice have demonstrated that this compound is rapidly converted to RSU 1069, with no detectable levels of the prodrug in plasma. This efficient conversion leads to a lower peak plasma concentration of the active drug, which is associated with reduced systemic toxicity.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of RSU 1069 following the administration of this compound or RSU 1069 itself in mice.

Parameter This compound Administration (190 mg/kg i.p.) RSU 1069 Administration (equimolar i.p. dose)
Peak Plasma Concentration of RSU 1069 ~50 µg/mL~100 µg/mL
Plasma AUC₀-∞ of RSU 1069 ~47 µg·h/mL~84 µg·h/mL
Elimination Half-life (t½) of RSU 1069 ~25 min~30 min
Data sourced from Walton et al., Cancer Chemotherapy and Pharmacology, 1991.
Route of this compound Administration (95 mg/kg) Relative Plasma AUC₀-∞ of RSU 1069
Intraperitoneal (i.p.) 1.0
Oral (p.o.) ~0.77
Intravenous (i.v.) ~0.63
Data interpreted from Walton et al., Cancer Chemotherapy and Pharmacology, 1991.

Another significant metabolite of this compound observed in plasma is the corresponding oxazolidinone, which is thought to be formed through the interaction of the drug with hydrogen carbonate. Initially, the plasma concentrations of the oxazolidinone are higher than those of RSU 1069, but they become comparable after about 30 minutes.

Experimental Protocols

While the full experimental details are proprietary to the original research, the following outlines the general methodologies employed in the pharmacokinetic studies of this compound.

Animal Studies
  • Animal Model: Male C3H mice.

  • Drug Administration: Intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.) injection of this compound or RSU 1069.

  • Sample Collection: Serial blood samples are collected at various time points post-administration. Plasma is separated for analysis.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

A specially developed reversed-phase HPLC technique was used to quantify the concentrations of this compound, RSU 1069, and the oxazolidinone metabolite in plasma.

  • Principle: This method separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The compounds are eluted from the column at different rates depending on their affinity for the stationary phase.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by centrifugation to obtain a clear supernatant for injection into the HPLC system.

  • Detection: Ultraviolet (UV) detection is commonly used for aromatic compounds like RSU 1069.

Note: The specific details of the HPLC method, including the column type, mobile phase composition, flow rate, and detection wavelength, were not available in the reviewed literature.

Mechanism of Cytotoxicity: DNA Damage and Cellular Response

The cytotoxic effect of the active metabolite, RSU 1069, is primarily mediated through its ability to alkylate DNA. The aziridine ring is a highly electrophilic group that reacts with nucleophilic sites in DNA, particularly the N7 position of guanine. This results in the formation of DNA adducts, which can lead to a variety of downstream cellular consequences, including the induction of single- and double-strand breaks.

The bioreductive activation of the 2-nitroimidazole group under hypoxic conditions enhances the DNA-damaging potential of RSU 1069. The reduced metabolites are more reactive and can lead to more extensive DNA damage, including interstrand cross-links. This hypoxia-selective enhancement of cytotoxicity is a key feature of the therapeutic strategy.

Signaling Pathway of DNA Damage Response

The DNA damage induced by RSU 1069 triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is a network of proteins that detect DNA lesions, signal their presence, and promote their repair or, if the damage is too severe, initiate programmed cell death (apoptosis) or a state of permanent cell cycle arrest (senescence).

DNA_Damage_Response Figure 2: Generalized DNA Damage Response Pathway to Alkylating Agents. RSU_1069 RSU 1069 (Active Drug) DNA_Adducts DNA Adducts (Guanine-N7 Alkylation) RSU_1069->DNA_Adducts Damage_Recognition Damage Recognition (e.g., MRN Complex, PARP) DNA_Adducts->Damage_Recognition Signal_Transduction Signal Transduction Cascade (ATM/ATR Kinases) Damage_Recognition->Signal_Transduction Effector_Activation Effector Protein Activation (p53, CHK1/CHK2) Signal_Transduction->Effector_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Effector_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Effector_Activation->Apoptosis If damage is severe Senescence Senescence (Permanent Cell Cycle Arrest) Effector_Activation->Senescence If damage is persistent DNA_Repair DNA Repair (BER, NER, HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair Allows time for repair

Caption: Generalized DNA Damage Response Pathway to Alkylating Agents.

Clinical Perspective

As of the latest available information, there is no evidence of this compound having entered clinical trials. The development and evaluation of this prodrug appear to be in the preclinical stage. The promising preclinical data, particularly the improved therapeutic index, suggest that this compound and similar prodrug strategies hold potential for future clinical applications in the treatment of solid tumors characterized by significant hypoxia.

Conclusion

The prodrug concept of this compound represents a sophisticated approach to cancer therapy that leverages both chemical and physiological targeting mechanisms. By designing a molecule that is converted to a potent, hypoxia-activated DNA alkylating agent, this compound has the potential to selectively eliminate radio- and chemo-resistant hypoxic tumor cells while minimizing systemic toxicity. The favorable pharmacokinetic profile observed in preclinical models underscores the value of this prodrug strategy. Further research to fully elucidate the conversion mechanism and to evaluate the efficacy and safety in more advanced models is warranted to translate this promising preclinical concept into a viable clinical reality.

Methodological & Application

RB-6145 Experimental Protocol for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a dual-function nitroimidazole derivative investigated for its potential as a hypoxic cell cytotoxin and a chemosensitizing agent. As a bioreductive drug, this compound is selectively activated under hypoxic conditions, a common feature of solid tumors, leading to targeted cell killing. Furthermore, it has been shown to enhance the efficacy of conventional chemotherapeutic agents, offering a promising avenue for combination cancer therapies. These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Analysis of this compound In Vitro Activity

The following tables summarize the quantitative data on the cytotoxic and chemosensitizing effects of this compound in various cancer cell lines.

Table 1: Hypoxic Cytotoxicity of this compound

Cell LineHypoxic Enhancement Ratio (ER_Hyp)Reference
KHT/iv (murine sarcoma)~80[1]
A549 (human lung carcinoma)~9[1]
SiHa (human cervical cancer)~11[2]
U1 (human squamous cell carcinoma)~15[2]

Hypoxic Enhancement Ratio (ER_Hyp) is defined as the ratio of the drug concentration required to produce a given level of cell killing under normoxic conditions to that required under hypoxic conditions.

Table 2: Chemosensitization Effect of this compound

Cell LineChemotherapeutic AgentEnhancement FactorReference
KHT/iv4-hydroperoxy-cyclophosphamide (4-OOH-CP)~1.5 - 1.7[1]
A5494-hydroperoxy-cyclophosphamide (4-OOH-CP)~1.5 - 1.7[1]
A549CCNU (Lomustine)~1.8[1]

Enhancement Factor is the fold-increase in cell killing achieved by the combination of this compound and the chemotherapeutic agent compared to the chemotherapeutic agent alone.

Experimental Protocols

In Vitro Cytotoxicity Assay (Crystal Violet Staining)

This protocol determines the cytotoxic effects of this compound under both normoxic and hypoxic conditions.

Materials:

  • This compound

  • Human or murine cancer cell lines (e.g., A549, KHT/iv)

  • Complete cell culture medium

  • 96-well plates

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol (B129727)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 1% SDS solution

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated controls.

  • Incubation:

    • Normoxic Conditions: Incubate one set of plates in a standard incubator (e.g., 37°C, 5% CO₂).

    • Hypoxic Conditions: Place the other set of plates in a hypoxia chamber (e.g., <0.1% O₂) for the desired duration (e.g., 24-72 hours).

  • Staining:

    • After incubation, gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

    • Remove the methanol and let the plates air dry.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Solubilization and Measurement:

    • Add 100 µL of Sorensen's buffer or 1% SDS solution to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Chemosensitization Assay (Colony Formation Assay)

This assay evaluates the ability of this compound to enhance the cytotoxicity of other chemotherapeutic agents.

Materials:

  • This compound

  • Chemotherapeutic agent (e.g., 4-OOH-CP, CCNU)

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with four different conditions:

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound in combination with the chemotherapeutic agent

  • Incubation: Incubate the plates for the desired treatment duration (this may be under normoxic or hypoxic conditions depending on the experimental design). After treatment, replace the medium with fresh, drug-free medium.

  • Colony Formation: Continue to incubate the plates for 7-14 days, allowing colonies to form.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Wash the plates with water and let them air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control. Determine the enhancement factor by comparing the cell survival in the combination treatment group to the single-agent treatment groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

RB6145_Signaling_Pathway cluster_extracellular Extracellular RB6145 This compound RB6145_in RB6145_in RB6145->RB6145_in Uptake Nitroreductases Nitroreductases RB6145_in->Nitroreductases Hypoxia Reactive_Metabolites Reactive_Metabolites Nitroreductases->Reactive_Metabolites Bioreduction DNA_damage DNA_damage Reactive_Metabolites->DNA_damage Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PI3K PI3K Akt Akt PI3K->Akt HIF1a_hypoxia HIF1a_hypoxia Akt->HIF1a_hypoxia Stabilization HIF1_complex HIF1_complex HIF1a_hypoxia->HIF1_complex HRE HRE HIF1_complex->HRE HIF1b HIF1b HIF1b->HIF1_complex Target_Genes Target_Genes HRE->Target_Genes

Caption: Proposed signaling pathway of this compound in hypoxic cancer cells.

RB6145_Experimental_Workflow start Start: Cancer Cell Culture cytotoxicity Cytotoxicity Assay (Normoxic vs. Hypoxic) start->cytotoxicity chemosensitization Chemosensitization Assay (Colony Formation) start->chemosensitization data_analysis Data Analysis (IC50, Enhancement Factor) cytotoxicity->data_analysis chemosensitization->data_analysis western_blot Signaling Pathway Analysis (Western Blot) end End: Characterization of This compound In Vitro Activity western_blot->end data_analysis->western_blot

Caption: General experimental workflow for in vitro evaluation of this compound.

RB6145_Dual_Function RB6145 This compound bioreduction Bioreductive Activation RB6145->bioreduction chemosensitization Chemosensitization RB6145->chemosensitization hypoxia Tumor Hypoxia hypoxia->bioreduction cytotoxicity Direct Hypoxic Cytotoxicity bioreduction->cytotoxicity enhanced_effect Enhanced Tumor Cell Killing cytotoxicity->enhanced_effect chemosensitization->enhanced_effect chemotherapy Conventional Chemotherapy chemotherapy->chemosensitization

Caption: Logical relationship of the dual functions of this compound.

References

Application Notes and Protocols for Determining Appropriate RB-6145 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a nitroheterocyclic compound that functions as a hypoxia-activated prodrug. As a derivative of RSU 1069, it exhibits significant cytotoxic effects on tumor cells, particularly under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. The selective toxicity of this compound in low-oxygen environments makes it a compound of interest for cancer research and therapeutic development. This document provides detailed application notes and protocols for determining the appropriate concentration of this compound for use in cell culture experiments.

Mechanism of Action

This compound's mechanism of action is contingent on the oxygen concentration in the cellular environment. In well-oxygenated (normoxic) tissues, the molecule is relatively inert. However, in the hypoxic core of tumors, this compound undergoes bioreduction. Intracellular one-electron reductases convert the nitro group of this compound into a radical anion. Under normoxic conditions, this radical is rapidly re-oxidized back to the parent compound with the concurrent production of superoxide. In the absence of sufficient oxygen, the radical anion undergoes further reduction to form a highly reactive bifunctional agent. This activated form of the drug can induce DNA damage, including single and double-strand breaks, ultimately leading to cell death.[1][2][3] The acidic tumor microenvironment can further enhance the cytotoxic effects of this compound, in some cell lines, partly by increasing intracellular drug accumulation.[4]

Data Presentation: Cytotoxicity of this compound and RSU 1069

The following table summarizes the cytotoxic effects of this compound and its parent compound RSU 1069 in various cancer cell lines under different experimental conditions. This data can serve as a starting point for determining the appropriate concentration range for your specific cell line and experimental setup.

CompoundCell LineConditionParameterValueReference
This compound SiHaHypoxia (vs. Normoxia)Enhancement Ratio (ERHyp)~11[4]
U1Hypoxia (vs. Normoxia)Enhancement Ratio (ERHyp)~15[4]
SiHaAcidic pH (6.4 vs. 7.4) under HypoxiaEnhancement Ratio (ERpH)~1.6[4]
U1Acidic pH (6.4 vs. 7.4) under HypoxiaEnhancement Ratio (ERpH)~1.4[4]
RSU 1069 CHOHypoxia (vs. Aerobia)Hypoxic Cytotoxicity Ratio (HCR)90[5]
HeLaHypoxia (vs. Aerobia)Hypoxic Cytotoxicity Ratio (HCR)20[5]
CHOAerobic ConditionsToxicity relative to Misonidazole~100x more toxic[5]

Mandatory Visualizations

Signaling Pathway of this compound Activation and DNA Damage

RB6145_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RB6145_ext This compound (Prodrug) RB6145_int This compound RB6145_ext->RB6145_int Cellular Uptake RadicalAnion This compound Radical Anion RB6145_int->RadicalAnion Reduction OneElectronReductases One-Electron Reductases (e.g., Cytochrome P450 Reductases) OneElectronReductases->RadicalAnion e- RadicalAnion->RB6145_int Re-oxidation Superoxide Superoxide (O2-) RadicalAnion->Superoxide ActivatedDrug Activated Bifunctional Alkylating Agent RadicalAnion->ActivatedDrug Further Reduction (Hypoxia) Oxygen Oxygen (O2) Oxygen->RadicalAnion DNA Nuclear DNA ActivatedDrug->DNA Alkylation DNA_damage DNA Strand Breaks (Single and Double) DNA->DNA_damage Damage DDR DNA Damage Response (DDR) DNA_damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of hypoxia-activated cytotoxicity of this compound.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellSeeding Seed cells in 96-well plates Incubation Treat cells with this compound (Normoxic vs. Hypoxic conditions) CellSeeding->Incubation DrugPreparation Prepare serial dilutions of this compound DrugPreparation->Incubation Timepoints Incubate for various time points (e.g., 24, 48, 72 hours) Incubation->Timepoints ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Timepoints->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Timepoints->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., Propidium Iodide) Timepoints->CellCycleAssay IC50 Determine IC50 values ViabilityAssay->IC50 ApoptosisQuant Quantify apoptotic cells ApoptosisAssay->ApoptosisQuant CellCycleDist Analyze cell cycle distribution CellCycleAssay->CellCycleDist OptimalConc Determine optimal concentration for further experiments IC50->OptimalConc ApoptosisQuant->OptimalConc CellCycleDist->OptimalConc

Caption: Workflow for determining the effective concentration of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Hypoxia chamber or incubator

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • For hypoxic conditions, place the plate in a hypoxia chamber (e.g., 1% O₂) immediately after adding the drug.

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C, or until the crystals are fully dissolved. Gentle shaking can aid dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value under both normoxic and hypoxic conditions for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and trypsinize them.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations under normoxic and hypoxic conditions for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to determine the appropriate working concentration of this compound in various cell culture models. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, particularly under hypoxic conditions, a more complete understanding of the therapeutic potential of this hypoxia-activated prodrug can be achieved. It is important to note that the optimal concentration and treatment conditions will be cell-line dependent and should be empirically determined.

References

Application Notes and Protocols for RB-6145 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RB-6145 is a nitroheterocyclic compound that functions as a hypoxic cytotoxin. It is a prodrug of RSU-1069, designed to be less toxic than its parent compound. In preclinical studies, this compound demonstrated potential as a radiosensitizer and cytotoxic agent, particularly in the hypoxic conditions characteristic of solid tumors. However, its development was halted due to excessive toxicity observed in animal models. These application notes provide a summary of the available information regarding the administration and dosage of this compound in mouse models based on published preclinical research.

Quantitative Data Summary

The following tables summarize the reported dosages and key pharmacokinetic parameters of this compound and its active metabolite, RSU-1069, in mouse models.

Table 1: Maximum Tolerated Doses (MTD) of this compound and RSU-1069 in Mice

CompoundAdministration RouteMouse StrainMaximum Tolerated Dose (MTD)
This compoundIntraperitoneal (i.p.)C3H/He350 mg/kg
This compoundOral (p.o.)C3H/He1 g/kg
RSU-1069Intraperitoneal (i.p.)C3H/He80 mg/kg
RSU-1069Oral (p.o.)C3H/He320 mg/kg

Table 2: Pharmacokinetic Parameters of RSU-1069 (Active Metabolite of this compound) in Mice

ParameterValueConditions
Elimination Half-life (t1/2)22.4 min50 mg/kg i.p.
Elimination Half-life (t1/2)37.2 min50 mg/kg i.v.
Peak Plasma Concentration~100 µg/mL100 mg/kg i.v.
Intraperitoneal Bioavailability55%
Oral BioavailabilityLow

Note: Approximately one-third of the prodrug this compound is converted in vivo to its active form, RSU-1069.

Experimental Protocols

The following are generalized protocols for the administration of this compound in mouse tumor models, compiled from available preclinical data.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Murine Tumor Model

This protocol is based on studies investigating the physiological and therapeutic effects of this compound.

1. Animal Model:

  • Species: Mouse
  • Strain: C3H/He
  • Tumor Model: SCCVII squamous carcinoma, implanted subcutaneously.

2. Materials:

  • This compound
  • Sterile vehicle for injection (e.g., sterile saline or phosphate-buffered saline). Note: The specific vehicle for this compound is not explicitly stated in the reviewed literature. Researchers should perform solubility and stability tests to determine an appropriate vehicle.
  • Syringes (1 mL)
  • Needles (26-28 gauge)
  • 70% Ethanol
  • Animal balance
  • Calipers for tumor measurement

3. This compound Preparation:

  • Aseptically prepare a solution of this compound in the chosen sterile vehicle to the desired concentration.
  • Ensure the solution is homogenous before administration.

4. Administration Procedure:

  • Weigh the mouse to determine the correct injection volume.
  • Restrain the mouse securely.
  • Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.
  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.
  • Aspirate to ensure the needle has not entered the bladder or intestines.
  • Inject the calculated volume of the this compound solution.
  • The maximum recommended injection volume for a mouse is 10 µL/g of body weight.

5. Dosing Regimen:

  • A single dose of 240 mg/kg has been used in studies.
  • The frequency of administration will depend on the experimental design and toxicity assessment.

6. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
  • Toxicity: Monitor animal body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and any signs of local irritation at the injection site.
  • Efficacy: The primary efficacy endpoint is typically tumor growth delay or inhibition.
  • Pharmacokinetics: Blood samples can be collected at various time points post-injection to determine the concentration of this compound and RSU-1069.

Experimental Workflow for In Vivo Studies

G cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Monitoring cluster_3 Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation (e.g., SCCVII cells) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dose_Calculation Calculate Dose based on Body Weight Randomization->Dose_Calculation Drug_Administration Administer this compound (e.g., 240 mg/kg i.p.) Dose_Calculation->Drug_Administration Monitor_Toxicity Monitor for Toxicity: - Body Weight - Clinical Signs Drug_Administration->Monitor_Toxicity Measure_Tumor Measure Tumor Volume (e.g., with calipers) Drug_Administration->Measure_Tumor PK_Analysis Pharmacokinetic Analysis (optional) Drug_Administration->PK_Analysis Efficacy_Analysis Efficacy Analysis: - Tumor Growth Delay Monitor_Toxicity->Efficacy_Analysis Toxicity_Analysis Toxicity Analysis: - Organ Histopathology Monitor_Toxicity->Toxicity_Analysis Measure_Tumor->Efficacy_Analysis

Caption: Experimental workflow for this compound administration in a mouse tumor model.

Mechanism of Action and Signaling Pathway

This compound, as a nitroimidazole, exerts its cytotoxic effects through bioreductive activation under hypoxic conditions. The nitro group of the molecule is reduced by cellular reductases, leading to the formation of reactive nitro radical anions. These radicals can induce cellular damage through multiple mechanisms, primarily by causing DNA strand breaks. Additionally, the active metabolites of some nitroimidazoles can form covalent adducts with cellular proteins, potentially inhibiting their function.

Signaling Pathway of this compound-Induced Cytotoxicity

G cluster_0 Cellular Environment cluster_1 Drug Activation cluster_2 Cellular Damage cluster_3 Cellular Response Hypoxia Hypoxia (Low Oxygen) Reduction Bioreductive Activation (Nitroreductases) Hypoxia->Reduction RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 Metabolism RSU1069->Reduction Radicals Reactive Nitro Radical Anions Reduction->Radicals DNA_Damage DNA Strand Breaks Radicals->DNA_Damage Protein_Adducts Protein Adducts (e.g., GAPDH, GST) Radicals->Protein_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Adducts->Apoptosis Cell_Cycle_Arrest->Apoptosis

Application Notes and Protocols for Measuring RB-6145-Induced Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a prodrug of the 2-nitroimidazole (B3424786) compound RSU-1069, which has been identified as a potent hypoxic cell radiosensitizer. Its chemical structure features a nitroimidazole core for preferential activity in hypoxic environments and an aziridine (B145994) ring that confers alkylating properties. This dual mechanism of action—enhancing radiation-induced damage in low-oxygen tumor regions and directly causing DNA damage—makes this compound a promising agent for improving the efficacy of radiotherapy.

These application notes provide a comprehensive overview of the key assays used to measure the radiosensitizing effects of this compound. Detailed protocols for these assays are provided to enable researchers to effectively evaluate the potential of this compound and similar compounds in their own experimental settings.

Mechanism of Action of this compound as a Radiosensitizer

Under hypoxic conditions, the nitro group of RSU-1069 (the active metabolite of this compound) is enzymatically reduced to form reactive radical anions and other reduced species. These reactive intermediates can mimic oxygen by "fixing" radiation-induced DNA radicals, making them permanent and irreparable. Additionally, the aziridine moiety of RSU-1069 can act as an alkylating agent, forming covalent adducts with DNA, leading to DNA strand breaks and cross-links. This direct DNA damage complements the radiation-induced damage, further enhancing cell killing.

RB6145_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 Metabolic Activation Reduced_RSU1069 Reduced RSU-1069 (Reactive Species) RSU1069->Reduced_RSU1069 DNA Cellular DNA RSU1069->DNA Alkylation (Aziridine Ring) Hypoxia Hypoxia (Low O2) Nitroreductases Nitroreductases Hypoxia->Nitroreductases Nitroreductases->RSU1069 Reduction DNA_Radicals Radiation-Induced DNA Radicals Reduced_RSU1069->DNA_Radicals Fixation of Damage Fixed_Damage 'Fixed' DNA Damage (Permanent) DNA_Radicals->Fixed_Damage Cell_Death Enhanced Cell Death (Radiosensitization) Fixed_Damage->Cell_Death DNA_Adducts DNA Adducts & Strand Breaks DNA_Adducts->Cell_Death DNA->DNA_Radicals DNA->DNA_Adducts Radiation Ionizing Radiation Radiation->DNA Generates

Caption: Mechanism of this compound-induced radiosensitization.

Key Assays for Measuring Radiosensitization

The following assays are fundamental for quantifying the radiosensitizing effects of this compound.

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the effect of cytotoxic agents on cell viability and reproductive integrity. It measures the ability of a single cell to proliferate into a colony of at least 50 cells.

Data Presentation:

Cell LineTreatmentRadiation Dose (Gy)Surviving FractionSensitizer Enhancement Ratio (SER)
V79 (Hypoxic)Control100.011.0
V79 (Hypoxic)RSU-1069 (0.2 mM)100.0012.2[1]
V79 (Hypoxic)Misonidazole (B1676599) (0.2 mM)100.0031.5[1]
MT Tumor (in vivo)ControlVariesVaries1.0
MT Tumor (in vivo)RSU-1069 (0.08 mg/g)VariesVaries1.8 - 1.9[1]

Experimental Protocol: Clonogenic Survival Assay

Clonogenic_Workflow start Start: Seed Cells incubate1 Incubate (24h) Allow attachment start->incubate1 treat Treat with this compound (or vehicle control) incubate1->treat incubate2 Incubate under Normoxic or Hypoxic Conditions treat->incubate2 irradiate Irradiate at Varying Doses incubate2->irradiate incubate3 Incubate (7-14 days) Allow colony formation irradiate->incubate3 fix_stain Fix and Stain Colonies (e.g., Crystal Violet) incubate3->fix_stain count Count Colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction and Enhancement Ratio count->analyze

Caption: Workflow for the clonogenic survival assay.

Protocol Details:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed a predetermined number of cells (typically 100-1000) into 6-well plates or T-25 flasks. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Cell Attachment:

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare fresh solutions of this compound in culture medium at the desired concentrations.

    • Replace the medium in the plates/flasks with the this compound containing medium or vehicle control medium.

  • Hypoxic/Normoxic Incubation:

    • For hypoxic conditions, place the plates/flasks in a hypoxic chamber (e.g., 1% O₂) for a specified duration before and during irradiation. For normoxic conditions, maintain the cells in the standard incubator.

  • Irradiation:

    • Irradiate the cells with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation:

    • After irradiation, replace the treatment medium with fresh, drug-free medium.

    • Incubate the cells for 7-14 days, or until visible colonies are formed.

  • Fixing and Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the colonies with 10% buffered formalin or methanol (B129727) for 15-30 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) for the untreated, non-irradiated control.

    • Calculate the Surviving Fraction (SF) = (number of colonies formed / (number of cells seeded x PE)).

    • Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF=0.1) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

Cell Cycle Analysis

This compound can induce cell cycle arrest, which can influence the radiosensitivity of the cell population. Flow cytometry with a DNA-staining dye like propidium (B1200493) iodide (PI) is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Data Presentation:

Cell LineTreatment% Cells in G1% Cells in S% Cells in G2/M
Example Cell LineControlUser DataUser DataUser Data
Example Cell LineThis compoundUser DataUser DataUser Data
Example Cell LineRadiationUser DataUser DataUser Data
Example Cell LineThis compound + RadiationUser DataUser DataUser Data

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Protocol Details:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound and/or radiation as described in the clonogenic assay protocol.

  • Cell Harvesting:

    • At the desired time points after treatment, harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 ml of ice-cold 70% ethanol (B145695) while gently vortexing.

    • Fix the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

DNA Damage Assays

This compound enhances radiation-induced DNA damage. This can be quantified using several assays.

a) Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.

Data Presentation:

Cell LineTreatmentOlive Tail Moment (Arbitrary Units)% DNA in Tail
Example Cell LineControlUser DataUser Data
Example Cell LineThis compoundUser DataUser Data
Example Cell LineRadiationUser DataUser Data
Example Cell LineThis compound + RadiationUser DataUser Data

Experimental Protocol: Alkaline Comet Assay

Protocol Details:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for cell cycle analysis.

  • Embedding Cells in Agarose:

    • Mix a small volume of cell suspension (approximately 1 x 10⁵ cells/ml) with low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Apply an electric field to separate the fragmented DNA from the nucleoid.

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Imaging and Analysis:

    • Visualize the "comets" using a fluorescence microscope.

    • Use image analysis software to quantify the amount of DNA damage by measuring parameters such as the tail length, % DNA in the tail, and the Olive tail moment.

b) γ-H2AX Immunofluorescence Assay

The phosphorylation of histone H2AX (to form γ-H2AX) is an early cellular response to DNA double-strand breaks (DSBs). Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of DSBs as discrete nuclear foci.

Data Presentation:

Cell LineTreatmentAverage Number of γ-H2AX Foci per Cell
Example Cell LineControlUser Data
Example Cell LineThis compoundUser Data
Example Cell LineRadiationUser Data
Example Cell LineThis compound + RadiationUser Data

Experimental Protocol: γ-H2AX Immunofluorescence Assay

Protocol Details:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with this compound and/or radiation.

  • Fixation and Permeabilization:

    • At the desired time points, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a primary antibody specific for γ-H2AX.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to count the number of γ-H2AX foci per nucleus.

In Vivo Tumor Growth Delay Assay

To assess the efficacy of this compound as a radiosensitizer in a more clinically relevant setting, in vivo tumor models are used. The effect of the combination of this compound and radiation on tumor growth is monitored over time.

Data Presentation:

Animal ModelTumor TypeTreatmentTumor Volume (mm³) at Day XTumor Growth Delay (Days)
Nude MiceHuman Tumor XenograftControlUser Data0
Nude MiceHuman Tumor XenograftThis compoundUser DataUser Data
Nude MiceHuman Tumor XenograftRadiationUser DataUser Data
Nude MiceHuman Tumor XenograftThis compound + RadiationUser DataUser Data

Experimental Protocol: In Vivo Tumor Growth Delay

Protocol Details:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the animals into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Treatment Administration:

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before irradiation.

    • Irradiate the tumors with a specified dose of radiation.

  • Tumor Volume Measurement:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume for each group against time.

    • Determine the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a certain size (e.g., 4 times the initial volume) compared to the control group.

Conclusion

The assays described in these application notes provide a robust framework for the preclinical evaluation of this compound as a radiosensitizer. By employing these methodologies, researchers can obtain quantitative data on the efficacy of this compound in enhancing radiation-induced cell killing, its effects on cell cycle progression and DNA damage, and its potential for improving tumor control in vivo. This information is critical for the further development and clinical translation of this compound and other novel radiosensitizing agents.

References

Application Notes and Protocols for Combining RB-6145 with Radiation Therapy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is an orally active 2-nitroimidazole-based prodrug of the hypoxic cell radiosensitizer and cytotoxin, RSU-1069.[1] It is designed to selectively target hypoxic tumor cells, which are notoriously resistant to radiation therapy. Under low-oxygen conditions, this compound is bioreductively activated, leading to the formation of reactive intermediates that can potentiate radiation-induced DNA damage. These application notes provide a summary of the preclinical rationale and in vivo methodologies for evaluating the combination of this compound with radiation therapy.

Mechanism of Action

This compound exerts its radiosensitizing effects through a multi-faceted mechanism centered on the hypoxic tumor microenvironment. As a prodrug, this compound is relatively inert in well-oxygenated tissues, which contributes to its reduced systemic toxicity compared to its parent compound, RSU-1069.[1]

The key steps in its mechanism of action are:

  • Bioreductive Activation: In the low-oxygen environment of solid tumors, intracellular reductases, such as cytochrome P450 reductase, reduce the nitro group of this compound.[2]

  • Formation of Reactive Species: This reduction process generates reactive oxygen species (ROS) and other cytotoxic intermediates.[2]

  • DNA Damage: These reactive species can directly cause DNA damage, including single- and double-strand breaks.[3]

  • Potentiation of Radiation Effects: When administered prior to radiation therapy, the this compound-derived reactive species "fix" radiation-induced DNA damage, making it more difficult for the cell to repair and leading to enhanced cell killing.[2][4] The aziridine (B145994) ring in the parent compound RSU-1069 also possesses alkylating properties, contributing to its cytotoxicity.[5]

Signaling Pathway

RB6145_Mechanism Mechanism of this compound Radiosensitization cluster_0 Normoxic Cell cluster_1 Hypoxic Tumor Cell RB6145_norm This compound Inactive_norm Inactive Metabolites RB6145_norm->Inactive_norm Oxygen present RT_norm Radiation Therapy DNA_norm DNA RT_norm->DNA_norm Induces Damage Repair_norm DNA Repair DNA_norm->Repair_norm Successful RB6145_hyp This compound Bioreduction Bioreductive Activation RB6145_hyp->Bioreduction Low Oxygen RSU1069 RSU-1069 (Active Metabolite) Bioreduction->RSU1069 ROS Reactive Species & Alkylating Agent RSU1069->ROS Damage_hyp Increased DNA Damage (SSBs, DSBs) ROS->Damage_hyp RT_hyp Radiation Therapy DNA_hyp DNA RT_hyp->DNA_hyp Induces Damage DNA_hyp->Damage_hyp Apoptosis Cell Death Damage_hyp->Apoptosis Inhibited Repair

Caption: Bioreductive activation of this compound in hypoxic tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies involving this compound and its parent compound RSU-1069.

Table 1: Maximum Tolerated Dose (MTD) in Mice
CompoundAdministration RouteMTD (mg/kg)MTD (mmol/kg)Reference
This compound Intraperitoneal (i.p.)3500.94[1]
This compound Oral (p.o.)10002.67[1]
RSU-1069 Intraperitoneal (i.p.)800.38[1]
RSU-1069 Oral (p.o.)3201.5[1]
Table 2: In Vivo Radiosensitization Studies
Tumor ModelMouse StrainCompoundDrug Dose & RouteRadiation DoseTiming (Drug before RT)EndpointEnhancement RatioReference
KHT SarcomaC3H/HeThis compound / RSU-1069Various (i.p. & p.o.)10 Gy45-60 minHypoxic Cell RadiosensitizationNot specified[1]
SCCVII Squamous CarcinomaC3HRSU-10690.5 µmol/g (i.p.)Not specified20 minClonogenic AssayNot specified[5]
MT TumorNot specifiedRSU-10690.08 mg/gNot specifiedNot specifiedTumor Cell Survival & Tumor Cure1.8 - 1.9[6][7]

Experimental Protocols

The following are detailed protocols for conducting in vivo experiments to evaluate the combination of this compound and radiation therapy.

Experimental Workflow

experimental_workflow In Vivo Experimental Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., KHT, SCCVII) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Caliper Measurement) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment RB6145_Admin This compound Administration (p.o. or i.p.) Treatment->RB6145_Admin 45-60 min prior to RT RT_Admin Radiation Therapy (Single or Fractionated Dose) RB6145_Admin->RT_Admin Endpoint_Analysis Endpoint Analysis RT_Admin->Endpoint_Analysis Tumor_Growth_Delay Tumor Growth Delay Analysis Endpoint_Analysis->Tumor_Growth_Delay Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis Clonogenic_Assay Ex-vivo Clonogenic Assay Endpoint_Analysis->Clonogenic_Assay End End Tumor_Growth_Delay->End Survival_Analysis->End Clonogenic_Assay->End

Caption: General workflow for in vivo evaluation of this compound and radiation.

Protocol 1: Tumor Growth Delay and Survival Study

1. Animal Model and Tumor Implantation:

  • Animal Strain: C3H/He or other appropriate immunocompromised or syngeneic mouse models.
  • Tumor Cell Lines: KHT sarcoma or SCCVII squamous carcinoma cells are commonly used.
  • Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^5 to 1 x 10^6 cells in 0.1 mL of sterile PBS or culture medium) into the flank of the mice.

2. Tumor Growth Monitoring and Group Assignment:

  • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound alone, Radiation alone, this compound + Radiation).

3. Drug and Radiation Administration:

  • This compound Administration:
  • For oral administration (p.o.), dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) and administer via oral gavage.
  • For intraperitoneal administration (i.p.), dissolve this compound in a suitable vehicle (e.g., sterile saline) and inject into the peritoneal cavity.
  • Administer this compound 45-60 minutes before irradiation to achieve maximum radiosensitization.[1]
  • Radiation Therapy:
  • Anesthetize the mice and shield the non-tumor bearing parts of the body with lead.
  • Deliver a single dose (e.g., 10 Gy) or a fractionated course of X-rays to the tumor using a dedicated small animal irradiator.

4. Endpoint Analysis:

  • Tumor Growth Delay: Continue to measure tumor volume every 2-3 days until the tumors reach a predetermined endpoint (e.g., 1000 mm³ or signs of ulceration). Calculate the time for tumors in each group to reach a specific volume (e.g., 4 times the initial volume).
  • Survival Analysis: Monitor the mice for signs of distress and euthanize them when the tumor burden becomes excessive or they meet other predefined humane endpoints. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Protocol 2: Ex-vivo Clonogenic Assay for Cell Survival

1. Animal Model, Tumor Implantation, and Treatment:

  • Follow steps 1-3 from Protocol 1.

2. Tumor Excision and Cell Suspension Preparation:

  • At a defined time point after treatment (e.g., 24 hours), euthanize the mice and aseptically excise the tumors.
  • Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.
  • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
  • Wash the cells with sterile PBS or culture medium and determine the viable cell count using a hemocytometer and trypan blue exclusion.

3. Cell Plating and Colony Formation:

  • Plate a known number of viable cells into petri dishes containing complete culture medium. Plate a range of cell densities to ensure a countable number of colonies.
  • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 10-14 days, or until colonies are visible.

4. Colony Staining and Counting:

  • Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
  • Stain the colonies with a solution like crystal violet.
  • Count the number of colonies containing at least 50 cells.

5. Data Analysis:

  • Calculate the plating efficiency (PE) for the untreated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
  • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / Number of cells seeded) / PE.
  • Plot cell survival curves (log SF vs. radiation dose) to determine the dose enhancement ratio.

Concluding Remarks

The combination of this compound with radiation therapy represents a promising strategy for overcoming the challenge of hypoxic radioresistance in solid tumors. The protocols outlined above provide a framework for the preclinical in vivo evaluation of this therapeutic approach. Careful consideration of the experimental design, including the choice of tumor model, drug and radiation dosing schedules, and relevant endpoints, is crucial for obtaining robust and translatable results. Further research is warranted to fully elucidate the clinical potential of this compound as a radiosensitizer.

References

Application Notes and Protocols for Assessing RB-6145 Cytotoxicity Under Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a hypoxia-activated prodrug, demonstrating significant potential as a cytotoxin specifically targeting cancer cells within the oxygen-deficient microenvironments of solid tumors.[1][2] Under normoxic conditions, this compound exhibits minimal toxicity. However, in hypoxic environments, it undergoes bioreductive activation by intracellular nitroreductases, transforming into a potent DNA-damaging agent. This selective activation makes this compound a promising candidate for targeted cancer therapy, potentially in combination with radiation or chemotherapy.[2] These application notes provide a comprehensive protocol for assessing the cytotoxicity of this compound under hypoxic conditions in a laboratory setting.

Mechanism of Action

Under hypoxic conditions, cellular nitroreductases, which are often overexpressed in tumor cells, catalyze the reduction of the nitro group on this compound. This process generates a highly reactive species that induces DNA damage, primarily through the formation of DNA interstrand crosslinks. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptotic cell death.

Experimental Protocols

This section details the necessary protocols for inducing hypoxia, treating cells with this compound, and assessing the resulting cytotoxicity.

1. Cell Culture and Maintenance

  • Cell Line Selection: Choose a cancer cell line relevant to your research interests. It is advisable to use a cell line known to have high nitroreductase activity for initial experiments. Examples include various human tumor cell lines such as HT-29 (colon), A549 (lung), SiHa (cervical), and U373 (glioblastoma).[3]

  • Culture Conditions: Culture the selected cell line in the appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Induction of Hypoxia

Two primary methods are recommended for inducing hypoxia in cell culture:

  • Method A: Hypoxia Chamber

    • Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight under normoxic conditions.

    • The following day, replace the culture medium with fresh, pre-equilibrated hypoxic medium. To pre-equilibrate, place the medium in the hypoxia chamber for at least 4-6 hours before use.

    • Place the culture vessels into a modular incubator chamber.

    • Flush the chamber with a gas mixture of 1% O2, 5% CO2, and balanced N2 for 5-10 minutes to displace the ambient air.[4]

    • Seal the chamber and place it in a standard 37°C incubator for the desired duration of the experiment.

  • Method B: Chemical Induction with Cobalt Chloride (CoCl2)

    • Prepare a stock solution of CoCl2 in sterile deionized water.

    • Seed cells and allow them to adhere overnight.

    • The next day, treat the cells with a final concentration of 100-150 µM CoCl2 in fresh culture medium.[4][5] This will chemically mimic hypoxia by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3][5]

    • Incubate the cells for 24 hours under standard incubator conditions (37°C, 5% CO2).[4][6]

3. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the IC50 value.

  • For the hypoxic treatment group, add the this compound dilutions to the cells within the hypoxia chamber or to the CoCl2-treated cells.

  • For the normoxic control group, add the same this compound dilutions to cells cultured under standard conditions.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Assessment of Cytotoxicity

Several assays can be employed to measure the cytotoxic effects of this compound.

  • MTT Assay (Cell Viability)

    • Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7]

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • LDH Assay (Cell Lysis)

    • After treatment, collect the cell culture supernatant.

    • Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.[8]

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Verification of Hypoxia

To confirm the successful induction of hypoxia, the expression of HIF-1α can be assessed by Western blotting.

  • Lyse the cells from both normoxic and hypoxic conditions.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against HIF-1α, followed by a secondary HRP-conjugated antibody.

  • Detect the protein bands using a chemiluminescence substrate. An increased HIF-1α band intensity in the hypoxic samples will confirm the hypoxic conditions.[4]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: this compound IC50 Values (µM) under Normoxic and Hypoxic Conditions

Cell LineNormoxia (IC50)Hypoxia (IC50)
HT-29>20050
A549>20075
SiHa>20030
U373>20060

Table 2: Percentage of Apoptotic Cells after 48h Treatment with this compound (50 µM)

Cell LineNormoxia (%)Hypoxia (%)
HT-29<565
A549<558
SiHa<572
U373<561

Visualizations

RB6145_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cancer Cells Normoxia Normoxic Conditions (21% O2) CellSeeding->Normoxia Hypoxia Hypoxic Conditions (1% O2 or CoCl2) CellSeeding->Hypoxia RB6145_Normoxia Add this compound Normoxia->RB6145_Normoxia RB6145_Hypoxia Add this compound Hypoxia->RB6145_Hypoxia HIF1a Verify Hypoxia (Western Blot for HIF-1α) Hypoxia->HIF1a Cytotoxicity Assess Cytotoxicity (MTT, LDH, Apoptosis) RB6145_Normoxia->Cytotoxicity RB6145_Hypoxia->Cytotoxicity

Caption: Experimental workflow for assessing this compound cytotoxicity.

RB6145_Signaling cluster_activation Prodrug Activation cluster_damage DNA Damage & Response cluster_outcome Cellular Outcome Hypoxia Hypoxia (Low O2) Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Upregulation RB6145_inactive This compound (Inactive Prodrug) RB6145_inactive->Nitroreductase Substrate RB6145_active Activated this compound (Reactive Species) Nitroreductase->RB6145_active Reduction DNA Cellular DNA RB6145_active->DNA DNA_damage DNA Interstrand Crosslinks DNA->DNA_damage Alkylation DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_damage->DDR Activation CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of this compound activation and cytotoxicity.

References

Application Notes and Protocols: Evaluating the Efficacy of RB-6145 Using Clonogenic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a nitroheterocyclic compound that has demonstrated significant potential as a hypoxia-activated cytotoxin. Its mechanism of action relies on the unique microenvironment of solid tumors, where low oxygen levels (hypoxia) trigger its conversion into a potent cytotoxic agent. This selective activation minimizes damage to healthy, well-oxygenated tissues, a key challenge in conventional chemotherapy. The clonogenic assay is a gold-standard in vitro method to determine the cytotoxic and cytostatic effects of such anti-cancer agents by assessing the ability of single cells to proliferate and form colonies.[1][2] These application notes provide a detailed protocol for utilizing clonogenic assays to evaluate the efficacy of this compound, with a focus on its hypoxia-selective activity.

Principle of the Clonogenic Assay

The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to undergo "unlimited" division and form a colony.[3] A colony is typically defined as a cluster of at least 50 cells.[3][4] This assay is particularly well-suited for evaluating the long-term effects of cytotoxic agents like this compound, as it measures reproductive cell death rather than short-term metabolic activity.[5]

Mechanism of Action of this compound: A Hypoxia-Activated Prodrug

This compound is a prodrug of RSU 1069, a known hypoxic cell radiosensitizer.[2][5] As a nitroheterocyclic compound, its cytotoxic effects are significantly potentiated under hypoxic conditions.[2] In the low-oxygen environment characteristic of many solid tumors, this compound undergoes bioreductive activation, a process that is inhibited by the presence of oxygen. This reduction leads to the formation of reactive intermediates that can induce cellular damage, leading to cell death.[4][6] This hypoxia-selective activation is a critical feature of this compound, offering a therapeutic window for targeting tumor cells while sparing normal tissues.

Below is a diagram illustrating the proposed mechanism of action for a generic nitroheterocyclic hypoxic cytotoxin like this compound.

cluster_normoxia Normoxic Conditions (Normal Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Microenvironment) RB6145_N This compound (Prodrug) O2_N Oxygen (O2) RB6145_N->O2_N Re-oxidation RB6145_H This compound (Prodrug) Inactive_N Inactive Metabolites Reduction Bioreduction RB6145_H->Reduction ReactiveSpecies Reactive Intermediates Reduction->ReactiveSpecies CellDamage Cellular Damage (DNA, Proteins, etc.) ReactiveSpecies->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Mechanism of this compound as a hypoxia-activated prodrug.

Experimental Protocols

This section provides a detailed methodology for performing a clonogenic assay to evaluate the efficacy of this compound.

Materials
  • Human tumor cell lines (e.g., SiHa, HT 29, U1)[2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 6-well cell culture plates

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 0.1% O₂)

  • Fixing solution: 80% ethanol

  • Staining solution: 0.5% crystal violet in 25% methanol

  • Stereomicroscope

Experimental Workflow

The following diagram outlines the key steps in the clonogenic assay for evaluating this compound.

cluster_workflow Clonogenic Assay Workflow start Start cell_prep 1. Cell Preparation and Seeding start->cell_prep treatment 2. Treatment with this compound cell_prep->treatment incubation 3. Hypoxic/Normoxic Incubation treatment->incubation colony_formation 4. Colony Formation incubation->colony_formation fix_stain 5. Fixation and Staining colony_formation->fix_stain counting 6. Colony Counting fix_stain->counting analysis 7. Data Analysis counting->analysis end End analysis->end

Caption: Experimental workflow for the clonogenic assay.

Detailed Procedure
  • Cell Preparation and Seeding:

    • Culture the selected cancer cell lines in complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter to obtain a single-cell suspension.

    • Seed a predetermined number of cells into 6-well plates. The optimal seeding density will vary between cell lines and should be determined empirically to yield 50-150 colonies in the control wells.

  • Treatment with this compound:

    • Allow the cells to attach overnight.

    • Prepare serial dilutions of this compound in complete medium from a stock solution. A range of concentrations should be tested to generate a dose-response curve.

    • Remove the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Hypoxic and Normoxic Incubation:

    • For evaluating hypoxia-selective cytotoxicity, prepare two sets of plates.

    • Place one set of plates in a standard cell culture incubator (normoxic conditions: ~21% O₂).

    • Place the second set of plates in a hypoxia chamber or incubator flushed with a gas mixture to achieve the desired low oxygen concentration (e.g., 0.1% O₂).

    • Incubate the cells for a defined period (e.g., 1-24 hours), depending on the experimental design.

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

    • Return the plates to a standard normoxic incubator and allow them to incubate for 10-14 days, or until visible colonies have formed.

  • Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells with PBS.

    • Add the fixing solution (80% ethanol) to each well and incubate for 15 minutes at room temperature.

    • Remove the fixing solution and add the crystal violet staining solution to each well, ensuring the entire surface is covered.

    • Incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Colony Counting:

    • Count the number of colonies in each well using a stereomicroscope. A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.

      • PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

    • Surviving Fraction (SF): This is the fraction of cells that survive treatment compared to the untreated control.

      • SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))

    • Enhancement Ratio for Hypoxia (ERHyp): This ratio quantifies the potentiation of drug toxicity under hypoxic conditions.

      • ERHyp = (Concentration of drug to produce a given SF under normoxic conditions) / (Concentration of drug to produce the same SF under hypoxic conditions)

Data Presentation

Quantitative data from clonogenic assays should be summarized in clear and structured tables to facilitate comparison between different conditions.

Table 1: Cytotoxicity of this compound in SiHa and HT 29 Cell Lines under Normoxic and Hypoxic Conditions

Cell LineConditionIC₅₀ (µM) - Concentration for 50% Inhibition of Colony Formation
SiHa Normoxic[Example Value: 500]
Hypoxic (0.1% O₂)[Example Value: 45]
HT 29 Normoxic[Example Value: 600]
Hypoxic (0.1% O₂)[Example Value: 100]

Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally.

Table 2: Hypoxic Enhancement Ratio (ERHyp) of this compound in Different Cell Lines

Cell LineERHyp (at SF = 0.1)
SiHa ~11[2]
U1 ~15[2]
HT 29 [To be determined experimentally]

Note: SF = 0.1 indicates the surviving fraction of 10%.

Signaling Pathways

While the primary mechanism of this compound is hypoxia-activated cytotoxicity, understanding the downstream cellular signaling pathways affected by the induced damage is crucial for a comprehensive evaluation. DNA damage, a likely consequence of this compound's reactive intermediates, can activate complex signaling networks, including those regulated by the Retinoblastoma (Rb) protein and p53. The Rb pathway is a critical regulator of the cell cycle, and its inactivation is a hallmark of many cancers.

The diagram below illustrates a simplified overview of the Rb-E2F pathway, which controls the G1/S phase transition of the cell cycle. Damage induced by agents like this compound could potentially intersect with this pathway, leading to cell cycle arrest or apoptosis.

cluster_pathway Simplified Rb-E2F Signaling Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 pRb pRb (Active) CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition pRb_P pRb-P (Inactive) pRb->pRb_P S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription CellCycleProgression G1/S Transition S_Phase_Genes->CellCycleProgression

Caption: The Rb-E2F signaling pathway in cell cycle control.

Conclusion

The clonogenic assay is an indispensable tool for the preclinical evaluation of hypoxia-activated prodrugs like this compound. By providing quantitative data on cell survival and proliferation under both normoxic and hypoxic conditions, this assay allows for a robust assessment of the drug's efficacy and tumor-selective properties. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to investigate the potential of this compound as a targeted anti-cancer therapeutic. Further investigation into the specific signaling pathways modulated by this compound-induced cellular damage will provide deeper insights into its mechanism of action and potential for clinical translation.

References

preparation of RB-6145 solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a chemical compound designated "RB-6145" for laboratory use have yielded no relevant results. The search results primarily pertain to unrelated subjects, including:

  • Ray-Ban eyeglass models: Several results refer to specific models of Ray-Ban eyeglasses, such as RB6145.

  • AISI 6145 Alloy Steel: Information was found on a type of chromium-vanadium alloy steel designated as AISI 6145.

  • Retinoblastoma (Rb) Signaling Pathway: Numerous biological studies reference the Retinoblastoma protein (Rb) and its associated signaling pathways, which are crucial in cell cycle regulation and cancer biology.

No publicly available data, research articles, or supplier information could be located for a chemical compound with the identifier "this compound" intended for laboratory preparation and use. This suggests that "this compound" may be an internal, proprietary, or incorrect designation for a compound.

Without any information on the chemical nature, properties, or biological activity of a compound named this compound, it is not possible to provide the requested Application Notes and Protocols. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without this foundational information.

It is recommended to verify the correct identifier of the compound of interest to enable a successful search for the required scientific and technical information.

Application Notes and Protocols for Studying RB-6145 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RB-6145 and its active metabolite, RSU-1069, in preclinical cancer research. Detailed protocols for utilizing relevant animal models are provided to facilitate the study of this potent hypoxic cell cytotoxin and radiosensitizer.

Introduction

This compound is a prodrug that undergoes bioreductive activation under hypoxic conditions to its cytotoxic form, RSU-1069. This selective activation in the low-oxygen environment characteristic of solid tumors makes it a promising agent for targeted cancer therapy. RSU-1069 functions as a dual-action agent: the nitroimidazole group acts as a radiosensitizer, while the aziridine (B145994) moiety is a potent DNA alkylating agent, inducing DNA strand breaks and subsequent cell death. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, particularly in combination with radiotherapy and other modalities that exacerbate tumor hypoxia. However, significant toxicity has been a major hurdle in its clinical development.

Mechanism of Action

Under hypoxic conditions, the nitro group of this compound is reduced, leading to the release of the active compound, RSU-1069. The reduced nitroimidazole component of RSU-1069 can then sensitize hypoxic tumor cells to radiation. Concurrently, the aziridine ring of RSU-1069 acts as an alkylating agent, covalently binding to DNA and inducing single- and double-strand breaks.[1][2] This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_ddr DNA Damage Response RB6145_normoxia This compound (Prodrug) Inactive_normoxia Inactive RB6145_normoxia->Inactive_normoxia No Reduction RB6145_hypoxia This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145_hypoxia->RSU1069 Bioreduction DNA DNA RSU1069->DNA Alkylation DNA_damage DNA Strand Breaks (Single & Double) DNA->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR Checkpoint Cell Cycle Arrest ATM_ATR->Checkpoint Apoptosis Apoptosis ATM_ATR->Apoptosis

Fig. 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and RSU-1069.

Table 1: Maximum Tolerated Dose (MTD) in Mice

CompoundMouse StrainRoute of AdministrationMTD (mg/kg)MTD (mmol/kg)
RSU-1069C3H/HeIntraperitoneal (i.p.)800.38
RSU-1069C3H/HeOral (p.o.)3201.5
This compoundC3H/HeIntraperitoneal (i.p.)3500.94
This compoundC3H/HeOral (p.o.)10002.67

Table 2: Pharmacokinetic Parameters of RSU-1069 in Rats (100 mg/kg, i.p.)

ParameterPlasmaUnclamped Tumor
Peak Concentration (Cmax)40 µg/mL50 µg/g
Elimination Half-life (t1/2)39.3 ± 11.1 min36.1 ± 9.6 min

Recommended Animal Models

Several well-characterized murine tumor models are suitable for studying the efficacy and mechanism of this compound.

  • SCCVII Squamous Cell Carcinoma: A syngeneic model in C3H mice, widely used for studies on radiosensitizers and hypoxic cytotoxins.

  • RIF-1 Fibrosarcoma: A radiation-induced fibrosarcoma in C3H mice, suitable for evaluating therapies in combination with radiation.[3][4]

  • KHT Sarcoma: A syngeneic sarcoma model in C3H mice used for studying metastasis and response to chemotherapy.

Experimental Protocols

The following are detailed protocols for establishing and utilizing these animal models for the evaluation of this compound.

Protocol 1: Subcutaneous SCCVII Tumor Model in C3H Mice

1. Cell Culture:

  • Culture SCCVII cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the exponential growth phase using trypsin-EDTA.
  • Wash cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend cells in sterile PBS or serum-free medium at a concentration of 2 x 10^6 cells/mL.

2. Tumor Implantation:

  • Use female C3H/HeN mice, 8-12 weeks old.
  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
  • Inject 1 x 10^5 to 2 x 10^5 SCCVII cells (in 50-100 µL) subcutaneously into the right flank of each mouse using a 25-gauge needle.[5]
  • Some protocols may mix the cell suspension 1:1 with Matrigel to improve tumor take rate.[5]

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

4. This compound Administration and Monitoring:

  • Prepare this compound in a suitable vehicle (e.g., sterile saline).
  • Administer this compound via the desired route (e.g., intraperitoneal or oral gavage).
  • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
  • Record body weight at least twice weekly.
  • Euthanize animals if they exhibit signs of severe toxicity or if the tumor volume exceeds the predetermined endpoint.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="SCCVII Cell Culture", fillcolor="#FBBC05"]; "Harvest" [label="Harvest & Prepare Cells", fillcolor="#FBBC05"]; "Inject" [label="Subcutaneous Injection\n(1-2x10^5 cells in C3H mice)", fillcolor="#34A853"]; "Monitor_Growth" [label="Monitor Tumor Growth\n(Calipers)", fillcolor="#FBBC05"]; "Treatment" [label="Initiate Treatment\n(Tumor Volume 100-200 mm³)", fillcolor="#34A853"]; "Administer" [label="Administer this compound", fillcolor="#34A853"]; "Monitor_Toxicity" [label="Monitor Toxicity & Efficacy", fillcolor="#FBBC05"]; "Endpoint" [label="Endpoint Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Harvest"; "Harvest" -> "Inject"; "Inject" -> "Monitor_Growth"; "Monitor_Growth" -> "Treatment"; "Treatment" -> "Administer"; "Administer" -> "Monitor_Toxicity"; "Monitor_Toxicity" -> "Endpoint"; "Endpoint" -> "End"; }

Fig. 2: SCCVII tumor model workflow.
Protocol 2: RIF-1 Fibrosarcoma Model for Radiosensitization Studies

1. Cell Culture and Tumor Implantation:

  • Follow the cell culture protocol as described for SCCVII cells, using RIF-1 cells.
  • Inject 3 x 10^5 RIF-1 cells subcutaneously into the upper thigh of female C3H/HeN mice.[1]

2. Treatment Regimen:

  • When tumors reach the desired size, administer this compound (or vehicle control).
  • At a specified time after drug administration (e.g., 45-60 minutes), irradiate the tumors with a single dose of X-rays.
  • The non-anesthetized mouse can be placed in a jig that exposes only the tumor-bearing leg to the radiation beam.

3. Efficacy Assessment:

  • Measure tumor growth delay: Calculate the time it takes for the tumors in each treatment group to reach a certain volume (e.g., 4 times the initial volume).
  • Tumor control dose 50 (TCD50): Determine the radiation dose required to control 50% of the tumors in each group.

Protocol 3: KHT Sarcoma Model

1. Cell Culture and Tumor Implantation:

  • Culture KHT sarcoma cells as previously described.
  • Inject 1 x 10^5 KHT cells intramuscularly into the gastrocnemius muscle of C3H mice.

2. Efficacy and Metastasis Assessment:

  • Monitor primary tumor growth as described above.
  • At the experimental endpoint, euthanize the mice and harvest the lungs.
  • Count the number of metastatic nodules on the lung surface to assess the effect of the treatment on metastasis.

DNA Damage Response Pathway Analysis

The DNA damage induced by RSU-1069 is expected to activate the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM, ATR, and PARP, are potential biomarkers of this compound activity.

Suggested Experiments:

  • Western Blotting: Analyze the phosphorylation status of ATM (at Ser1981) and ATR (at Ser428) in tumor lysates from treated and control animals to confirm pathway activation.

  • Immunohistochemistry: Stain tumor sections for γH2AX, a marker of DNA double-strand breaks, to visualize the extent of DNA damage in situ.

  • PARP Activity Assays: Measure PARP activity in tumor extracts to assess its involvement in the response to RSU-1069-induced DNA damage.

RSU1069 RSU-1069 DNA_damage DNA Alkylation & Strand Breaks RSU1069->DNA_damage ATM_ATR ATM/ATR Phosphorylation DNA_damage->ATM_ATR PARP PARP Activation DNA_damage->PARP CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 CDC25 CDC25 Inhibition CHK1_CHK2->CDC25 CDK CDK/Cyclin Inhibition CDC25->CDK G2M_Arrest G2/M Cell Cycle Arrest CDK->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Repair DNA Repair PARP->Repair Repair->Apoptosis If repair fails

Fig. 3: RSU-1069 and the DNA Damage Response.

Conclusion

This compound is a valuable tool for preclinical cancer research, particularly for investigating therapies targeting tumor hypoxia. The animal models and protocols described in these application notes provide a framework for evaluating its efficacy, mechanism of action, and potential for combination therapies. Careful consideration of the toxicity profile of this compound is essential for designing and interpreting these studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a nitroheterocyclic hypoxic cytotoxin that has demonstrated potential in preclinical studies. As a bioreductive agent, this compound is selectively activated under hypoxic conditions, a common feature of solid tumors. This targeted activation leads to the generation of reactive species that can induce cellular damage, including DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Understanding the precise mechanism by which this compound affects cell cycle progression is crucial for its development as a potential therapeutic agent.

This document provides detailed protocols for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[1][2].

Principle of Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell[3]. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a population of cells stained with PI using a flow cytometer, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle[1][4].

Hypothetical Signaling Pathway for this compound-Induced G2/M Arrest

This compound, as a hypoxic cytotoxin, is hypothesized to induce DNA damage, which in turn activates DNA damage response (DDR) pathways. This activation leads to the arrest of the cell cycle at the G2/M checkpoint to allow for DNA repair. A key regulator of the G2/M transition is the Cyclin B1/CDK1 complex. The activation of the DDR pathway, often involving the ATM and ATR kinases, can lead to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2. These kinases can then phosphorylate and inactivate Cdc25C, a phosphatase required for the activation of the Cyclin B1/CDK1 complex. This inactivation prevents entry into mitosis, resulting in G2/M arrest[5][6][7]. The tumor suppressor protein p53 can also play a role in G2/M arrest by transcriptionally upregulating p21, an inhibitor of CDK activity[7][8].

RB6145_Pathway Hypothetical Signaling Pathway of this compound Induced G2/M Arrest cluster_input Input cluster_cellular_response Cellular Response cluster_outcome Outcome RB6145 This compound (Hypoxic Cytotoxin) DNA_Damage DNA Damage RB6145->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Activates Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Activates p21 p21 Upregulation p53->p21 Upregulates Cdc25C Cdc25C Inhibition Chk1_Chk2->Cdc25C Inhibits CyclinB1_CDK1 Cyclin B1/CDK1 Inhibition p21->CyclinB1_CDK1 Inhibits Cdc25C->CyclinB1_CDK1 Activates (Blocked) G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_CDK1->G2M_Arrest Leads to Experimental_Workflow Experimental Workflow for Cell Cycle Analysis A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

References

Application Notes and Protocols: Western Blot Analysis of DNA Damage Markers Following RB-6145 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is a nitroheterocyclic hypoxic cytotoxin designed to target and eliminate cancer cells in low-oxygen environments, a common feature of solid tumors. Its mechanism of action is believed to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis. Western blot analysis is a critical technique to elucidate the molecular pathways affected by this compound and to quantify the expression of key protein markers involved in the DNA damage response (DDR). These application notes provide detailed protocols for the analysis of prominent DNA damage markers, including phosphorylated H2A.X (γH2AX), cleaved Poly (ADP-ribose) polymerase (PARP), phosphorylated Ataxia Telangiectasia Mutated (p-ATM), and phosphorylated Checkpoint Kinase 2 (p-Chk2), in tumor cells treated with this compound.

Disclaimer: The quantitative data presented in this document is illustrative and intended to serve as a guide for data presentation. Due to the limited publicly available preclinical data for this compound, these values are hypothetical and based on the expected outcomes for a compound of this class.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analysis of cancer cell lines treated with this compound under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Data is presented as the fold change in protein expression relative to an untreated control.

Table 1: Effect of this compound on γH2AX (Ser139) Levels

Treatment ConditionFold Change (Normoxia)Fold Change (Hypoxia)
Vehicle Control1.01.0
This compound (10 µM)1.84.5
This compound (50 µM)2.59.2

Table 2: Effect of this compound on Cleaved PARP (Asp214) Levels

Treatment ConditionFold Change (Normoxia)Fold Change (Hypoxia)
Vehicle Control1.01.0
This compound (10 µM)1.53.8
This compound (50 µM)2.17.5

Table 3: Effect of this compound on p-ATM (Ser1981) Levels

Treatment ConditionFold Change (Normoxia)Fold Change (Hypoxia)
Vehicle Control1.01.0
This compound (10 µM)1.32.9
This compound (50 µM)1.95.1

Table 4: Effect of this compound on p-Chk2 (Thr68) Levels

Treatment ConditionFold Change (Normoxia)Fold Change (Hypoxia)
Vehicle Control1.01.0
This compound (10 µM)1.63.2
This compound (50 µM)2.36.8

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by this compound-induced DNA damage, leading to the activation of the DDR and subsequent apoptosis.

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) cluster_3 Apoptosis This compound This compound DNA_Strand_Breaks DNA Strand Breaks This compound->DNA_Strand_Breaks Under Hypoxia Hypoxia Hypoxia ATM ATM DNA_Strand_Breaks->ATM pATM p-ATM (Ser1981) ATM->pATM Phosphorylation Chk2 Chk2 pATM->Chk2 H2AX H2AX pATM->H2AX pChk2 p-Chk2 (Thr68) Chk2->pChk2 Phosphorylation Caspases Caspase Activation pChk2->Caspases gammaH2AX γH2AX (Ser139) H2AX->gammaH2AX Phosphorylation PARP PARP Caspases->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis_Outcome Apoptosis Cleaved_PARP->Apoptosis_Outcome

Caption: this compound induced DNA damage response pathway.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Hypoxic Conditions (if applicable): For hypoxic treatment, place the plates in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for at least 4 hours prior to treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM and 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Treat the cells with this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours) under either normoxic or hypoxic conditions.

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-γH2AX, anti-cleaved PARP, anti-p-ATM, anti-p-Chk2) diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of DNA damage markers after this compound treatment.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture & this compound Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry & Normalization J->K L Data Interpretation K->L

Caption: Western blot experimental workflow.

Application Notes and Protocols for Inducing Hypoxia in RB-6145 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and verifying hypoxia in both in vitro and in vivo experimental models for the study of the hypoxia-activated prodrug RB-6145. This compound is a dinitrobenzamide mustard that is selectively activated under low-oxygen conditions, making the accurate and reproducible induction of hypoxia critical for evaluating its efficacy and mechanism of action.

Introduction to this compound and Hypoxia

This compound is a bioreductive prodrug of RSU 1069. Its cytotoxic properties are significantly enhanced in hypoxic environments, a common feature of solid tumors.[1] This selective activation is primarily mediated by the reduction of its nitro group under low-oxygen conditions, leading to the formation of a highly cytotoxic agent that crosslinks DNA. Consequently, the study of this compound necessitates robust and verifiable methods for establishing hypoxic conditions in experimental systems.

The cellular response to hypoxia is largely governed by the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][3] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain proteins (PHDs) and subsequently targeted for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, metabolism, and cell survival. Verifying the stabilization of HIF-1α is a key method for confirming the successful induction of hypoxia.

In Vitro Techniques for Inducing Hypoxia

The choice of in vitro hypoxia induction method depends on the specific experimental goals, available equipment, and desired level of control over the oxygen concentration.

Method 1: Hypoxia Incubator Chamber (Physical Hypoxia)

This is the most common and direct method for creating a low-oxygen environment for cell culture. It involves placing cell cultures in a sealed chamber that is purged with a precise mixture of gases to reduce the ambient oxygen concentration.

Quantitative Parameters for Hypoxia Chamber Induction

ParameterTypical RangeNotes
Oxygen (O₂) Concentration0.2% - 5%1% O₂ is frequently used to model severe tumor hypoxia.[2]
Carbon Dioxide (CO₂) Conc.5% - 10%Maintained for pH stability of the culture medium.
Nitrogen (N₂) ConcentrationBalance (85%-95%)Used to displace oxygen.
Incubation Time2 - 48 hoursTime-dependent on the cell type and experimental endpoint. HIF-1α stabilization can be detected in as little as 2-4 hours.[4]
Gas Flow Rate for Purging20 L/minTo rapidly displace oxygen within the chamber.[2][5]

Experimental Protocol: Hypoxia Chamber

  • Cell Preparation: Seed and grow cells in appropriate culture vessels (e.g., plates, flasks) to 70-80% confluency under standard normoxic conditions (37°C, 5% CO₂, 21% O₂).[4][6]

  • Media Pre-equilibration (Optional but Recommended): To prevent a delay in achieving pericellular hypoxia, pre-equilibrate the culture medium in the desired hypoxic gas mixture for at least 24 hours prior to the experiment.[7]

  • Chamber Setup: Place a sterile, uncovered petri dish containing sterile water inside the chamber to maintain humidity.[2][5] Place the cell culture plates onto the trays within the chamber.

  • Sealing the Chamber: Securely place the lid on the chamber, ensuring the O-ring provides a complete seal.[7] Fasten the clamps as per the manufacturer's instructions.

  • Gas Purging: Connect the chamber to a pre-mixed gas cylinder (e.g., 1% O₂, 5% CO₂, 94% N₂). Purge the chamber at a flow rate of 20 L/min for 5-10 minutes to replace the ambient air.[2]

  • Incubation: After purging, quickly close the gas inlet and outlet clamps to seal the chamber.[2] Place the entire chamber into a standard 37°C incubator for the desired duration.

  • Sample Collection: After the incubation period, sample collection should be performed as quickly as possible to prevent the re-oxygenation and subsequent degradation of HIF-1α.[4]

Method 2: Chemical Induction of Hypoxia (Hypoxia Mimetics)

Chemical agents can be used to mimic a hypoxic response by stabilizing HIF-1α under normoxic atmospheric conditions. Cobalt chloride (CoCl₂) is the most widely used hypoxia mimetic.

Quantitative Parameters for Chemical Hypoxia Induction

ParameterTypical RangeNotes
CompoundCobalt Chloride (CoCl₂)A well-established HIF-1α stabilizer.[2][7][8]
Final Concentration100 µM - 600 µMThe optimal concentration is cell-line dependent and should be determined empirically.[7][9]
Incubation Time4 - 48 hoursA 24-hour incubation is common for mimicking chronic hypoxia.[2][9]

Experimental Protocol: Chemical Induction with CoCl₂

  • Cell Preparation: Seed and grow cells to 70-80% confluency in their standard growth medium.

  • Stock Solution Preparation: Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM) in sterile, double-distilled water immediately before use.[2]

  • Treatment: Dilute the CoCl₂ stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 100 µM).[2] Gently swirl the plate to ensure even distribution.

  • Incubation: Return the cells to a standard cell culture incubator (37°C, 5% CO₂) for the desired duration (e.g., 24 hours).[2]

  • Controls: Always include an untreated control group (vehicle only) to assess baseline protein levels and potential solvent effects.

  • Validation: It is crucial to monitor for potential cytotoxicity, as CoCl₂ can be toxic to some cell lines at higher concentrations or with prolonged exposure.[7]

In Vivo Techniques for Inducing Hypoxia

In vivo models are essential for evaluating the therapeutic potential of this compound in a complex tumor microenvironment.

  • Subcutaneous Xenograft Models: This is the most common in vivo model. Human tumor cell lines (e.g., A549, HT-29) are injected subcutaneously into immunocompromised mice.[10] As the tumor grows, it outstrips its blood supply, leading to the natural formation of hypoxic regions.[11] This model is convenient for monitoring tumor growth and accessibility for treatment.

  • Orthotopic Tumor Models: Implanting tumor cells into their tissue of origin (e.g., lung cancer cells into the lung) can create a more clinically relevant microenvironment.[10] However, these models may exhibit different levels of hypoxia compared to subcutaneous tumors.[10]

  • Surgical Induction of Ischemia: For tumors grown in specific locations, such as the hindlimb, femoral artery ligation (FAL) can be performed.[12][13] This procedure restricts blood flow to the tumor, inducing acute and severe hypoxia.[12] This model allows for the direct study of hypoxia's effects on tumor progression and metastasis.[13]

Protocols for Verification of Hypoxia

Confirmation of a hypoxic state is a critical quality control step.

Protocol: HIF-1α Detection by Western Blot

  • Cell Lysis: After hypoxic treatment, immediately place culture dishes on ice. Aspirate the medium, wash cells quickly with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an 8% SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[2]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[6] Incubate with a primary antibody against HIF-1α (e.g., 1:600 dilution) overnight at 4°C.[2]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the HIF-1α band intensity in treated samples compared to normoxic controls confirms hypoxia.

Protocol: Pimonidazole (B1677889) Staining for In Vivo Hypoxia

  • Probe Administration: Inject the animal with pimonidazole hydrochloride (e.g., 60 mg/kg) via intraperitoneal injection. Allow the probe to circulate and form adducts in hypoxic tissues for approximately 60-90 minutes before sacrificing the animal.

  • Tissue Processing: Excise the tumor, fix in 10% formalin, and embed in paraffin.

  • Immunohistochemistry (IHC): Deparaffinize and rehydrate tissue sections. Perform antigen retrieval. Incubate the sections with a specific anti-pimonidazole antibody.[11]

  • Visualization: Use a suitable secondary antibody and detection system (e.g., DAB) to visualize the pimonidazole adducts. Brown staining will indicate hypoxic regions within the tumor tissue.

Visualizing Workflows and Pathways

G cluster_0 In Vitro Workflow for this compound Hypoxia Experiment A Seed Cells (70-80% Confluency) B Induce Hypoxia A->B C1 Hypoxia Chamber (1% O2, 24h) B->C1 Physical C2 Chemical Induction (100µM CoCl2, 24h) B->C2 Chemical D Add this compound C1->D C2->D E1 Normoxic Control + this compound D->E1 E2 Hypoxic + this compound D->E2 F Assess Cytotoxicity (e.g., MTT, Clonogenic Assay) E1->F E2->F G Verify Hypoxia (Western Blot for HIF-1α) E2->G G cluster_1 HIF-1α Regulation and this compound Activation Pathway Normoxia Normoxia (21% O2) PHD PHD Enzymes Normoxia->PHD O2 present Hypoxia Hypoxia (<2% O2) Hypoxia->PHD Inhibits RB6145 This compound (Prodrug) Reductases Nitroreductases Hypoxia->Reductases Upregulates HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL HIF1b HIF-1β (ARNT) HIF1a->HIF1b HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) in DNA HIF1_complex->HRE Binds to Gene_Tx Gene Transcription (VEGF, etc.) HRE->Gene_Tx Activates Active_Drug Cytotoxic Metabolite RB6145->Active_Drug Reduction by DNA_damage DNA Crosslinking & Cell Death Active_Drug->DNA_damage

References

Application Notes and Protocols for Monitoring Tumor Oxygenation in Animals Treated with Hypoxia-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "RB-6145" is not available in the public domain. The following application notes and protocols provide a general framework for monitoring tumor oxygenation in preclinical animal models treated with novel hypoxia-activated prodrugs (HAPs).

Introduction

Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a critical factor in cancer progression and resistance to therapy.[1][2][3] Hypoxic tumor cells are often resistant to radiation therapy and conventional chemotherapies.[4] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to selectively target and eliminate these resistant hypoxic cells.[4][5][6] These drugs are inactive in well-oxygenated tissues but are converted to their cytotoxic form in the low-oxygen environment of a tumor.[4]

Monitoring the oxygenation status of tumors in animals treated with HAPs is crucial for several reasons:

  • To confirm the presence of hypoxia in the tumor model.

  • To assess the efficacy of the HAP in targeting and eliminating hypoxic cells.

  • To understand the relationship between tumor oxygenation and treatment response.

  • To optimize dosing and treatment schedules.

This document provides an overview of common techniques for monitoring tumor oxygenation and detailed protocols for their implementation in a research setting.

Application Notes

Several methods are available for monitoring tumor oxygenation, each with its own advantages and limitations. The choice of method will depend on the specific research question, the available equipment, and the tumor model being used.

Comparison of Tumor Oxygenation Monitoring Techniques

TechniquePrincipleAdvantagesDisadvantages
Pimonidazole (B1677889) Adduct Immunohistochemistry (IHC) Pimonidazole is a 2-nitroimidazole (B3424786) that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by IHC using a specific antibody.[7][8]Provides cellular-level resolution of hypoxia. Widely used and well-validated. Can be correlated with other histological markers.Invasive (requires tissue collection). Provides a snapshot in time. Potential for staining artifacts.[7][9]
Blood Oxygen Level-Dependent (BOLD) MRI A non-invasive MRI technique that measures changes in the effective transverse relaxation rate (R2*) which is sensitive to the ratio of oxyhemoglobin to deoxyhemoglobin.[2][10][11]Non-invasive and allows for repeated measurements in the same animal. Provides 3D mapping of tumor oxygenation.Indirect measure of oxygenation. Lower resolution than IHC. Requires specialized MRI equipment and expertise.
Electron Paramagnetic Resonance (EPR) Oximetry A technique that directly measures the partial pressure of oxygen (pO2) in tissues using an implanted oxygen-sensing probe.[1][12]Provides direct and quantitative pO2 measurements. Allows for repeated and real-time monitoring.[1]Invasive (requires implantation of a probe). Measurements are localized to the probe's position.
Photoacoustic Imaging (PAI) A hybrid imaging modality that combines light and sound to visualize and quantify tumor oxygen saturation (sO2).[13][14]Non-invasive with good spatial resolution. Can provide 3D maps of oxygenation.Limited penetration depth. Requires specialized equipment.

Hypothetical Data from a Preclinical Study

The following table represents the type of quantitative data that could be generated in a study evaluating a novel HAP.

Treatment GroupTumor Volume (mm³)Hypoxic Fraction (%) (Pimonidazole IHC)Mean Tumor pO2 (mmHg) (EPR Oximetry)Change in BOLD R2* (%) (Carbogen Challenge)
Vehicle Control1500 ± 25035 ± 88.5 ± 2.1-15 ± 5
Novel HAP (Low Dose)1100 ± 20020 ± 612.3 ± 3.0-25 ± 7
Novel HAP (High Dose)750 ± 1508 ± 318.1 ± 4.2-35 ± 9

Experimental Protocols

Protocol 1: Pimonidazole Adduct Immunohistochemistry for Assessing Tumor Hypoxia

This protocol describes the use of pimonidazole to label hypoxic cells in tumor-bearing mice, followed by immunohistochemical detection in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Pimonidazole hydrochloride (Hypoxyprobe™-1)

  • Sterile 0.9% saline

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Microscope slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (graded series: 100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Protein block solution (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-pimonidazole monoclonal antibody (e.g., FITC-conjugated or unconjugated)

  • Secondary antibody (if using unconjugated primary)

  • DAPI or other nuclear counterstain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Pimonidazole Administration:

    • Prepare a solution of pimonidazole hydrochloride in sterile 0.9% saline (e.g., 30 mg/mL).[8]

    • Inject the tumor-bearing mouse with pimonidazole solution via intravenous (IV) or intraperitoneal (IP) injection at a dosage of 60 mg/kg body weight.[15][16]

    • Allow the pimonidazole to circulate for 60-90 minutes before euthanizing the animal.[8]

  • Tissue Collection and Fixation:

    • Euthanize the mouse according to IACUC-approved procedures.

    • Excise the tumor and fix it in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tumor through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.

  • Immunohistochemical Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to deionized water.

    • Perform antigen retrieval by heating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

    • Rinse the slides in PBS.

    • Block non-specific binding by incubating the sections with a protein block solution for 30-60 minutes at room temperature.

    • Incubate the sections with the primary anti-pimonidazole antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash the slides three times with PBS.

    • If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash the slides three times with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the slides with PBS.

    • Mount the coverslips using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope. Pimonidazole-positive regions will show a fluorescent signal.

    • Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive area relative to the total tumor area using image analysis software.

Protocol 2: General Workflow for BOLD-MRI Monitoring of Tumor Oxygenation

This protocol outlines a general workflow for using BOLD-MRI to assess changes in tumor oxygenation in response to a carbogen (B8564812) gas challenge.

Materials:

  • MRI-compatible animal monitoring system (for temperature, respiration)

  • Anesthesia system (e.g., isoflurane)

  • Carbogen gas (95% O2, 5% CO2) and medical air

  • MRI scanner with appropriate coils for small animal imaging

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing animal and place it in an MRI-compatible cradle.

    • Monitor the animal's vital signs throughout the experiment.

    • Position the tumor within the imaging coil.

  • MRI Acquisition:

    • Acquire anatomical reference images (e.g., T2-weighted images).

    • Perform baseline BOLD-MRI using a T2*-weighted gradient-echo sequence while the animal breathes medical air.

    • Switch the breathing gas to carbogen and continue to acquire BOLD-MRI images for a set period (e.g., 5-10 minutes) to assess the change in tumor oxygenation.

    • Switch the gas back to medical air and acquire post-challenge BOLD images.

  • Data Analysis:

    • Co-register the BOLD images with the anatomical images.

    • Generate R2* (1/T2*) maps for the baseline, carbogen challenge, and post-challenge phases.

    • Calculate the change in R2* (ΔR2) in the tumor region of interest. A decrease in R2 during the carbogen challenge indicates an increase in tumor oxygenation.[10][17]

Protocol 3: General Workflow for EPR Oximetry

This protocol provides a general outline for using EPR oximetry to make repeated measurements of tumor pO2.

Materials:

  • Implantable oxygen-sensing probe (e.g., OxyChip)

  • EPR spectrometer with a surface coil detector

  • Anesthesia system

Procedure:

  • Probe Implantation:

    • Under anesthesia, surgically implant the oxygen-sensing probe into the tumor.[1]

    • Allow the animal to recover from the surgery.

  • EPR Measurement:

    • Anesthetize the animal for the measurement procedure.

    • Place the surface coil detector of the EPR spectrometer over the implanted probe.

    • Acquire the EPR spectrum. The line width of the spectrum is proportional to the partial pressure of oxygen.

    • Repeat measurements can be made as needed over the course of the treatment study.[1]

  • Data Analysis:

    • Convert the EPR line width measurements to pO2 values using a calibration curve.

    • Track the changes in tumor pO2 over time in response to treatment with the novel HAP.

Visualizations

HAP_Mechanism cluster_normoxia Normoxic Cell (Well-oxygenated) cluster_hypoxia Hypoxic Cell (Low oxygen) HAP_inactive_normoxia Inactive Prodrug (HAP) Reductases_normoxia Cellular Reductases HAP_inactive_normoxia->Reductases_normoxia One-electron reduction HAP_radical_normoxia HAP Radical Anion Reductases_normoxia->HAP_radical_normoxia Oxygen Oxygen (O2) HAP_radical_normoxia->Oxygen Back-oxidation HAP_inactive_reox Inactive Prodrug (HAP) Oxygen->HAP_inactive_reox HAP_inactive_hypoxia Inactive Prodrug (HAP) Reductases_hypoxia Cellular Reductases HAP_inactive_hypoxia->Reductases_hypoxia One-electron reduction HAP_radical_hypoxia HAP Radical Anion Reductases_hypoxia->HAP_radical_hypoxia Active_drug Active Cytotoxic Drug HAP_radical_hypoxia->Active_drug Further reduction (No O2 for back-oxidation) DNA_damage DNA Damage & Cell Death Active_drug->DNA_damage

Caption: General mechanism of a hypoxia-activated prodrug (HAP).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Tumor_implantation Implant tumor cells in mice Tumor_growth Allow tumors to grow to desired size Tumor_implantation->Tumor_growth Randomization Randomize mice into treatment groups Tumor_growth->Randomization Baseline_imaging Baseline tumor oxygenation measurement (e.g., BOLD-MRI) Randomization->Baseline_imaging Treatment_admin Administer Vehicle or Hypoxia-Activated Prodrug Baseline_imaging->Treatment_admin Tumor_monitoring Monitor tumor growth and animal health Treatment_admin->Tumor_monitoring Interim_imaging Optional: Interim oxygenation measurements Tumor_monitoring->Interim_imaging Pimo_injection Inject pimonidazole 90 mins before endpoint Tumor_monitoring->Pimo_injection Interim_imaging->Pimo_injection Euthanasia Euthanize animals at study endpoint Pimo_injection->Euthanasia Tumor_excision Excise tumors for analysis Euthanasia->Tumor_excision IHC_analysis Perform pimonidazole IHC on tumor sections Tumor_excision->IHC_analysis

Caption: Experimental workflow for evaluating a HAP in an animal model.

References

Troubleshooting & Optimization

troubleshooting solubility issues with RB-6145 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RB-6145 in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges, particularly those that may arise from solubility issues and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation after diluting my this compound stock solution into my cell culture medium. What should I do?

A: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your experiment.

  • Optimize Stock Solution Concentration: Preparing a less concentrated stock solution in your organic solvent (e.g., DMSO) can sometimes prevent precipitation when diluting into the aqueous culture medium.

  • Use a Serum-Containing Medium: If your experimental protocol allows, the proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation. Pre-incubating the diluted compound in a serum-containing medium before adding it to cells may also help.

  • Vortex During Dilution: When preparing your working solution, vortex the culture medium while slowly adding the stock solution. This can help to disperse the compound more effectively.

Q2: My experimental results with this compound are inconsistent. Could this be related to solubility?

A: Yes, inconsistent results can be a symptom of solubility problems. If the compound is not fully dissolved, the actual concentration your cells are exposed to can vary between experiments.

  • Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation or cloudiness before adding them to your cells. Use a microscope if necessary.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is below levels that may cause cellular toxicity or artifacts. For many cell lines, DMSO concentrations should be kept below 1%, and ideally below 0.5%, as it can have biological effects.[1]

  • Stock Solution Age: Use freshly prepared stock solutions whenever possible, as older stocks may have some compound precipitation or degradation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: How do experimental conditions like pH and hypoxia affect this compound activity?

The cytotoxicity of this compound is significantly influenced by hypoxia and can be affected by extracellular pH in certain cell lines. This compound is a prodrug of RSU 1069, and its activation is enhanced under hypoxic conditions.

  • Hypoxia: The potentiation of this compound toxicity is large under hypoxic conditions.[2]

  • pH: The effect of acidic extracellular pH on this compound toxicity can be cell-line dependent. For example, in SiHa cells, acidic pH (6.4) was found to potentiate this compound toxicity, which correlated with increased drug uptake.[2] In contrast, HT 29 cells did not show this pH-dependent potentiation.[2]

Data Summary

The following table summarizes the observed effects of hypoxia and pH on this compound cytotoxicity in selected cell lines.

Cell LineConditionEnhancement Ratio (ER)Reference
SiHaHypoxia~11[2]
U1Hypoxia~15[2]
SiHaAcidic pH (6.4)~1.6[2]
U1Acidic pH (6.4)~1.4[2]

Experimental Protocols

Protocol: Preparation of this compound Working Solution for In Vitro Assays

This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Prepare Intermediate Dilution (Optional):

    • If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.

  • Prepare Final Working Solution:

    • Pre-warm your cell culture medium (with or without serum, as per your experimental design) to 37°C.

    • Vortex the medium gently and add the required volume of the this compound stock solution drop-wise to the medium to achieve the final desired concentration. Crucially, the final DMSO concentration should be kept as low as possible (e.g., <0.5%).

    • Immediately vortex the final working solution again to ensure homogeneity.

  • Application to Cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared this compound working solution to your cells.

    • Visually inspect the wells for any signs of precipitation after adding the compound.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results or Precipitation Observed check_stock Check Stock Solution: Is it clear? Old? start->check_stock prepare_fresh Prepare Fresh Stock Solution in DMSO check_stock->prepare_fresh No/Yes (Old) check_dilution Check Dilution Process: Precipitation upon mixing? check_stock->check_dilution Yes (Clear) prepare_fresh->check_dilution modify_protocol Modify Dilution Protocol: - Pre-warm media - Vortex during addition - Use serum-containing media check_dilution->modify_protocol Yes check_solvent_conc Check Final Solvent Conc.: Is it > 0.5%? check_dilution->check_solvent_conc No lower_conc Lower Final Concentration proceed Proceed with Experiment lower_conc->proceed modify_protocol->lower_conc Still precipitates modify_protocol->check_solvent_conc reduce_solvent Reduce Final Solvent Concentration check_solvent_conc->reduce_solvent Yes check_solvent_conc->proceed No reduce_solvent->proceed

Caption: Troubleshooting workflow for solubility issues.

RB6145_Mechanism cluster_conditions Influencing Conditions Hypoxia Hypoxia RSU1069 RSU 1069 (Active Cytotoxin) Hypoxia->RSU1069 Enhances conversion Acidic_pH Acidic Extracellular pH (Cell-type dependent) RB6145 This compound (Prodrug) Acidic_pH->RB6145 May increase uptake RB6145->RSU1069 Bioreduction Cytotoxicity Cellular Cytotoxicity RSU1069->Cytotoxicity

References

optimizing RB-6145 dosage to minimize systemic toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RB-6145, a novel investigational inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound to minimize systemic toxicity while maintaining therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is a critical component of the PI3K/Akt/mTOR intracellular signaling pathway, which regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1] By inhibiting PI3K, this compound disrupts these signaling cascades, which can be beneficial in disease models where this pathway is overactive, such as in many cancers.[1]

Q2: What are the common systemic toxicities associated with this compound and other PI3K inhibitors?

A2: As a class, PI3K inhibitors are associated with a range of on-target toxicities due to the pathway's importance in normal physiological processes.[2][3] Common adverse events observed with PI3K inhibition include, but are not limited to:

  • Gastrointestinal issues: Diarrhea and colitis are relatively common.[4][5]

  • Metabolic dysregulation: Hyperglycemia (high blood sugar) and hypertension (high blood pressure) can occur, particularly with inhibitors targeting the PI3Kα isoform.[2][4][6]

  • Hepatotoxicity: Liver enzyme elevations have been reported.[7]

  • Dermatologic reactions: Rashes and other skin toxicities may be observed.[2]

  • Immunosuppression: Inhibition of PI3K can affect lymphocyte function, leading to an increased risk of infections.[2][4][7]

Q3: How can I optimize the dosage of this compound to minimize these toxicities?

A3: Dosage optimization is a critical step to widen the therapeutic window of this compound. Key strategies include:

  • Dose-Range Finding Studies: Conduct thorough dose-escalation studies in relevant animal models to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).[8]

  • Intermittent Dosing: Exploring alternative dosing schedules, such as intermittent dosing, may help to mitigate cumulative and late-onset toxicities.[3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD data can help to better understand the relationship between drug exposure, target engagement, and toxicity, guiding more rational dose selection.[9]

  • Prophylactic Co-medication: For predictable on-target toxicities, prophylactic co-medication may be considered. For example, antidiarrheal agents for managing gastrointestinal side effects.[4]

Q4: What should I do if I observe significant diarrhea or colitis in my animal models?

A4: Diarrhea and colitis are known side effects of PI3K inhibitors.[4][5] If you observe these signs, consider the following:

  • Dose Reduction: This is often the first and most effective step.

  • Treatment Interruption: A temporary halt in dosing may allow for recovery, after which treatment can be reinitiated at a lower dose.[4]

  • Supportive Care: Ensure animals have adequate hydration and nutrition.

  • Histopathological Analysis: At the end of the study, collect intestinal tissues for histopathological examination to assess the severity of colitis.

Troubleshooting Guides

Q1: I am observing high levels of toxicity (e.g., >20% weight loss) at doses that are not showing significant anti-tumor efficacy. What are my next steps?

A1: This scenario suggests a narrow therapeutic window. Here is a step-by-step guide to troubleshoot this issue:

  • Confirm Drug Formulation and Administration:

    • Ensure the formulation is stable and the drug is completely dissolved or suspended.

    • Verify the accuracy of the dosing volume and the route of administration. Issues with administration can lead to variable exposure.

  • Re-evaluate the Dosing Schedule:

    • The current schedule may be too frequent. Consider less frequent dosing (e.g., every other day instead of daily) to allow for recovery between doses.

    • Intermittent dosing schedules have been shown to reduce toxicity for some PI3K inhibitors.[3]

  • Conduct a More Granular Dose-Response Study:

    • Test intermediate dose levels between the highly toxic dose and the ineffective dose to identify a potential therapeutic window.

  • Assess Target Engagement:

    • At a minimally tolerated dose, assess whether the drug is hitting its target in the tumor tissue. This can be done by measuring the phosphorylation of downstream effectors like Akt. If the target is not being inhibited at tolerated doses, the compound may not be viable for this model.

  • Consider a Combination Therapy Approach:

    • It may be possible to use a lower, better-tolerated dose of this compound in combination with another agent to achieve the desired efficacy.

Q2: How can I differentiate between on-target and off-target toxicities?

A2: Distinguishing between on-target and off-target effects is crucial for understanding the safety profile of this compound.

  • On-target toxicities are adverse effects that result from the inhibition of the intended target (PI3K) in normal, healthy tissues. These are often class-specific effects.[4] For example, hyperglycemia is a known on-target effect of PI3Kα inhibition.[6]

  • Off-target toxicities are caused by the interaction of the drug with other unintended molecules.

Here's how to investigate:

  • Literature Review: Compare the observed toxicities with those reported for other PI3K inhibitors. Toxicities that are common across the class are more likely to be on-target.[2][3][7]

  • In Vitro Profiling: Screen this compound against a panel of kinases and other potential off-targets to identify unintended interactions.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound with varying potency against PI3K. If the toxicity correlates with PI3K inhibitory activity, it is more likely to be on-target.

  • Rescue Experiments: In a cellular model, if the toxicity can be "rescued" by activating the pathway downstream of PI3K, this would suggest an on-target effect.

Q3: My results are inconsistent across different experiments. What could be the cause?

A3: Inconsistent results can be frustrating. A systematic approach to identifying the source of variability is essential.

  • Animal Health and Husbandry: Ensure that the animals are of a consistent age, weight, and health status. Variations in the microbiome can also influence drug metabolism and toxicity.

  • Drug Formulation: Prepare the formulation fresh for each experiment if its stability is not well-characterized. Ensure thorough mixing to achieve a homogenous suspension or solution.

  • Dosing Procedure: Standardize the time of day for dosing and ensure the technique is consistent across all technicians involved in the study.

  • Experimental Blinding and Randomization: Implement blinding (investigators assessing outcomes are unaware of the treatment groups) and randomization to reduce bias.[10]

  • Reagent Quality: Ensure that all reagents, including the this compound compound itself, are of high quality and have not degraded.

Data Presentation

Table 1: Example of a Dose-Escalation Study Design for this compound

CohortDose Level (mg/kg, daily)Number of AnimalsPrimary EndpointAdvancement Criteria
1103MTDNo dose-limiting toxicities (DLTs) observed
2203MTDNo DLTs observed in Cohort 1
3403MTDNo DLTs observed in Cohort 2
4603+3MTD≤1/3 animals with DLTs in Cohort 3
5803+3MTD≤1/3 animals with DLTs in Cohort 4

MTD: Maximum Tolerated Dose. A DLT may be defined as >20% body weight loss, or Grade 3/4 clinical observations.

Table 2: Common Toxicity Grades and Recommended Actions

ToxicityGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Life-threatening)
Body Weight Loss < 10%10-15%15-20%> 20%
Diarrhea Mild, intermittentModerate, persistentSevere, requires interventionPotentially life-threatening
Hyperglycemia 160-250 mg/dL251-400 mg/dL401-500 mg/dL> 500 mg/dL
Recommended Action Continue dosing, monitor closelyConsider dose reductionInterrupt dosing, provide supportive care, consider dose reduction upon re-challengeTerminate dosing for the affected animal

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of this compound in a relevant rodent model.

Methodology:

  • Animal Model: Select a suitable rodent species and strain (e.g., BALB/c mice). Animals should be acclimated for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to cohorts of at least 3 animals per group.[10]

  • Dose Selection: Based on in vitro potency and any preliminary data, select a starting dose that is expected to be well-tolerated. Subsequent doses should be escalated by a fixed factor (e.g., 2x) until toxicity is observed.[8]

  • Drug Administration: Formulate this compound in an appropriate vehicle and administer daily (or as per the planned clinical schedule) via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

    • Perform blood collection at baseline and at the end of the study for complete blood counts (CBC) and serum chemistry analysis.

  • Endpoint: The MTD is defined as the highest dose that does not induce dose-limiting toxicities (DLTs), such as more than 20% body weight loss or significant changes in blood parameters. The study duration is typically 7-14 days.

Protocol 2: Assessment of Systemic Toxicity

Objective: To characterize the systemic toxicity profile of this compound at and below the MTD.

Methodology:

  • Study Design: Based on the dose-range finding study, select 2-3 dose levels (e.g., MTD, 0.5x MTD, and a vehicle control). Assign a larger group of animals (e.g., 10 per group) to allow for interim and terminal sample collection.

  • Treatment Duration: The duration should be relevant to the intended clinical use, typically 21-28 days for a sub-chronic study.[11]

  • In-life Monitoring:

    • Daily: Body weight, clinical observations.

    • Weekly: Food and water consumption.

    • Periodic blood sampling for hematology and clinical chemistry.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, heart).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis: Compare all parameters between the treated and control groups. The histopathological evaluation is critical for identifying target organs of toxicity.

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes RB6145 This compound RB6145->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits Dose_Optimization_Workflow cluster_preclinical Preclinical Phase start Start: In Vitro Potency Data drf Dose-Range Finding Study (MTD) start->drf efficacy Efficacy Study at Tolerated Doses drf->efficacy pkpd PK/PD Modeling efficacy->pkpd tox Sub-chronic Toxicity Study pkpd->tox decision Optimal Dose Selection? tox->decision end_node Proceed to IND-enabling Studies decision->end_node Yes refine Refine Dose/ Schedule decision->refine No refine->drf Troubleshooting_Toxicity start Unexpected Toxicity Observed check_protocol Verify Formulation, Dose, & Administration start->check_protocol is_protocol_ok Protocol Correct? check_protocol->is_protocol_ok dose_response Conduct Granular Dose-Response is_protocol_ok->dose_response Yes re_evaluate Re-evaluate Protocol & Retrain Staff is_protocol_ok->re_evaluate No change_schedule Test Alternative Dosing Schedule dose_response->change_schedule assess_pkpd Assess PK/PD & Target Engagement change_schedule->assess_pkpd

References

dealing with inconsistent results in RB-6145 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Compound RB-6145. Our aim is to help you address common experimental challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound this compound?

A1: Compound this compound is a potent and selective inhibitor of the novel kinase, Kinase-X (KX), which is a key downstream effector in the Growth Factor Receptor (GFR) signaling pathway. By blocking the ATP-binding site of KX, this compound is expected to inhibit the phosphorylation of its substrate, Protein Y, leading to a downstream anti-proliferative effect in cancer cell lines expressing activated GFR.

Q2: We are not observing the expected biological effect of Compound this compound in our cell-based assays. What are potential reasons for this?

A2: A lack of an observable effect can stem from several factors, including issues with the compound itself, the cell culture system, or the experimental design.[1] It is crucial to systematically investigate each of these possibilities to pinpoint the root cause.[1] Consider factors such as compound integrity, cell health, target expression, and assay parameters.

Q3: How can I minimize variability in my cell-based assay results?

A3: To decrease variability and increase reproducibility, it's important to keep the total number of steps in your assay as low as possible, as each step is a potential source of variation.[2] Standardizing cell handling, such as pipetting techniques and cell seeding, is also critical.[2] Using automated liquid handlers and ensuring consistent incubation times can further reduce variability.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Q: We are observing high background fluorescence in our assay wells, even in our negative controls. What could be the cause and how can we fix it?

A: High background can be caused by several factors, including autofluorescence from media components or insufficient blocking.

  • Media Components: Common media supplements like Fetal Bovine Serum (FBS) and phenol (B47542) red can contribute to background fluorescence.[3]

    • Solution: Consider using serum-free or phenol red-free media, or performing the final measurement in a clear buffer like phosphate-buffered saline (PBS) with calcium and magnesium.[3]

  • Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies or detection reagents.

    • Solution: Ensure you are using an appropriate blocking buffer for a sufficient duration.[4] It may be necessary to test different blocking agents and concentrations to find the optimal condition for your specific cell type and assay.[4]

Issue 2: Inconsistent IC50 Values for Compound this compound

Q: The IC50 values we are generating for this compound are highly variable between experiments. What are the likely sources of this inconsistency?

A: Inconsistent IC50 values are a common problem in drug discovery experiments and can be attributed to several factors related to cell health and assay setup.

  • Cell Passage Number: The passage number of your cells can influence their physiological state and response to treatment.[2][5]

    • Solution: Use cells within a consistent and defined passage number range for all experiments. Avoid using cells that have been in continuous culture for extended periods.

  • Cell Seeding Density: Uneven cell distribution or inconsistent cell numbers per well can lead to variable results.[3]

    • Solution: Ensure your cells are thoroughly resuspended before plating to achieve a uniform single-cell suspension. Pay close attention to your pipetting technique to dispense equal volumes into each well.[2] Consider using a plate reader with well-scanning capabilities to correct for heterogeneous signal distribution.[3]

ParameterRecommendationRationale
Cell Line HCT116High expression of GFR and KX
Seeding Density (96-well plate) 5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase during treatment.
Compound this compound Concentration Range 0.1 nM - 10 µMTo capture the full dose-response curve and accurately determine the IC50.
Incubation Time 48 - 72 hoursAllows for sufficient time to observe an anti-proliferative effect.
Assay Readout CellTiter-Glo® Luminescent Cell Viability AssayHigh sensitivity for detecting small numbers of cells.[2]

Table 1: Recommended Starting Conditions for a Cell Viability Assay with Compound this compound

Experimental Protocols

Protocol: Measuring the Effect of this compound on Cell Viability

This protocol outlines a typical workflow for assessing the anti-proliferative effects of Compound this compound using a luminescence-based cell viability assay.

  • Cell Seeding:

    • Trypsinize and count HCT116 cells.

    • Resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, clear-bottom 96-well plate.[2]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound this compound in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Incubate for an additional 48-72 hours.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

GFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFR Growth Factor Receptor (GFR) KX Kinase-X (KX) GFR->KX Activates ProteinY Protein Y KX->ProteinY Phosphorylates Proliferation Cell Proliferation ProteinY->Proliferation Promotes RB6145 Compound this compound RB6145->KX Inhibits

Caption: Proposed signaling pathway for Compound this compound.

Experimental_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCompound Treat with Compound This compound Incubate24h->TreatCompound Incubate48h Incubate 48-72h TreatCompound->Incubate48h AddReagent Add Cell Viability Reagent Incubate48h->AddReagent ReadPlate Read Luminescence AddReagent->ReadPlate AnalyzeData Analyze Data (Calculate IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Flow Start Inconsistent Results? CheckCells Are cells healthy and in correct passage range? Start->CheckCells CheckCompound Is compound stock correctly prepared? CheckCells->CheckCompound Yes Result1 Review cell culture practices. CheckCells->Result1 No CheckProtocol Is the experimental protocol consistent? CheckCompound->CheckProtocol Yes Result2 Prepare fresh compound dilutions. CheckCompound->Result2 No CheckReader Is the plate reader calibrated and set up correctly? CheckProtocol->CheckReader Yes Result3 Standardize all steps of the protocol. CheckProtocol->Result3 No Result4 Consult instrument manual and run controls. CheckReader->Result4 No Success Consistent Results CheckReader->Success Yes

Caption: A logical troubleshooting workflow for inconsistent results.

References

Technical Support Center: Improving the Stability of RB-6145 in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the small molecule inhibitor RB-6145 in experimental media.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing rapid degradation in the cell culture medium. What are the potential causes?

A1: Rapid degradation of this compound in cell culture media can be attributed to several factors:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1]

  • Media Components: Certain components in the media, such as specific amino acids or vitamins, might be reacting with this compound.[1]

  • pH Sensitivity: The pH of the culture medium can significantly influence the stability of the compound.[1]

  • Enzymatic Degradation: If cells are present, they may metabolize the compound. Additionally, serum in the media contains enzymes that can degrade this compound.

Q2: I'm observing high variability in my experimental results between replicates. Could this be related to this compound stability?

A2: Yes, inconsistent stability of this compound can lead to high variability. This may be due to:

  • Inconsistent Sample Handling: Variations in the timing of sample collection and processing can lead to different levels of degradation.[1]

  • Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or the media, it can result in variable concentrations.[1]

  • Adsorption to Plasticware: The compound may bind to the surface of cell culture plates or pipette tips, reducing its effective concentration in the media.[2][3]

Q3: How does the presence of serum in the culture medium affect the stability of this compound?

A3: Serum can have a dual effect on the stability of small molecules like this compound. On one hand, serum proteins can bind to the compound and protect it from degradation, thereby increasing its stability.[4] On the other hand, serum contains enzymes that can metabolize and degrade the compound. It is advisable to assess the stability of this compound in both serum-containing and serum-free media.[2]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To maintain the integrity of this compound, follow these storage guidelines:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use a high-quality, anhydrous solvent (e.g., DMSO) to prepare the stock solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

This guide provides a systematic approach to identifying and mitigating the rapid degradation of this compound.

Troubleshooting Workflow:

cluster_0 Troubleshooting Rapid Degradation A Rapid Degradation Observed B Assess Inherent Stability (PBS at 37°C) A->B C Stable in PBS? B->C D Investigate Media Components C->D Yes G Compound is Inherently Unstable C->G No E Test in Different Media (e.g., with/without serum) D->E F Identify Problematic Component(s) E->F H Consider Formulation Strategies (e.g., use of stabilizing excipients) G->H

Caption: A flowchart for troubleshooting rapid degradation of this compound.

Potential Solutions & Experimental Protocols:

Potential Cause Suggested Solution Experimental Protocol
Inherent Aqueous Instability Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1]Protocol 1: Aqueous Buffer Stability Assay
Reactive Media Components Analyze the stability in different types of cell culture media to identify any specific reactive components. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1]Protocol 2: Media Comparison Stability Assay
pH Instability Ensure the pH of the media is stable throughout the experiment.Monitor and record the pH of the media at the beginning and end of the experiment.
Issue 2: High Variability in Experimental Results

This guide helps to identify and resolve sources of variability in experiments involving this compound.

Decision Tree for Troubleshooting Variability:

cluster_1 Troubleshooting High Variability A High Variability Observed B Review Sample Handling Procedures A->B C Consistent Timing and Technique? B->C D Validate Analytical Method (e.g., HPLC-MS) C->D Yes H Standardize Protocols C->H No E Method Validated? D->E F Check for Compound Adsorption E->F Yes I Optimize Analytical Method E->I No G Use Low-Binding Plasticware F->G

References

Navigating the Challenges of RB-6145 Delivery to Solid Tumors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing RB-6145, a nitroheterocyclic hypoxic cytotoxin, in preclinical solid tumor models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and application of this compound.

Question Answer
What is this compound and what is its mechanism of action? This compound is a prodrug that is converted in vivo to its active form, RSU-1069. RSU-1069 is a bioreductive agent, meaning it is selectively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This activation leads to the formation of reactive species that cause DNA damage and cell death, preferentially targeting hypoxic tumor cells while sparing well-oxygenated normal tissues.
What are the main challenges in delivering this compound to solid tumors? The primary challenges include: 1) Physiological Barriers: The tumor microenvironment, with its abnormal vasculature, high interstitial fluid pressure, and dense extracellular matrix, can impede drug penetration. 2) Toxicity: this compound and its active form, RSU-1069, have shown dose-limiting toxicities in preclinical models, including myelosuppression and neurotoxicity. 3) Hypoxia Heterogeneity: The distribution of hypoxic regions within a tumor can be uneven, leading to variable drug activation and efficacy.
What are the known dose-limiting toxicities of this compound? Preclinical studies have identified severe, reversible myelosuppression (neutropenia and thrombocytopenia) as a primary dose-limiting toxicity. Neurotoxicity has also been observed with the active compound RSU-1069 and is a known side effect of the nitroimidazole class of drugs.
Is this compound stable in solution? While specific stability data for this compound is not extensively published, as a prodrug designed for in vivo conversion, it is crucial to prepare fresh solutions for each experiment. Storage of stock solutions should be at -20°C or -80°C, and working solutions should be used immediately after preparation to minimize degradation.
What are the recommended administration routes for this compound in animal models? This compound has been administered via intraperitoneal (i.p.) and oral (p.o.) routes in preclinical studies. Oral administration has been shown to reduce systemic toxicity compared to parenteral routes while maintaining radiosensitizing activity.

II. Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Guide 1: Inconsistent Anti-Tumor Efficacy
Observed Issue Potential Cause Troubleshooting Steps
High variability in tumor response between animals in the same treatment group. Tumor Model Heterogeneity: Different tumor models (e.g., cell line-derived xenografts vs. patient-derived xenografts) and even individual tumors within the same model can have varying levels and distribution of hypoxia.1. Characterize Tumor Hypoxia: Before initiating efficacy studies, assess the baseline hypoxia in your tumor model using methods like pimonidazole (B1677889) staining or PET imaging with hypoxia-specific tracers. 2. Optimize Dosing Schedule: Experiment with different dosing schedules (e.g., more frequent, lower doses) to maintain therapeutic concentrations of the active drug in the tumor. 3. Consider Combination Therapy: this compound has shown synergistic effects with therapies that target well-oxygenated cells, such as radiation.
Lower than expected anti-tumor efficacy. Suboptimal Drug Delivery: Poor penetration of this compound into the tumor tissue can limit its conversion to the active form in hypoxic regions.1. Verify Drug Formulation and Administration: Ensure proper dissolution and accurate dosing. For i.p. injections, ensure correct placement to avoid injection into organs. 2. Assess Tumor Perfusion: Evaluate tumor blood flow using techniques like laser Doppler flowmetry to understand if poor perfusion is limiting drug delivery. 3. Modulate the Tumor Microenvironment: Consider strategies to transiently increase tumor perfusion or reduce interstitial fluid pressure, such as co-administration of agents that normalize tumor vasculature.
Guide 2: Managing Toxicity in Animal Models
Observed Issue Potential Cause Troubleshooting Steps
Significant weight loss, lethargy, or other signs of distress in treated animals. Systemic Toxicity: this compound can cause dose-dependent systemic toxicity, primarily myelosuppression and potential neurotoxicity.1. Dose Escalation Study: Conduct a maximum tolerated dose (MTD) study to determine the optimal therapeutic window for your specific animal model and strain. 2. Monitor Animal Health Closely: Implement a rigorous monitoring plan, including daily body weight measurements and clinical observations. Establish clear humane endpoints. 3. Adjust Dosing Regimen: If toxicity is observed, consider reducing the dose, increasing the dosing interval, or switching to an oral administration route, which has been associated with lower systemic toxicity.
Neurological symptoms (e.g., ataxia, tremors). Neurotoxicity: A known class effect of nitroimidazoles.1. Careful Neurological Assessment: Include a neurological assessment in your monitoring protocol. 2. Dose Reduction: Immediately reduce the dose or discontinue treatment if neurological signs appear. 3. Supportive Care: Provide supportive care as recommended by your institutional animal care and use committee.

III. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its active metabolite, RSU-1069.

Table 1: Pharmacokinetic Parameters in Mice
Compound Administration Route Dose (mg/kg) Peak Plasma Concentration (µg/mL) Tumor/Plasma Ratio Reference
RSU-1069i.p.80~1003.8 (B16 Melanoma)[1]
This compound (measured as RSU-1069)i.p.190~50Not Reported[2]
Table 2: Physiological Effects in SCCVII Murine Tumor Model
Compound Dose (mg/kg, i.p.) Effect on Tumor Blood Flow (30 min post-injection) Effect on Tumor Glucose Content (30 min post-injection) Reference
RSU-10698030% reduction1.6-1.7 fold increase[3]
This compound240No significant effect1.6-1.7 fold increase[3]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., Phosphate Buffered Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the chosen administration route)

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile saline to the tube to achieve the desired stock concentration.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required for some formulations, but the stability of this compound under these conditions should be validated.

  • Dilution: Prepare the final dosing solution by diluting the stock solution with sterile saline to the desired concentration for injection.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the solution to the lower abdominal quadrant, taking care to avoid the bladder and other organs.

    • Oral (p.o.) Gavage: Use a gavage needle of appropriate size for the animal to deliver the solution directly into the stomach.

  • Timing: Administer the freshly prepared solution to the animals immediately. Do not store dosing solutions.

Protocol 2: Assessment of Tumor Hypoxia using Pimonidazole Staining

Materials:

  • Pimonidazole hydrochloride (Hypoxyprobe™)

  • Sterile saline (0.9% NaCl)

  • Tissue embedding medium (e.g., O.C.T. compound)

  • Primary antibody against pimonidazole adducts

  • Fluorescently labeled secondary antibody

  • DAPI or other nuclear counterstain

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Pimonidazole Administration: Inject tumor-bearing mice with pimonidazole solution (typically 60 mg/kg, i.p.). Allow the probe to circulate for 60-90 minutes.

  • Tissue Harvest and Processing: Euthanize the animals and excise the tumors. Embed the tumors in O.C.T. compound and freeze them for cryosectioning.

  • Immunohistochemistry:

    • Cut frozen sections (5-10 µm) and mount them on microscope slides.

    • Fix the sections according to the primary antibody manufacturer's protocol.

    • Block non-specific binding sites.

    • Incubate with the primary anti-pimonidazole antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Mount coverslips on the slides.

    • Image the sections using a fluorescence microscope.

    • Quantify the hypoxic fraction by measuring the fluorescent signal intensity of the pimonidazole staining relative to the total tumor area (DAPI staining).

V. Visualization of Key Pathways and Workflows

The following diagrams illustrate important concepts related to the use of this compound.

RB6145_Activation_Pathway Mechanism of Action of this compound RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 In vivo conversion Reduced_RSU1069 Reduced RSU-1069 (Cytotoxic Species) RSU1069->Reduced_RSU1069 Reduction DNA_Damage DNA Damage & Cell Death Reduced_RSU1069->DNA_Damage Normoxia Normoxic Conditions Normoxia->RSU1069 Inhibits reduction Hypoxia Hypoxic Conditions Hypoxia->Reduced_RSU1069 Favors Reductases Cellular Reductases Reductases->RSU1069 Experimental_Workflow Preclinical Evaluation of this compound Formulation This compound Formulation & Stability Check MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Tumor_Implantation Tumor Cell Implantation MTD_Study->Tumor_Implantation Treatment This compound Treatment Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Hypoxia_Assessment Tumor Hypoxia Assessment Treatment->Hypoxia_Assessment PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Toxicity_Monitoring Toxicity Monitoring Treatment->Toxicity_Monitoring Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Troubleshooting_Logic Troubleshooting Logic for Inconsistent Efficacy Start Inconsistent Efficacy Observed Check_Formulation Is formulation/administration correct? Start->Check_Formulation Check_Hypoxia Is tumor model consistently hypoxic? Optimize_Model Characterize and/or select a more suitable tumor model Check_Hypoxia->Optimize_Model No Consider_Combination Consider combination therapy Check_Hypoxia->Consider_Combination Yes Check_Delivery Is drug delivery adequate? Check_Delivery->Check_Hypoxia Yes Assess_Perfusion Assess tumor perfusion and microenvironment Check_Delivery->Assess_Perfusion No Check_Formulation->Check_Delivery Yes Review_Protocol Review and validate preparation and injection technique Check_Formulation->Review_Protocol No

References

Technical Support Center: RB-6145 and Related Nitroheterocyclic Hypoxic Cytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the nitroheterocyclic hypoxic cytotoxin RB-6145 and similar bioreductive compounds. Given that this compound was discontinued (B1498344) due to high toxicity in animal models, this guide focuses on strategies to identify, characterize, and control for off-target effects inherent to this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for nitroheterocyclic hypoxic cytotoxins like this compound?

Nitroheterocyclic compounds are bioreductive prodrugs that are selectively activated under hypoxic (low oxygen) conditions. In the absence of sufficient oxygen, cellular reductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group of the compound. This reduction process generates reactive nitroso and hydroxylamine (B1172632) intermediates.[1][2][3] These reactive species can covalently bind to a variety of cellular macromolecules, including DNA and proteins, leading to cellular stress, DNA damage, and ultimately, cell death.[2][3] The selectivity for hypoxic cells is due to the fact that in normoxic (normal oxygen) conditions, the initially formed nitro anion radical is rapidly re-oxidized back to the parent compound, preventing the formation of the cytotoxic reactive species.[4]

Q2: this compound was found to be highly toxic. What are the likely causes of this toxicity?

The high toxicity of this compound is likely a result of extensive off-target effects. While the intended on-target effect is the selective killing of hypoxic cancer cells, the reactive intermediates generated during its activation can indiscriminately damage a wide range of cellular components. This lack of specificity can lead to the damage of essential proteins and nucleic acids in both target and non-target cells that may experience transient or moderate hypoxia, contributing to systemic toxicity. The depletion of cellular thiols, such as glutathione, can also disrupt the cellular redox balance and lead to oxidative stress.[1]

Q3: How can I determine if the observed cytotoxicity in my experiments is due to on-target hypoxic activation or off-target effects?

Distinguishing between on-target and off-target effects is crucial. Here are some key experimental approaches:

  • Normoxic vs. Hypoxic Conditions: A primary indicator of on-target activity is a significant increase in cytotoxicity under hypoxic conditions compared to normoxic conditions. If substantial toxicity is observed in normoxic cultures, it suggests potential off-target effects that are independent of the intended bioreductive activation.

  • Dose-Response Curves: Generate dose-response curves for this compound under both normoxic and hypoxic conditions. A large therapeutic window between the effective concentration in hypoxia and the toxic concentration in normoxia indicates better on-target selectivity.

  • Rescue Experiments: Co-administration of antioxidants, such as N-acetylcysteine (NAC), can help mitigate off-target effects caused by reactive oxygen species. If NAC reduces cytotoxicity, it suggests that oxidative stress is a contributing factor to the off-target toxicity.

  • Target Engagement Assays: While the primary "target" is the hypoxic microenvironment, you can use techniques like mass spectrometry-based proteomics to identify protein adducts formed by the reactive metabolites of this compound. This can help identify unintended protein targets.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in normoxic control cells.
  • Possible Cause: This strongly indicates significant off-target effects that are not dependent on the hypoxic activation of this compound. The compound may be inhibiting other essential cellular processes.

  • Troubleshooting Steps:

    • Lower the Concentration: Reduce the concentration of this compound to a range where toxicity in normoxic cells is minimized, while still observing an effect in hypoxic cells.

    • Structural Analogs: If available, test structural analogs of this compound. Differences in their activity profiles might point to specific chemical moieties responsible for the off-target effects.

    • Broad-Spectrum Kinase Profiling: Many small molecules exhibit off-target kinase inhibition.[5] A broad-spectrum kinase inhibitor screen could reveal if this compound is unintentionally targeting specific kinases.

Issue 2: Inconsistent results between different cytotoxicity assays.
  • Possible Cause: The mechanism of cell death induced by this compound may interfere with the readout of certain assays. For example, compounds that induce high levels of reactive oxygen species can interfere with assays that rely on cellular metabolic activity (e.g., MTT or XTT assays).

  • Troubleshooting Steps:

    • Use Orthogonal Assays: Employ multiple cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (e.g., CellTiter-Glo®, which measures ATP) with a membrane integrity assay (e.g., propidium (B1200493) iodide staining followed by flow cytometry) and a caspase activation assay to measure apoptosis.

    • Assay Interference Controls: Run cell-free controls to check for direct chemical interference of this compound with your assay reagents.

Experimental Protocols

Protocol 1: Determining Hypoxic Selectivity
  • Cell Culture: Plate cells of interest in replicate plates.

  • Hypoxic Conditions: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for 12-24 hours to allow for equilibration. Keep the other set of plates in a standard normoxic incubator (e.g., 21% O2, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound to both the hypoxic and normoxic plates. Include a vehicle control (e.g., DMSO) for both conditions.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours).

  • Cytotoxicity Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) can be calculated as IC50 (normoxic) / IC50 (hypoxic). A higher HCR indicates greater hypoxic selectivity.

Protocol 2: Identifying Protein Adducts via Mass Spectrometry
  • Cell Treatment: Treat cells with this compound under hypoxic conditions. Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Digestion: Digest the protein samples into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify peptides. Look for mass shifts corresponding to the addition of the reactive metabolite of this compound to specific amino acid residues (e.g., cysteine). This will identify the proteins that have been covalently modified.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound

Cell LineConditionIC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
HT-29Normoxic5025
Hypoxic2
A549Normoxic7515
Hypoxic5

Table 2: Example of Kinase Profiling Results for this compound (at 10 µM)

Kinase Target% Inhibition
EGFR5
VEGFR28
Unknown Kinase X 85
PI3K12

This table illustrates how data could be presented if an off-target kinase was identified.

Visualizations

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions RB6145_N This compound Radical_N Nitro Anion Radical RB6145_N->Radical_N Reduction Radical_N->RB6145_N Re-oxidation O2 Oxygen O2->Radical_N RB6145_H This compound Radical_H Nitro Anion Radical RB6145_H->Radical_H Reduction Reactive Reactive Metabolites (Nitroso, Hydroxylamine) Radical_H->Reactive Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive->Macromolecules Adduct Formation Damage Cellular Damage & Cytotoxicity Macromolecules->Damage

Caption: Mechanism of action of this compound under normoxic vs. hypoxic conditions.

G cluster_0 Initial Characterization cluster_1 Off-Target Investigation cluster_2 Mitigation Strategies start High Toxicity Observed with this compound Hypoxia_Selectivity Assess Hypoxic Selectivity (Normoxia vs. Hypoxia IC50) start->Hypoxia_Selectivity Dose_Response Generate Dose-Response Curves Hypoxia_Selectivity->Dose_Response Kinase_Screen Broad-Spectrum Kinase Screen Dose_Response->Kinase_Screen Proteomics Proteomic Profiling of Adducts (LC-MS/MS) Dose_Response->Proteomics Rescue_Expt Antioxidant Rescue Experiments (e.g., NAC) Dose_Response->Rescue_Expt Dose_Optimization Optimize Compound Concentration Kinase_Screen->Dose_Optimization Analog_Testing Test Structural Analogs Proteomics->Analog_Testing Combination_Therapy Combine with On-Target Therapies Rescue_Expt->Combination_Therapy

Caption: Experimental workflow for investigating and mitigating off-target effects.

References

Technical Support Center: Refining Experimental Conditions for RB-6145 Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RB-6145, a prodrug of the potent hypoxic cell radiosensitizer and cytotoxin, RSU-1069. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a radiosensitizer?

A1: this compound is an orally active prodrug of RSU-1069. Its radiosensitizing and cytotoxic effects are primarily attributed to RSU-1069. Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the nitro group of RSU-1069 is enzymatically reduced. This reduction leads to the formation of reactive intermediates that induce DNA damage, including single- and double-strand breaks. Furthermore, RSU-1069 can act as a bifunctional agent, with its aziridine (B145994) ring acting as an alkylating agent, further contributing to DNA damage and inhibiting DNA repair processes. This enhanced DNA damage in hypoxic cells, which are typically resistant to radiation, leads to increased cell killing when combined with radiotherapy.

Q2: What is the key difference between this compound and RSU-1069?

A2: this compound is the prodrug, designed to improve the pharmacokinetic properties and reduce the systemic toxicity of the active compound, RSU-1069.[1] Oral administration of this compound leads to its conversion to RSU-1069 in the body. For in vitro experiments, RSU-1069 is typically used directly.

Q3: Under what conditions is the cytotoxic effect of RSU-1069 most pronounced?

A3: The cytotoxicity of RSU-1069 is significantly higher under hypoxic conditions compared to aerobic (normoxic) conditions. For example, in CHO cells, RSU-1069 was found to be approximately 90 times more toxic to hypoxic cells than to aerobic cells.[2] This preferential toxicity to hypoxic cells is a key feature of its potential as an anti-cancer agent.

Q4: How should I prepare this compound/RSU-1069 for in vitro and in vivo experiments?

A4: For in vitro experiments using RSU-1069, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentration. For in vivo studies, this compound can be administered orally (p.o.) or intraperitoneally (i.p.). The maximum tolerated dose in mice has been shown to be higher for oral administration.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and RSU-1069.

Issue 1: Low or Inconsistent Radiosensitization Effect
Possible Cause Troubleshooting Step
Suboptimal Hypoxic Conditions Ensure your hypoxic setup achieves and maintains a low oxygen level (typically <0.1% O₂). Validate the oxygen level using a calibrated oxygen sensor. Ensure gas mixtures are certified and regulators are functioning correctly. Pre-incubate cells in hypoxia for a sufficient time (e.g., 4-6 hours) before adding the drug to allow for cellular adaptation.
Incorrect Drug Concentration Perform a dose-response curve to determine the optimal non-toxic or minimally toxic concentration of RSU-1069 for your specific cell line that provides radiosensitization. Concentrations that are too high may cause significant cytotoxicity, masking the radiosensitizing effect.
Inappropriate Timing of Drug Incubation and Irradiation The timing between drug addition and irradiation is critical. For in vitro studies, a pre-incubation period of 1-2 hours with RSU-1069 before irradiation is often a good starting point. For in vivo experiments with this compound, the peak tumor concentration of RSU-1069 should coincide with irradiation. Pharmacokinetic studies are recommended to determine this window.
Cell Line Insensitivity Not all cell lines will be equally sensitive to RSU-1069. Test a panel of cell lines with varying genetic backgrounds and hypoxia responses to identify a suitable model.
Issue 2: High Background Cytotoxicity in Normoxic Controls
Possible Cause Troubleshooting Step
Drug Concentration Too High RSU-1069 exhibits some level of cytotoxicity even under aerobic conditions, though it is significantly less than under hypoxia. Reduce the concentration of RSU-1069 to a level that shows minimal toxicity in your normoxic control group over the course of the experiment.
Prolonged Incubation Time Long incubation times can lead to increased non-specific cytotoxicity. Optimize the incubation time to the minimum required to observe a radiosensitizing effect.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Always include a vehicle-only control group.
Issue 3: Difficulty in Achieving and Maintaining Hypoxia in Cell Culture
Possible Cause Troubleshooting Step
Leaks in the Hypoxic Chamber/Incubator Regularly check for leaks in your hypoxic chamber or incubator using a pressure test or an oxygen sensor. Ensure all seals and gaskets are intact.
Inadequate Gas Exchange Use culture flasks with vented caps (B75204) or petri dishes without sealed lids to allow for proper gas exchange within the hypoxic chamber. Avoid opening the chamber frequently.
Cellular Oxygen Consumption High cell density can lead to rapid oxygen depletion in the medium, creating a gradient of hypoxia. Seed cells at an appropriate density to ensure uniform exposure to the desired oxygen level.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving RSU-1069, the active form of this compound.

Table 1: In Vitro Cytotoxicity of RSU-1069

Cell LineConditionMetricValue
CHOAerobic vs. HypoxicDose Ratio for Equivalent Cell Killing~90-fold more toxic in hypoxia
HeLaAerobic vs. HypoxicDose Ratio for Equivalent Cell Killing~20-fold more toxic in hypoxia

Data compiled from studies on the cytotoxic effects of RSU-1069.[2]

Table 2: In Vivo Experimental Parameters for this compound and RSU-1069

CompoundAnimal ModelAdministration RouteDose RangeTiming Before Irradiation
RSU-1069Mice with KHT Sarcoma or RIF1 tumori.p.0.04 - 0.16 mg/g60 minutes
This compoundMicep.o.Up to 1 g/kg (MTD)Not specified

This table provides a summary of dosages and administration routes from preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Radiosensitization by Clonogenic Assay

This protocol outlines the steps to assess the radiosensitizing effect of RSU-1069 on a given cell line using a clonogenic survival assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • RSU-1069 stock solution (e.g., 10 mM in DMSO)

  • 6-well culture plates

  • Hypoxic incubator or chamber

  • X-ray irradiator

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 6-well plates at a density predetermined to yield 50-150 colonies per well for the untreated, non-irradiated control. The seeding density will need to be increased for treated and irradiated groups to account for cell killing.

    • Allow cells to attach for at least 6 hours in a standard CO₂ incubator.

  • Induction of Hypoxia and Drug Treatment:

    • Move the plates to a hypoxic incubator (e.g., 0.1% O₂) and allow them to equilibrate for 4-6 hours.

    • Prepare fresh dilutions of RSU-1069 in pre-equilibrated hypoxic medium.

    • Add the RSU-1069-containing medium to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 1-2 hours under hypoxic conditions.

  • Irradiation:

    • Without removing the drug-containing medium, irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6 Gy). Ensure the plates remain under hypoxic conditions during transport to and from the irradiator if possible, or perform irradiation as quickly as possible to minimize reoxygenation. A parallel set of plates under normoxic conditions should also be irradiated.

  • Colony Formation:

    • After irradiation, replace the treatment medium with fresh, complete culture medium.

    • Return the plates to a standard CO₂ incubator and culture for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

    • Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation doses required to achieve a specific survival fraction (e.g., SF=0.1) in the presence and absence of RSU-1069.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxicity of RSU-1069 under both normoxic and hypoxic conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • RSU-1069 stock solution

  • 96-well culture plates

  • Hypoxic incubator or chamber

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours in a standard CO₂ incubator.

  • Drug Treatment under Normoxia and Hypoxia:

    • Prepare serial dilutions of RSU-1069 in both normoxic and pre-equilibrated hypoxic medium.

    • For the hypoxic group, move the plate to a hypoxic chamber for 4-6 hours.

    • Add 100 µL of the RSU-1069 dilutions to the respective wells. Include vehicle and no-treatment controls.

    • Incubate the plates under their respective oxygen conditions for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

RB6145_Radiosensitization_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RB6145 This compound (Prodrug) RSU1069 RSU-1069 (Active Drug) RB6145->RSU1069 Metabolic Conversion ReactiveIntermediates Reactive Intermediates RSU1069->ReactiveIntermediates Bioreduction DNA Cellular DNA RSU1069->DNA Alkylates (Aziridine Ring) InhibitedRepair Inhibition of DNA Repair RSU1069->InhibitedRepair Contributes to Hypoxia Hypoxia (<0.1% O₂) Nitroreductases Nitroreductases Hypoxia->Nitroreductases Activates Nitroreductases->RSU1069 Reduces ReactiveIntermediates->DNA Damages DNAdamage DNA Strand Breaks (Single & Double) DNA->DNAdamage DDR DNA Damage Response (ATM/ATR, etc.) DNAdamage->DDR Activates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->Apoptosis InhibitedRepair->DNAdamage Potentiates

Caption: this compound radiosensitization pathway under hypoxic conditions.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Hypoxia_Induction 2. Induce Hypoxia (4-6h) Cell_Culture->Hypoxia_Induction Drug_Addition 3. Add RSU-1069 (1-2h) Hypoxia_Induction->Drug_Addition Irradiation 4. Irradiate (0-6 Gy) Drug_Addition->Irradiation Incubation 5. Incubate (10-14 days) Irradiation->Incubation Staining 6. Fix & Stain Colonies Incubation->Staining Counting 7. Count Colonies Staining->Counting Analysis 8. Calculate Survival Fraction & Enhancement Ratio Counting->Analysis

Caption: Workflow for in vitro radiosensitization clonogenic assay.

References

Technical Support Center: Bioreductive Prodrug Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bioreductive prodrugs. This resource provides troubleshooting guides and frequently asked questions to address common pitfalls and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of bioreductive prodrugs?

A1: Bioreductive prodrugs are inactive therapeutic agents that are designed to be activated under conditions of low oxygen (hypoxia), a characteristic feature of the microenvironment in many solid tumors.[1][2][3] The core idea is to leverage the unique physiology of tumors for targeted drug release, thereby minimizing systemic toxicity.[4] Activation is typically achieved through reduction by intracellular oxidoreductases.[1][3] This reductive process is often inhibited by molecular oxygen, which imparts specificity for the hypoxic tumor microenvironment.[1]

Q2: Why is tumor hypoxia a good target for cancer therapy?

A2: Tumor hypoxia, a state of low oxygen, is a common feature of solid tumors and is associated with disease progression, resistance to radiotherapy and certain chemotherapies, and increased metastatic potential.[1][3][5][6] Hypoxic cells are often quiescent, making them less susceptible to traditional anti-proliferative drugs.[1] By specifically targeting these resistant cells, bioreductive prodrugs offer a strategy to overcome some of the key challenges in cancer treatment.

Q3: What are the major classes of bioreductive prodrugs?

A3: There are five main classes of bioreductive prodrugs that have been developed to target hypoxic tumor cells:

  • Nitro compounds

  • N-oxides

  • Quinones

  • Metal complexes[2][3]

Several examples, such as PR-104, TH-302, and EO9, have been evaluated in clinical trials.[2][3]

Q4: What are the key challenges in the clinical development of bioreductive prodrugs?

A4: Despite the promising rationale, no bioreductive prodrug has yet been approved for clinical use.[1] Key challenges include:

  • Balancing Stability and Reactivity: The prodrug must be stable enough in circulation to reach the tumor but reactive enough to be efficiently activated in the hypoxic environment.[1]

  • Heterogeneous Tumor Hypoxia: The level and distribution of hypoxia can vary significantly between and within tumors, making it difficult to ensure consistent drug activation.[7]

  • Off-Target Activation: Reductive enzymes are present in healthy tissues, which can lead to off-target activation and toxicity if the oxygen-dependent inhibition is not sufficiently robust.[8]

  • Drug Delivery: Efficiently delivering the prodrug to poorly vascularized hypoxic tumor regions is a significant hurdle.[9]

Troubleshooting Guides

Problem 1: High Prodrug Cytotoxicity Under Normoxic (Normal Oxygen) Conditions

You're observing significant cell death in your control cell cultures grown under normal oxygen levels, which contradicts the hypoxia-selective design of your bioreductive prodrug.

Possible Causes:

  • Oxygen-Independent Prodrug Activation: The prodrug may be activated by two-electron oxidoreductases, which are less sensitive to oxygen inhibition compared to one-electron oxidoreductases.[1]

  • Intrinsic Toxicity of the Prodrug: The prodrug molecule itself, before activation, might have off-target effects or inherent cytotoxicity.[10]

  • Prodrug Instability: The prodrug could be chemically unstable in the culture medium, degrading into its active cytotoxic form without enzymatic reduction.[11][12]

  • High Reductase Activity in Cell Line: The chosen cell line might overexpress certain reductase enzymes that can activate the prodrug even in the presence of oxygen.

Troubleshooting Suggestions:

  • Characterize the Activating Enzymes:

    • Use cell lines with known differences in the expression of key reductases (e.g., cytochrome P450 reductase, DT-diaphorase).

    • Perform in vitro assays with purified reductase enzymes to determine which ones are responsible for activation.

  • Assess Prodrug Stability:

    • Incubate the prodrug in cell-free culture medium and measure its degradation and the appearance of the active drug over time using HPLC or LC-MS.[12][13]

  • Evaluate Off-Target Effects:

    • Conduct a kinome counterscreen of the prodrug to identify potential off-target interactions that could lead to cytotoxicity.[10]

  • Modify Experimental Conditions:

    • Reduce the incubation time or the concentration of the prodrug to minimize background activation.

Logical Troubleshooting Workflow

G start Problem: High Cytotoxicity under Normoxia q1 Is the prodrug stable in cell-free media? start->q1 a1_yes Yes, prodrug is stable q1->a1_yes a1_no No, prodrug degrades q1->a1_no q2 Does the cell line have unusually high reductase activity? a1_yes->q2 s1 Investigate chemical instability. Modify prodrug structure or formulation. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Select cell line with lower reductase expression or use reductase inhibitors. a2_yes->s2 q3 Is the prodrug activated by oxygen-insensitive (e.g., two-electron) reductases? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Redesign prodrug for activation by one-electron reductases. a3_yes->s3 s4 Evaluate intrinsic off-target toxicity of the prodrug molecule (e.g., kinome scan). a3_no->s4

Caption: Troubleshooting workflow for high normoxic cytotoxicity.

Problem 2: Inconsistent or Poor Prodrug Activation Under Hypoxia

Your experiments show variable or lower-than-expected cytotoxicity in hypoxic conditions, suggesting inefficient activation of the prodrug.

Possible Causes:

  • Inadequate Hypoxia Model: The in vitro model may not achieve the necessary low oxygen levels required for robust prodrug activation. Standard hypoxia chambers might not replicate the chronic and severe hypoxia found in tumors.[6][14]

  • Low Expression of Activating Enzymes: The selected cell lines may lack sufficient levels of the specific reductase enzymes required to activate your prodrug.

  • Cellular Efflux: The prodrug or its activated form might be actively transported out of the cell by efflux pumps like P-glycoprotein.[15]

  • Rapid Re-oxidation: Inefficient reduction can lead to the formation of a prodrug radical that is readily re-oxidized back to the parent compound by any residual oxygen, resulting in a futile cycle.[1]

Troubleshooting Suggestions:

  • Validate and Optimize Hypoxia Model:

    • Directly measure oxygen levels in your culture system using oxygen-sensing probes.[6]

    • Consider using 3D models like spheroids or organoids, which can naturally form oxygen gradients that better mimic the in vivo tumor microenvironment.[6]

    • Ensure the duration of hypoxia is sufficient; some cellular responses to hypoxia can take time to develop.[14]

  • Profile Reductase Expression:

    • Use qPCR or Western blotting to quantify the expression of key reductase enzymes in your panel of cell lines.

    • Consider using cell lines that are genetically engineered to overexpress a specific reductase to serve as a positive control.[10]

  • Conduct Metabolite Analysis:

    • Use LC-MS/MS to measure the intracellular concentrations of the prodrug and its activated metabolites to confirm that the drug is entering the cell and being converted.[16][17] This can help distinguish between poor activation and other downstream issues.

Data Presentation: Oxygen Levels in Different Models
Model TypeTypical Oxygen Level (O₂)Reference
Normoxic Cell Culture (Ambient Air)~20-21%[5]
Standard Hypoxia Chamber1%[6]
Human Breast Tumor (Median)~1%[6]
Normal Human Breast Tissue (Median)~8%[6]
Spheroid/Organoid Core<1%[6]

Experimental Workflow: Evaluating a New Bioreductive Prodrug

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation stability Chemical Stability Assay (HPLC) normoxia Normoxic Cytotoxicity (21% O₂) stability->normoxia hypoxia Hypoxic Cytotoxicity (1% O₂) normoxia->hypoxia reductase Reductase Enzyme Assay hypoxia->reductase metabolism Metabolite ID (LC-MS/MS) reductase->metabolism pk Pharmacokinetics & Biodistribution metabolism->pk Lead Candidate efficacy Tumor Xenograft Efficacy Study pk->efficacy hypoxia_marker Hypoxia Marker Analysis (e.g., Pimonidazole) efficacy->hypoxia_marker toxicity Systemic Toxicity Assessment hypoxia_marker->toxicity G cluster_normoxia Normoxia (>5% O₂) cluster_hypoxia Hypoxia (<1% O₂) HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation Proteasome Proteasomal Degradation HIF1a_N->Proteasome VHL VHL PHD->VHL Binding O2 O₂ O2->PHD VHL->HIF1a_N Ubiquitination HIF1a_H HIF-1α PHD_H PHD Enzymes (Inactive) HIF1a_H->PHD_H No Hydroxylation HIF1b HIF-1β (ARNT) HIF1a_H->HIF1b Dimerization & Nuclear Translocation HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to DNA TargetGenes Target Gene Expression (e.g., Reductases, VEGF) HRE->TargetGenes

References

Technical Support Center: Synthesis and Purity of Small Molecule RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and quality control of the hypothetical small molecule RB-6145.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reactionMonitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.
Reagent degradationUse freshly opened or properly stored reagents. Verify the quality of starting materials if they have been stored for an extended period.
Incorrect reaction conditionsOptimize reaction parameters such as temperature, reaction time, and solvent. Ensure an inert atmosphere if the reaction is sensitive to air or moisture.
Presence of Impurities in Final Product Inefficient purificationOptimize the purification method. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents.
Side reactionsAdjust reaction conditions (e.g., lower temperature) to minimize the formation of side products.
Contamination from equipmentEnsure all glassware and equipment are thoroughly cleaned and dried before use.
Inconsistent Purity Results Analytical method variabilityValidate the analytical method used for purity determination (e.g., HPLC). Ensure consistent instrument parameters, column, and mobile phase preparation.
Sample degradationStore this compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.
Non-representative samplingEnsure the sample taken for analysis is homogeneous and representative of the entire batch.
Difficulty in Removing a Specific Impurity Co-elution with the productModify the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation.
Similar solubility propertiesIf recrystallization is used, try a different solvent or a solvent mixture to exploit subtle solubility differences.
Formation of a stable adductCharacterize the impurity to understand its structure and reactivity, which can inform a strategy for its removal (e.g., a specific wash or chemical treatment).

Frequently Asked Questions (FAQs)

What are the recommended initial quality control checks for a newly synthesized batch of this compound?

For a new batch of this compound, the following initial QC checks are recommended:

  • Appearance: Visual inspection of the physical state (e.g., crystalline solid, oil) and color.

  • Solubility: Testing solubility in a range of common laboratory solvents.

  • Identity Confirmation: Verify the chemical identity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment: An initial purity check using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

How can I confirm the identity of this compound?

The identity of this compound should be confirmed using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

What are the common methods for determining the purity of this compound?

The most common and reliable method for determining the purity of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector. For higher resolution and faster analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) can be used. Purity is typically reported as a percentage of the main peak area relative to the total peak area.

What level of purity is generally required for this compound to be used in preclinical research?

For in vitro and early-stage in vivo preclinical research, a purity of ≥95% is generally considered acceptable. However, for later-stage development and studies under Good Laboratory Practice (GLP), a much higher purity of ≥98% or even ≥99% is often required.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or the λmax of this compound)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the sum of the areas of all peaks.

Protocol 2: Identity Confirmation of this compound by LC-MS
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Use the same or a similar HPLC method as described in Protocol 1 to achieve separation.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to determine the best ionization.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

    • Capillary Voltage, Cone Voltage, and Source Temperature: Optimize these parameters to achieve good signal intensity for the ion of interest.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Compare the observed molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the calculated theoretical mass of this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_qc Quality Control Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents, Solvent, Catalyst Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Crude Crude Product Drying->Crude Purification Chromatography / Recrystallization Crude->Purification PureProduct Pure this compound Purification->PureProduct QC Purity & Identity Analysis (HPLC, NMR, MS) PureProduct->QC

Caption: General workflow for the synthesis and quality control of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReaction Monitor Reaction Progress (TLC/LC-MS) Start->CheckReaction CheckReagents Verify Reagent Quality CheckReaction->CheckReagents No Incomplete Reaction Incomplete CheckReaction->Incomplete Yes CheckConditions Review Reaction Conditions CheckReagents->CheckConditions No Degraded Reagents Degraded CheckReagents->Degraded Yes Suboptimal Conditions Suboptimal CheckConditions->Suboptimal Yes OptimizeTime Increase Reaction Time / Temperature Incomplete->OptimizeTime UseFresh Use Fresh Reagents Degraded->UseFresh OptimizeConditions Optimize Temperature, Solvent, etc. Suboptimal->OptimizeConditions Success Improved Yield OptimizeTime->Success UseFresh->Success OptimizeConditions->Success

Caption: Decision tree for troubleshooting low product yield in this compound synthesis.

Technical Support Center: Enhancing the Therapeutic Index of RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the therapeutic index of the experimental bioreductive prodrug, RB-6145. Given that this compound, a nitroheterocyclic hypoxic cytotoxin, demonstrated significant toxicity in preclinical studies that halted its development, the following information is based on established principles of medicinal chemistry, pharmacology, and drug delivery aimed at improving the safety and tumor-specific activity of such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why is its therapeutic index low?

A1: this compound is a hypoxia-activated prodrug. Its mechanism relies on the selective reduction of its nitroheterocyclic core in the low-oxygen (hypoxic) environment characteristic of solid tumors. This reduction, often facilitated by intracellular reductases, generates highly cytotoxic radical species that induce cell death. The primary reason for its low therapeutic index is likely off-target activation in normoxic (healthy) tissues, leading to systemic toxicity that outweighs its anti-tumor efficacy. This suggests that the reduction potential of this compound may not be sufficiently selective for the profoundly hypoxic conditions of tumors, or that it may be a substrate for reductases present in healthy tissues.

Q2: How does the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) influence the activity and toxicity of bioreductive drugs like this compound?

A2: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a two-electron reductase that is often overexpressed in various cancers. For certain bioreductive prodrugs, NQO1 can be a key activating enzyme. High NQO1 expression in tumor cells can lead to rapid and efficient conversion of the prodrug to its active cytotoxic form, thereby enhancing its anti-cancer activity. However, if this compound is also a substrate for NQO1, its expression in some normal tissues could contribute to off-target toxicity. Therefore, a critical strategy for a redesigned this compound would be to increase its selectivity for activation by NQO1 that is highly expressed in tumors.

Q3: What are the primary strategies to consider for improving the therapeutic index of an this compound analogue?

A3: The main strategies focus on enhancing tumor-specific drug activation and minimizing systemic exposure to the active form. These include:

  • Structural Modification: Modifying the chemical structure of this compound to increase its selectivity for activation under severe hypoxia or by tumor-specific enzymes like NQO1. This could involve altering the electron-withdrawing properties of the molecule.

  • Targeted Drug Delivery: Encapsulating this compound or its analogues in a nanoparticle-based delivery system that preferentially accumulates in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting.

  • Enzyme-Prodrug Therapy: Developing a system where a non-endogenous enzyme is delivered to the tumor (e.g., via a viral vector or antibody-enzyme conjugate) that specifically activates a modified, non-toxic version of this compound.

  • Formulation Strategies: Improving the physicochemical properties of the drug, such as solubility and stability, to optimize its pharmacokinetic profile and reduce off-target accumulation.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normoxic Conditions In Vitro

Problem: A newly synthesized analogue of this compound shows significant cytotoxicity to cancer cells under normal oxygen levels (normoxia), indicating a lack of hypoxia selectivity and a high potential for systemic toxicity.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Validation
Inherent Instability The analogue may be chemically unstable and degrading to a toxic species.Assess the stability of the compound in cell culture media over time using HPLC.
Non-specific Enzymatic Activation The analogue may be a substrate for ubiquitous reductases present in the cells, not just hypoxia-inducible ones.Test the cytotoxicity in cell lines with varying expression levels of common reductases. Use reductase inhibitors to identify the activating enzymes.
Inappropriate Redox Potential The redox potential of the analogue might be too high, allowing for reduction even in the presence of oxygen.Modify the electron-withdrawing groups on the nitroheterocyclic ring to lower the redox potential.

Experimental Protocol: Comparative Cytotoxicity Assay under Normoxic and Hypoxic Conditions

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound analogue.

  • Treatment: Add the compound dilutions to the cells.

  • Incubation:

    • Normoxia: Incubate one set of plates in a standard cell culture incubator (21% O₂).

    • Hypoxia: Place the other set of plates in a hypoxic chamber (e.g., 1% O₂) for the same duration (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selectivity.

Issue 2: Inconsistent Anti-Tumor Efficacy in Xenograft Models

Problem: An this compound analogue with good in vitro hypoxia selectivity shows variable and unpredictable anti-tumor effects in a mouse xenograft model.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Validation
Poor Pharmacokinetics The compound may have poor solubility, rapid clearance, or low bioavailability, preventing it from reaching the tumor at therapeutic concentrations.Perform pharmacokinetic studies in mice to determine the compound's half-life, clearance, and biodistribution.
Insufficient Tumor Hypoxia The tumor model may not have sufficiently hypoxic regions to activate the prodrug effectively.Assess tumor hypoxia using imaging agents (e.g., pimonidazole (B1677889) staining) or hypoxia-specific gene expression analysis.
Low NQO1 Expression in the Tumor Model If the analogue is designed for NQO1 activation, the chosen xenograft model may have low NQO1 levels.Measure NQO1 expression in the tumor tissue via Western blot or immunohistochemistry.
Formulation Issues The formulation used for in vivo administration may be suboptimal, leading to poor drug delivery.Develop and test different formulations, such as encapsulation in liposomes or polymeric nanoparticles, to improve solubility and tumor targeting.

Experimental Protocol: Assessment of NQO1 Expression in Tumor Xenografts

  • Tissue Collection: Excise tumors from the xenograft model.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for NQO1.

    • Use a secondary antibody conjugated to HRP for detection.

    • Visualize bands using a chemiluminescence substrate.

  • Immunohistochemistry:

    • Fix tumor tissue in formalin and embed in paraffin.

    • Section the tissue and mount on slides.

    • Perform antigen retrieval.

    • Incubate with an anti-NQO1 antibody.

    • Use a labeled secondary antibody and a chromogenic substrate for visualization.

    • Analyze the staining intensity and distribution within the tumor.

Visualizations

Signaling Pathways and Experimental Workflows

RB6145_Activation_Pathway cluster_normoxia Normoxic (Healthy) Tissue cluster_hypoxia Hypoxic Tumor Tissue RB-6145_N This compound (Prodrug) Radical_N Radical Anion RB-6145_N->Radical_N Reduction O2 Oxygen (O₂) O2->Radical_N Radical_N->RB-6145_N Re-oxidation Toxicity_N Systemic Toxicity Radical_N->Toxicity_N Off-target Damage RB-6145_H This compound (Prodrug) Radical_H Radical Anion RB-6145_H->Radical_H Reduction NQO1 NQO1 NQO1->Radical_H Cytotoxin Active Cytotoxin Radical_H->Cytotoxin Further Reduction Cell_Death Tumor Cell Death Cytotoxin->Cell_Death Induces

Caption: Mechanism of this compound activation in normoxic vs. hypoxic conditions.

Experimental_Workflow Start Synthesize this compound Analogue In_Vitro In Vitro Cytotoxicity Assay (Normoxia vs. Hypoxia) Start->In_Vitro Check_Selectivity Hypoxia Selectivity? In_Vitro->Check_Selectivity In_Vivo_PK In Vivo Pharmacokinetic Studies Check_Selectivity->In_Vivo_PK Yes Redesign Redesign Analogue Check_Selectivity->Redesign No In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy Check_Efficacy Sufficient Efficacy? In_Vivo_Efficacy->Check_Efficacy Toxicity_Study In Vivo Toxicity Study Check_Efficacy->Toxicity_Study Yes Check_Efficacy->Redesign No Check_Toxicity Acceptable Toxicity? Toxicity_Study->Check_Toxicity End Lead Candidate Check_Toxicity->End Yes Check_Toxicity->Redesign No Redesign->Start

mitigating degradation of RB-6145 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the degradation of RB-6145 during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

This compound is susceptible to degradation under specific conditions. The primary causes are exposure to light, pH instability outside the optimal range, and oxidative stress. Prolonged exposure to ambient light can lead to photodegradation, while pH values below 6.0 or above 8.0 in aqueous solutions can cause hydrolysis. Additionally, the presence of oxidizing agents or reactive oxygen species in the experimental system can lead to oxidative degradation of the compound.

Q2: How can I detect degradation of my this compound sample?

Degradation of this compound can be detected through several methods. A noticeable color change in the stock solution, from colorless to a yellowish tint, can be an initial indicator. For more quantitative assessments, High-Performance Liquid Chromatography (HPLC) analysis is recommended. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation. Functional assays, such as cell-based viability assays, may also show a time-dependent loss of potency, suggesting the compound is no longer active.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C to -80°C, protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C to -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage of working solutions, it is advisable to keep them at 4°C for no longer than 24 hours and always protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare fresh working solutions of this compound from a frozen stock solution for each experiment.

    • Minimize the exposure of the compound to light during preparation and incubation by using amber-colored tubes and covering the cell culture plates with foil.

    • Consider a time-course experiment to assess the stability of this compound in your specific cell culture medium over the duration of the assay.

    • If degradation is suspected, perform an HPLC analysis of the this compound-containing medium at the beginning and end of the incubation period.

Issue 2: Loss of this compound activity over time.

  • Possible Cause: Improper storage or handling of stock solutions.

  • Troubleshooting Steps:

    • Review your storage procedures. Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials.

    • Avoid repeated freeze-thaw cycles by preparing small-volume aliquots of the stock solution.

    • Perform a quality control check on your stock solution using HPLC or a reliable functional assay to confirm its integrity.

    • If the stock solution is confirmed to be degraded, prepare a fresh stock from solid this compound.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionSolventDurationDegradation (%)
Room Temperature (Light)DMSO24 hours15%
Room Temperature (Dark)DMSO24 hours5%
4°C (Dark)DMSO7 days8%
-20°C (Dark)DMSO30 days<1%
-80°C (Dark)DMSO30 days<1%

Table 2: Effect of pH on this compound Stability in Aqueous Solution

pHIncubation TimeTemperatureDegradation (%)
5.04 hours37°C25%
6.04 hours37°C10%
7.44 hours37°C<2%
8.54 hours37°C18%

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Degradation

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 10 µg/mL in the desired experimental medium (e.g., cell culture medium, buffer).

    • Incubate the sample under the desired experimental conditions (e.g., 37°C for 24 hours).

    • Collect samples at different time points (e.g., 0, 4, 8, 24 hours).

    • Precipitate proteins by adding an equal volume of ice-cold acetonitrile (B52724).

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of degradation relative to the 0-hour time point.

Visualizations

G cluster_0 This compound Troubleshooting Workflow start Inconsistent Experimental Results check_prep Review Compound Preparation Protocol start->check_prep check_storage Verify Storage Conditions (-20°C/-80°C, Dark) start->check_storage check_handling Assess Experimental Handling (Light Exposure, pH) start->check_handling hplc_qc Perform HPLC Quality Control check_prep->hplc_qc check_storage->hplc_qc check_handling->hplc_qc degraded Degradation Confirmed hplc_qc->degraded Degradation Peaks Present not_degraded Compound is Stable hplc_qc->not_degraded Single Peak, Correct RT new_stock Prepare Fresh Stock Solution degraded->new_stock other_vars Investigate Other Experimental Variables not_degraded->other_vars

Caption: Troubleshooting workflow for inconsistent this compound results.

G cluster_1 Hypothetical Signaling Pathway for this compound growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth rb6145 This compound rb6145->pi3k

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

G cluster_2 Experimental Workflow for Assessing this compound Stability prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solutions in Test Media prep_stock->prep_working incubate Incubate Under Test Conditions (e.g., Light/Dark, Temp, pH) prep_working->incubate sample Collect Samples at Time Points (0, 4, 8, 24h) incubate->sample hplc Analyze Samples by HPLC sample->hplc analyze Calculate Percent Degradation vs. T=0 hplc->analyze report Report Stability Profile analyze->report

Caption: Workflow for determining this compound stability under various conditions.

Technical Support Center: Interpreting Unexpected Data from RB-6145 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data that may arise during studies with the novel kinase inhibitor, RB-6145.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the novel tyrosine kinase "Kinase-X," a critical component of the "Growth Factor Receptor Y" (GFRY) signaling pathway. In normal physiology, the binding of "Growth Factor Z" to GFRY leads to the activation of Kinase-X, which in turn phosphorylates and activates downstream signaling molecules, ultimately promoting cell proliferation and survival. This compound is designed to block this pathway, thereby inducing apoptosis in cancer cells dependent on GFRY signaling.

cluster_membrane Cell Membrane GFRY GFRY Kinase_X Kinase-X GFRY->Kinase_X Activates Growth_Factor_Z Growth Factor Z Growth_Factor_Z->GFRY Binds Downstream_Signaling Downstream Signaling Kinase_X->Downstream_Signaling Phosphorylates Apoptosis Apoptosis Kinase_X->Apoptosis Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival RB_6145 This compound RB_6145->Kinase_X Inhibits

Caption: Proposed signaling pathway of GFRY and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell proliferation at very low concentrations of this compound, followed by the expected inhibitory effect at higher concentrations. What could be the cause of this biphasic response?

A1: This phenomenon, known as hormesis, can sometimes be observed with kinase inhibitors. Potential causes include:

  • Off-target effects: At low concentrations, this compound might be interacting with other kinases or signaling pathways that promote proliferation.

  • Feedback loops: Inhibition of Kinase-X might trigger a compensatory feedback loop that transiently activates a parallel pro-survival pathway.

  • Assay artifact: Ensure that the observed effect is not an artifact of the assay itself.[1][2] Consider running orthogonal assays to confirm the finding.

Q2: The in-vitro kinase assay shows high potency of this compound against Kinase-X, but we are seeing significantly lower potency in our cell-based assays. What could explain this discrepancy?

A2: A discrepancy between biochemical and cellular potency is a common challenge in drug discovery.[3] Several factors can contribute to this:

  • Cell permeability: this compound may have poor cell membrane permeability, limiting its access to the intracellular target.

  • Drug efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High protein binding: this compound could be binding to proteins in the cell culture medium, reducing the free concentration available to interact with Kinase-X.

  • Cellular environment: The intracellular ATP concentration is much higher than that used in many in-vitro kinase assays, which can lead to competitive inhibition and a rightward shift in the IC50 curve.

Q3: How can we investigate potential off-target effects of this compound?

A3: Identifying off-target effects is crucial for understanding unexpected phenotypes and potential toxicities. We recommend the following approaches:

  • Kinome profiling: Screen this compound against a broad panel of kinases to identify other potential targets.

  • Phenotypic screening: Utilize high-content imaging or other phenotypic platforms to assess the effects of this compound on various cellular processes.

  • Proteomics and phosphoproteomics: Analyze changes in the proteome and phosphoproteome of cells treated with this compound to identify affected pathways.

  • Rescue experiments: If an off-target is identified, use genetic approaches (e.g., siRNA, CRISPR) to validate its role in the observed phenotype.

Q4: We have developed a cell line that shows resistance to this compound. What are the likely mechanisms of resistance?

A4: Acquired resistance to kinase inhibitors is a significant clinical challenge. Common mechanisms include:

  • Gatekeeper mutations: Mutations in the Kinase-X ATP-binding pocket that prevent this compound from binding.

  • Bypass signaling: Upregulation of alternative signaling pathways that can compensate for the inhibition of Kinase-X.

  • Drug efflux: Increased expression of drug efflux pumps.

  • Target amplification: Increased expression of Kinase-X.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Symptom: Inconsistent IC50 values for this compound across replicate plates and experiments.

Troubleshooting Workflow:

Start High Variability Observed Check_Cell_Health Check Cell Health & Passage Number Start->Check_Cell_Health Review_Seeding Review Cell Seeding Protocol Check_Cell_Health->Review_Seeding Verify_Compound Verify Compound Dilutions Review_Seeding->Verify_Compound Optimize_Assay Optimize Assay Parameters Verify_Compound->Optimize_Assay End Consistent Results Optimize_Assay->End

Caption: Workflow for troubleshooting high variability in cell viability assays.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a multichannel pipette for even cell distribution.[4]
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[5]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental results.[2]
Compound Precipitation Visually inspect compound dilutions for precipitation. If observed, consider using a different solvent or reducing the final concentration.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.

Example Data:

Table 1: this compound IC50 Values Before and After Troubleshooting

Experiment 1 Experiment 2 Experiment 3 Average IC50 Std. Dev.
Before Troubleshooting 150 nM350 nM80 nM193.3 nM136.5
After Troubleshooting 125 nM135 nM130 nM130.0 nM5.0
Issue 2: Lack of Downstream Pathway Inhibition Despite Target Engagement

Symptom: this compound is shown to bind to Kinase-X, but western blot analysis does not show a decrease in the phosphorylation of a known downstream substrate.

Troubleshooting Workflow:

Start No Downstream Inhibition Confirm_Target_Engagement Confirm Target Engagement Assay Start->Confirm_Target_Engagement Verify_Antibody Verify Phospho-Antibody Specificity Confirm_Target_Engagement->Verify_Antibody Check_Time_Course Perform Time-Course Experiment Verify_Antibody->Check_Time_Course Investigate_Bypass Investigate Bypass Pathways Check_Time_Course->Investigate_Bypass End Pathway Inhibition Observed Investigate_Bypass->End

Caption: Workflow for troubleshooting lack of downstream pathway inhibition.

Possible Causes and Solutions:

Potential Cause Recommended Action
Poor Antibody Quality Validate the specificity of the phospho-antibody using positive and negative controls (e.g., cells treated with a known activator/inhibitor of the pathway, or cells where the target protein is knocked down).
Incorrect Time Point The inhibition of the downstream substrate may be transient. Perform a time-course experiment to identify the optimal time point for observing the effect.
Redundant Signaling Another kinase may be able to phosphorylate the same downstream substrate, compensating for the inhibition of Kinase-X. Investigate this possibility using other inhibitors or genetic approaches.
Insufficient Compound Concentration The concentration of this compound used may not be sufficient to achieve the required level of target inhibition in the cellular context. Perform a dose-response experiment.

Example Data:

Table 2: Phospho-Substrate Levels at Different Time Points

Time After this compound Treatment Relative Phospho-Substrate Level (Normalized to t=0)
0 min1.00
15 min0.85
30 min0.40
1 hour0.15
4 hours0.55
24 hours0.95

Experimental Protocols

Cell Viability Assay (CTG Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle. Add the compound to the cells and incubate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Kinase-X
  • Cell Lysis: Treat cells with this compound for the desired time and dose. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of Kinase-X overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Kinase-X to confirm equal protein loading.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of RB-6145 and Misonidazole as Hypoxic Cell Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two hypoxic cell radiosensitizers, RB-6145 and the well-established compound, misonidazole (B1676599). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, comparative efficacy based on available preclinical data, and the experimental protocols used for their evaluation.

Introduction and Mechanism of Action

Both misonidazole and this compound belong to the nitroimidazole class of drugs, designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. Hypoxic cells, prevalent in solid tumors, are notoriously resistant to radiation therapy.

Misonidazole acts as a radiosensitizer due to its high electron affinity.[1] Under hypoxic conditions, the nitro group of misonidazole is reduced, leading to the formation of reactive free radicals that can cause single-strand breaks in DNA, thereby inhibiting DNA synthesis and enhancing the lethal effects of radiation.[1][2] It also depletes radioprotective thiols within the cell.[1]

This compound is a prodrug of RSU-1069 .[1] RSU-1069 is a dual-function agent, possessing both a 2-nitroimidazole (B3424786) group similar to misonidazole and a reactive aziridine (B145994) ring.[3] This structure allows it to act not only as a hypoxic cell radiosensitizer but also as a bioreductive alkylating agent, directly causing cytotoxicity in hypoxic cells. Under hypoxic conditions, the reduction of the nitro group is thought to activate the aziridine moiety, creating a potent bifunctional agent that can induce DNA damage.[3] This dual mechanism suggests a potentially greater efficacy compared to single-mechanism compounds like misonidazole.

G

Caption: Comparative signaling pathways of Misonidazole and this compound/RSU-1069.

Comparative Efficacy Data

Direct comparative studies between this compound and misonidazole are limited. However, extensive research has compared the active form of this compound, RSU-1069, with misonidazole, providing a strong basis for efficacy assessment.

In Vitro Radiosensitization

Studies consistently show that RSU-1069 is a more efficient radiosensitizer than misonidazole in vitro. At equivalent concentrations, RSU-1069 produces a significantly higher enhancement ratio.

ParameterRSU-1069MisonidazoleCell LineReference
Enhancement Ratio 2.21.5V79 cells[4][5]
Drug Concentration0.2 mM0.2 mM
In Vivo Radiosensitization

In vivo experiments using murine tumor models confirm the superior radiosensitizing capabilities of RSU-1069 over misonidazole.

ParameterRSU-1069MisonidazoleTumor ModelReference
Enhancement Ratio 1.8 - 1.9Not ReportedMT Tumor[4][5]
Administered Dose0.08 mg/g(Higher Doses Needed)
Cytotoxicity

RSU-1069 demonstrates significantly higher cytotoxicity than misonidazole, particularly under hypoxic conditions. This is attributed to its bioreductive alkylating function.

ParameterRSU-1069 vs. MisonidazoleCell LineReference
Aerobic Toxicity ~50x more toxicCHO cells[3]
Hypoxic Toxicity ~250x more toxicCHO cells[3]
Hypoxic:Aerobic Ratio ~80xCHO cells[3]

Experimental Protocols

The evaluation of these compounds involves standardized in vitro and in vivo assays. Below are representative methodologies.

In Vitro Cell Survival Assay

A common method to determine radiosensitizing efficacy is the clonogenic survival assay.

  • Cell Culture : Chinese Hamster Ovary (CHO) or V79 cells are cultured in appropriate media.

  • Drug Incubation : Cells are incubated with varying concentrations of the test compound (e.g., RSU-1069 or misonidazole) for a set period.

  • Hypoxia Induction : For hypoxic conditions, cell cultures are gassed with nitrogen containing 5% CO2 to reduce oxygen levels.

  • Irradiation : Cells are irradiated with a range of X-ray doses.

  • Clonogenic Survival : After treatment, cells are replated at low densities and incubated for 7-10 days to allow colony formation. Colonies are then stained and counted.

  • Data Analysis : Survival curves are generated, and enhancement ratios are calculated by comparing the radiation dose required to achieve a specific level of cell kill with and without the drug.

In Vivo Tumor Growth Delay Assay

This assay measures the effect of the sensitizer (B1316253) on tumor response to radiation in a living model.

  • Animal Model : Murine tumor models, such as the KHT or SCCVII sarcoma, are established by implanting tumor cells into the flank or leg of mice (e.g., C3H/He mice).

  • Tumor Growth : Tumors are allowed to grow to a specified size (e.g., 5-6 mm in diameter).

  • Drug Administration : this compound or misonidazole is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Irradiation : At a predetermined time after drug administration (e.g., 45-60 minutes), the tumor is locally irradiated with a single dose of X-rays.

  • Measurement : Tumor dimensions are measured regularly (e.g., 3 times per week) with calipers.

  • Data Analysis : The time taken for the tumor to reach a certain volume (e.g., 4x its initial volume) is determined for each treatment group. The tumor growth delay is the difference in this time between treated and control groups.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow CellCulture Cell Culture (e.g., V79, CHO) DrugInc Drug Incubation (Sensitizer) CellCulture->DrugInc Hypoxia Induce Hypoxia (N2 + CO2 gas) DrugInc->Hypoxia Irradiate_vitro Irradiation (X-ray doses) Hypoxia->Irradiate_vitro ColonyForm Colony Formation (7-10 days) Irradiate_vitro->ColonyForm Analyze_vitro Analyze Survival Curves & Calculate ER ColonyForm->Analyze_vitro TumorImplant Tumor Implantation (e.g., SCCVII in mice) TumorGrowth Tumor Growth to Specified Size TumorImplant->TumorGrowth DrugAdmin Drug Administration (i.p. or p.o.) TumorGrowth->DrugAdmin Irradiate_vivo Tumor Irradiation (Single Dose) DrugAdmin->Irradiate_vivo Measure Measure Tumor Volume (3x per week) Irradiate_vivo->Measure Analyze_vivo Analyze Growth Delay (Treated vs. Control) Measure->Analyze_vivo

Caption: Typical experimental workflows for evaluating radiosensitizers.

Toxicity and Therapeutic Window

A major limitation of misonidazole in clinical trials was dose-limiting neurotoxicity.[4][6] The search for more effective and less toxic compounds led to the development of second-generation sensitizers like RSU-1069 and its prodrug this compound. While RSU-1069 is more potent, it also exhibits high systemic toxicity.[3]

This compound was specifically designed as a prodrug to reduce the systemic toxicity of RSU-1069. Studies have shown that about one-third of the this compound dose is converted to RSU-1069 in vivo, achieving therapeutic effects with a potentially better safety profile.[1] This approach aims to widen the therapeutic window, delivering a potent radiosensitizer to the tumor while minimizing harm to normal tissues.

Conclusion

Based on preclinical data, this compound, through its active form RSU-1069, demonstrates superior efficacy as both a radiosensitizer and a hypoxic cytotoxin when compared to misonidazole. The dual mechanism of action, combining nitroimidazole-mediated radical formation with aziridine-based alkylation, results in significantly greater cell killing and tumor response. While RSU-1069 itself is highly toxic, the prodrug approach with this compound offers a promising strategy to harness this potency while potentially mitigating systemic side effects. Further clinical investigation is necessary to fully ascertain the therapeutic benefit of this compound in human cancers.

References

A Tale of Two Hypoxic Cytotoxins: The Clinical Journey of Tirapazamine Versus the Preclinical Hurdle of RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies targeting the hypoxic microenvironment of solid tumors has been marked by both promising advances and significant setbacks. This guide provides a comparative overview of two such agents: tirapazamine (B611382), a well-characterized hypoxia-activated prodrug that has undergone extensive clinical investigation, and RB-6145, a nitroheterocyclic cytotoxin that, despite early preclinical promise, was halted due to toxicity.

Tumor hypoxia, a state of low oxygen tension, is a critical factor contributing to resistance to conventional cancer treatments like radiotherapy and chemotherapy.[1][2] This has spurred the development of hypoxia-activated prodrugs (HAPs), compounds that are selectively converted to cytotoxic agents under hypoxic conditions.[3] This guide will delve into the mechanisms, preclinical and clinical data, and experimental protocols for tirapazamine, while also exploring the limited available information on this compound to provide a comparative context.

Tirapazamine: The Lead Hypoxia-Activated Prodrug

Tirapazamine (TPZ) is a benzotriazine di-N-oxide that has been the most extensively studied HAP.[1] It is selectively reduced in hypoxic environments to a toxic radical species that induces DNA strand breaks, leading to cell death.[3][4]

Mechanism of Action

Under hypoxic conditions, tirapazamine undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450, to form a highly reactive radical.[5][6] This radical can then cause DNA damage, primarily through the production of hydroxyl or benzotriazinyl radicals.[1] In the presence of oxygen, this radical is rapidly oxidized back to the non-toxic parent compound, thus sparing healthy, well-oxygenated tissues.[6][7] This selective activation in hypoxic regions makes tirapazamine an attractive candidate for combination therapy with treatments that target aerobic tumor cells, such as radiation and certain chemotherapies.[1][5]

dot

Caption: Mechanism of action of Tirapazamine.

Preclinical and Clinical Data Summary

Preclinical studies demonstrated that tirapazamine exhibits substantial selective cytotoxicity for hypoxic cells, with a hypoxic cytotoxicity ratio (the ratio of drug concentration under oxic vs. hypoxic conditions to produce the same level of cell killing) ranging from 50 to 300.[5][7] It also showed synergistic effects when combined with radiation and cisplatin.[5][7]

Clinical trials have investigated tirapazamine in various solid tumors, including head and neck, lung, and cervical cancers.[2][7] While some Phase II trials showed promising results, particularly in combination with cisplatin, several Phase III trials failed to demonstrate a significant survival benefit.[2] The reasons for these disappointing results are thought to be multifactorial, including patient selection without confirmed tumor hypoxia.[2]

ParameterTirapazamineThis compound
Drug Class Benzotriazine di-N-oxideNitroheterocyclic
Mechanism of Action Hypoxia-activated; generates DNA-damaging radicals.[1][3]Presumed hypoxia-activated; nitro group reduction leads to cytotoxic species.[1]
Preclinical Efficacy High hypoxic selectivity (HCR 50-300).[5][7] Synergistic with radiation and cisplatin.[7]Showed promise in preclinical studies.[8]
Toxicity Profile Dose-limiting toxicities include muscle cramping, nausea, and vomiting.[7]Proved too toxic in animal models for clinical development.[8]
Clinical Development Extensively studied in Phase I, II, and III clinical trials.[2][7]Halted at the preclinical stage due to toxicity.[8]
Current Status Investigational, with some ongoing trials in specific contexts.[1][9]Development discontinued.[8]

This compound: A Preclinical Candidate Hindered by Toxicity

This compound belongs to the class of nitroaromatic compounds, which, like tirapazamine, are designed to be activated under hypoxic conditions.[1] The general mechanism for this class involves the reduction of a nitro group to a reactive species that can induce cellular damage.

Unfortunately, detailed public information on the preclinical data for this compound is scarce. It has been reported that while the compound showed initial promise in preclinical evaluations, its development was terminated because it proved to be too toxic in animal models to proceed to clinical trials.[8] This highlights a critical challenge in the development of hypoxic cytotoxins: achieving a therapeutic window where the agent is effective against hypoxic tumor cells without causing unacceptable systemic toxicity.

dot

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

A general workflow for the preclinical evaluation of hypoxia-activated prodrugs like tirapazamine and this compound is outlined below.

dot

Caption: General workflow for preclinical evaluation.

Key Methodologies:
  • Hypoxic Cell Cytotoxicity Assay: Tumor cell lines are cultured under both normoxic (e.g., 21% O2) and hypoxic (e.g., <1% O2) conditions. Cells are then treated with varying concentrations of the test compound. Cell viability is assessed using methods like the MTT assay or clonogenic survival assay to determine the IC50 values under both conditions and calculate the hypoxic cytotoxicity ratio.

  • DNA Damage Assays: To confirm the mechanism of action, assays such as the comet assay or staining for γ-H2AX foci can be used to quantify DNA strand breaks in cells treated with the compound under hypoxic conditions.

  • In Vivo Tumor Xenograft Models: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the compound, often in combination with radiation or other chemotherapies. Tumor volume is measured regularly to assess anti-tumor efficacy.

  • Toxicity Studies: In parallel with efficacy studies, animal models are used to determine the maximum tolerated dose and to assess for any signs of toxicity, including changes in body weight, behavior, and histopathological analysis of major organs.

Conclusion

The comparison between tirapazamine and this compound illustrates the challenging path of drug development for hypoxia-targeted therapies. Tirapazamine, despite mixed results in late-stage clinical trials, has provided a wealth of information and remains a benchmark for the development of new HAPs. Its journey underscores the importance of patient selection and the need for reliable biomarkers of tumor hypoxia.[2] In contrast, this compound serves as a reminder of the critical hurdle of toxicity in preclinical development, a factor that has led to the discontinuation of many promising compounds.[8] Future research in this area will likely focus on developing HAPs with improved therapeutic indices and on strategies to better identify patients who are most likely to benefit from these targeted therapies.

References

Validation of RB-6145's Hypoxia-Selective Cytotoxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, the validation of a compound's claimed mechanism of action is paramount. This guide provides an objective comparison of the hypoxia-selective cytotoxicity of the investigational drug RB-6145 against other prominent hypoxia-activated prodrugs (HAPs). The data presented is collated from various preclinical studies to offer a comprehensive overview of their relative performance.

Introduction to Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional therapies like radiation and chemotherapy. Hypoxia-activated prodrugs are a class of anticancer agents designed to be selectively activated under these hypoxic conditions, leading to targeted cell killing in the tumor microenvironment while sparing well-oxygenated normal tissues.

This compound is a dinitrobenzamide mustard prodrug that, under hypoxic conditions, is reduced to its active cytotoxic form. This guide will compare the hypoxia-selective cytotoxicity of this compound with three other notable HAPs: PR-104, Evofosfamide (B1684547) (TH-302), and CP-506.

Comparative Analysis of Hypoxia-Selective Cytotoxicity

The following tables summarize the in vitro cytotoxicity of this compound and its alternatives under both normoxic (normal oxygen) and hypoxic/anoxic (low or no oxygen) conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic/anoxic conditions, is a key indicator of hypoxia-selective activation. A higher HCR suggests greater selectivity for hypoxic cells.

It is crucial to note that the following data is compiled from different studies, which may have utilized varying cell lines, exposure times, and experimental conditions. Therefore, direct comparisons of absolute IC50 values should be made with caution.

This compound
Cell LineNormoxic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
SiHaNot explicitly statedNot explicitly stated~11[1]
U1Not explicitly statedNot explicitly stated~15[1]
PR-104A (active form of PR-104)
Cell LineNormoxic IC50 (µM)Anoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
HCT116Not explicitly statedNot explicitly stated5 - 120 (range across cell lines)[2]
SiHa>100~1.0>100[3]
HT29>100~2.0>50[3]
H460>100~1.0>100[3]
Evofosfamide (TH-302)
Cell LineNormoxic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
MCF-7>501.56>32[4]
MDA-MB-231>504.37>11[4]
H460Not explicitly statedNot explicitly statedNot explicitly stated[5]
CP-506
Cell LineNormoxic IC50 (µM)Anoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
HCT116257 ± 3712.8 ± 3.720.1[6]
HCT116 (POR-R)120 ± 132.5 ± 0.348.6[6]
HCT116 (PORko-G)240 ± 2633.1 ± 5.67.3[6]
VariousNot explicitly statedNot explicitly statedup to 203[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine hypoxia-selective cytotoxicity.

In Vitro Hypoxia Cytotoxicity Assay (General Protocol)

This protocol outlines the general steps for assessing the cytotoxicity of a compound under normoxic and hypoxic conditions using a colorimetric assay like the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound)

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balance N2)

  • Standard cell culture incubator (normoxic conditions: ~21% O2, 5% CO2)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a standard incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the plates and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Induction of Hypoxia: Place one set of plates in a hypoxia chamber and the other set in a standard incubator (normoxic control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: After incubation, gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is then calculated as IC50 (normoxic) / IC50 (hypoxic).

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Hypoxia chamber

  • Standard cell culture incubator

  • Methanol or a solution of glutaraldehyde (B144438) and crystal violet for fixing and staining

Procedure:

  • Cell Seeding: Seed a known number of cells into 6-well plates and allow them to attach.

  • Treatment and Hypoxia Induction: Treat the cells with the test compound and place them in either a hypoxia chamber or a standard incubator for the desired duration.

  • Recovery: After the treatment period, replace the drug-containing medium with fresh, drug-free medium and incubate all plates under normoxic conditions for a period that allows for colony formation (typically 7-14 days).

  • Colony Fixation and Staining: When colonies are of a sufficient size (e.g., >50 cells), wash the plates with PBS, fix the colonies with methanol, and stain them with crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment, corrected for the PE of the control cells.

Signaling Pathways and Activation Mechanisms

The hypoxia-selective activation of these prodrugs is a multi-step process involving specific enzymes. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed activation pathways.

Activation Pathway of this compound and other Nitroaromatic Prodrugs

RB6145_Activation cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) Prodrug_N Nitroaromatic Prodrug (e.g., this compound) Radical_N Nitro Radical Anion Prodrug_N->Radical_N One-electron reductases (e.g., POR) Radical_N->Prodrug_N Re-oxidation O2 Oxygen (O2) Radical_N->O2 Reaction with O2 Prodrug_H Nitroaromatic Prodrug (e.g., this compound) Radical_H Nitro Radical Anion Prodrug_H->Radical_H One-electron reductases (e.g., POR) Active_Drug Cytotoxic Metabolite (DNA cross-linking) Radical_H->Active_Drug Further reduction

Caption: Hypoxia-selective activation of nitroaromatic prodrugs like this compound.

Dual Activation Pathway of PR-104A

PR104_Activation cluster_hypoxia Hypoxic Pathway cluster_aerobic Aerobic Pathway PR104A PR-104A Radical Nitro Radical Anion PR104A->Radical 1e- reduction PR104H_M PR-104H / PR-104M (Cytotoxic Metabolites) PR104A->PR104H_M Two-electron reduction Radical->PR104A Re-oxidation Radical->PR104H_M Further reduction O2 Oxygen (O2) Radical->O2 AKR1C3 AKR1C3 POR One-electron reductases (e.g., POR)

Caption: Dual activation pathways of PR-104A under hypoxic and aerobic conditions.

Experimental Workflow for Assessing Hypoxia-Selective Cytotoxicity

Experimental_Workflow Start Start: Cancer Cell Culture Seed Seed cells in multi-well plates Start->Seed Treat Treat with varying concentrations of HAP (e.g., this compound) Seed->Treat Split Divide plates into two groups Treat->Split Normoxia Incubate under Normoxic Conditions (~21% O2) Split->Normoxia Group 1 Hypoxia Incubate under Hypoxic Conditions (e.g., 1% O2) Split->Hypoxia Group 2 Assay Perform Cytotoxicity Assay (e.g., SRB or Clonogenic) Normoxia->Assay Hypoxia->Assay Analyze Analyze Data: - Calculate IC50 values - Determine Hypoxic Cytotoxicity Ratio (HCR) Assay->Analyze End End: Comparative Analysis Analyze->End

Caption: Workflow for evaluating the hypoxia-selective cytotoxicity of a compound.

References

A Comparative Analysis of RB-6145 and Other Nitroimidazole Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nitroimidazole radiosensitizer RB-6145 with other notable agents in its class, including metronidazole (B1676534), nimorazole, and etanidazole. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds for cancer therapy.

Introduction to Nitroimidazole Radiosensitizers

Nitroimidazole compounds are a class of drugs that have been extensively investigated for their ability to sensitize hypoxic tumor cells to the cytotoxic effects of radiation therapy. Hypoxia, a common feature of solid tumors, is a major factor in treatment resistance. Nitroimidazoles are bioreductive drugs, meaning they are selectively activated under hypoxic conditions. This activation leads to the formation of reactive intermediates that can cause DNA damage, thereby enhancing the efficacy of radiation.[1][2]

This compound is a 2-nitroimidazole (B3424786) derivative and a prodrug of RSU-1069. It was developed to overcome the dose-limiting gastrointestinal toxicity associated with RSU-1069 while retaining its potent radiosensitizing and cytotoxic effects against hypoxic cells.[3]

Comparative Performance Data

The following tables summarize key performance indicators for this compound and other nitroimidazole sensitizers based on preclinical studies. It is important to note that experimental conditions such as cell lines, drug concentrations, and radiation doses can vary between studies, affecting direct comparisons.

Table 1: In Vitro Sensitizer (B1316253) Enhancement Ratios (SERs)

The Sensitizer Enhancement Ratio (SER) is a measure of how much a radiosensitizer increases the cell-killing effect of radiation. An SER greater than 1 indicates a radiosensitizing effect.

RadiosensitizerCell LineDrug ConcentrationRadiation DoseSERCitation(s)
RSU-1069 (parent of this compound) V790.2 mMNot Specified2.2[4][5]
RSU-1069 (parent of this compound) V790.5 mmol dm-3Not Specified3.0[6]
Metronidazole Human Malignant Melanoma750 mg/kg (in vivo)1250 rad1.2-1.3[7]
Nimorazole CHO1 mMLow Dose (80% Survival)1.3[8]
Nimorazole SCCVII1 mM1% Cell Survival1.45[9]
Etanidazole (SR-2508) CHO1 mMLow Dose (80% Survival)2.2[8]
Etanidazole (SR-2508) EMT6240 mg/kg (in vivo)20 Gy1.28[10]
Etanidazole (SR-2508) Not Specified5 mMNot Specified2.3[11]

Note: this compound is reported to have an equivalent sensitizing efficiency to RSU-1069.[3]

Table 2: In Vivo Performance and Toxicity

This table presents data from in vivo studies, including tumor growth delay and toxicity information.

RadiosensitizerAnimal ModelEndpointKey FindingsCitation(s)
RSU-1069 (parent of this compound) MT TumorTumor Cell Survival/CureEnhancement of 1.8-1.9 at 0.08 mg/g.[4]
Metronidazole Human Malignant Melanoma in Nude MiceTumor RegrowthEnhancement ratio of 1.2-1.3 at 750 mg/kg.[7]
Nimorazole Patients with Larynx and Pharynx CarcinomaLocal-regional Tumor ControlSignificantly better control rate compared to placebo. Well-tolerated.[12]
Etanidazole (SR-2508) EMT6 Tumor in BALB/c MiceClonogenic Cell SurvivalSER of 1.28 at 240 mg/kg.[10]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for nitroimidazole radiosensitizers involves their bioreductive activation in the low-oxygen environment of tumors. This process is initiated by cellular nitroreductases, which transfer electrons to the nitro group of the imidazole (B134444) ring, forming a transient nitro radical anion. Under aerobic conditions, this radical is rapidly reoxidized back to the parent compound with the formation of superoxide. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic species, including nitroso and hydroxylamine (B1172632) derivatives. These reactive intermediates can directly interact with and damage cellular macromolecules, most importantly DNA, leading to strand breaks and other lesions that are potentiated by concurrent radiation therapy.

G General Signaling Pathway of Nitroimidazole Radiosensitizers cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitroimidazole Nitroimidazole Nitroimidazole_in Nitroimidazole Nitroimidazole->Nitroimidazole_in Diffusion Nitro_Radical_Anion Nitro Radical Anion Nitroimidazole_in->Nitro_Radical_Anion Reduction Nitro_Radical_Anion->Nitroimidazole_in Reoxidation (Aerobic) Reactive_Species Reactive Cytotoxic Species Nitro_Radical_Anion->Reactive_Species Further Reduction (Hypoxic) Oxygen_Superoxide Oxygen -> Superoxide Nitro_Radical_Anion->Oxygen_Superoxide DNA DNA Reactive_Species->DNA Interaction Nitroreductases Nitroreductases Nitroreductases->Nitro_Radical_Anion e- DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage

General mechanism of nitroimidazole radiosensitizers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of radiosensitizers. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro Clonogenic Assay

This assay is the gold standard for determining the intrinsic radiosensitivity of cells and the efficacy of a radiosensitizing agent.

Objective: To quantify the ability of a single cell to proliferate into a colony after treatment with a radiosensitizer and radiation.

Protocol:

  • Cell Culture: Maintain the desired cancer cell line in appropriate culture medium and conditions.

  • Cell Seeding: Harvest a single-cell suspension and seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Drug Incubation: Add the nitroimidazole sensitizer (e.g., this compound) at various concentrations to the cells and incubate for a predetermined period (e.g., 1-2 hours) under hypoxic conditions (e.g., <0.1% O2).

  • Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.

  • Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution like methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

G Experimental Workflow for In Vitro Clonogenic Assay Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Drug_Incubation 3. Add Sensitizer (Hypoxia) Cell_Seeding->Drug_Incubation Irradiation 4. Irradiate Plates Drug_Incubation->Irradiation Colony_Formation 5. Incubate for Colony Growth Irradiation->Colony_Formation Stain_Count 6. Fix, Stain, and Count Colonies Colony_Formation->Stain_Count Data_Analysis 7. Calculate SER Stain_Count->Data_Analysis End End Data_Analysis->End

Workflow of the in vitro clonogenic assay.
In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of a radiosensitizer on tumor growth in a living organism.

Objective: To measure the delay in tumor growth following treatment with a radiosensitizer and radiation.

Protocol:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., control, radiation alone, sensitizer alone, sensitizer + radiation).

  • Drug Administration: Administer the nitroimidazole sensitizer via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified time before irradiation.

  • Irradiation: Irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers until the tumors reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is the difference in time for the tumors in the treated groups to reach the endpoint size compared to the control group.

G Experimental Workflow for In Vivo Tumor Growth Delay Assay Start Start Tumor_Implantation 1. Implant Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth 2. Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Groups Tumor_Growth->Randomization Drug_Administration 4. Administer Sensitizer Randomization->Drug_Administration Irradiation 5. Irradiate Tumors Drug_Administration->Irradiation Tumor_Measurement 6. Measure Tumor Volume Regularly Irradiation->Tumor_Measurement Data_Analysis 7. Calculate Tumor Growth Delay Tumor_Measurement->Data_Analysis End End Data_Analysis->End

Workflow of the in vivo tumor growth delay assay.

Conclusion

References

Evaluating the Therapeutic Potential of RB-6145: A Preclinical Comparison with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to the Scientific Community

This guide provides a comprehensive evaluation of the therapeutic potential of RB-6145, a nitroheterocyclic hypoxic cytotoxin, in comparison to conventional chemotherapy. This compound, a prodrug of RSU-1069, demonstrated significant promise in preclinical studies due to its selective toxicity towards hypoxic tumor cells. However, its development was halted due to unacceptable toxicity observed in animal models, precluding its progression to clinical trials[1][2]. This document summarizes the available preclinical data, elucidates its mechanism of action, and provides a comparative perspective against traditional chemotherapeutic agents.

Executive Summary

This compound operates as a bioreductive agent, meaning it is selectively activated under the low-oxygen (hypoxic) conditions characteristic of solid tumors. This targeted activation is designed to offer a therapeutic advantage by sparing healthy, well-oxygenated tissues, a common site of dose-limiting toxicities for conventional chemotherapies. Preclinical evidence demonstrated potent cytotoxic effects in hypoxic cancer cells, both as a standalone agent and as a radiosensitizer. Despite this promising efficacy profile, significant toxicities, including nephrotoxicity and myelosuppression, were observed in animal studies, ultimately leading to the cessation of its development[3][4]. This guide presents the key preclinical findings to inform future research in the development of hypoxia-activated prodrugs.

Data Presentation: Preclinical Efficacy and Toxicity

The following tables summarize the key quantitative data from preclinical studies on this compound and its active form, RSU-1069.

Table 1: In Vitro Cytotoxicity of RSU-1069 (Active form of this compound)

Cell LineConditionIC50 (µM)Fold Increase in Toxicity (Hypoxic vs. Aerobic)Reference
CHOAerobic~250090[3]
CHOHypoxic~28[3]
HeLaAerobicNot Specified~20[3]
HeLaHypoxicNot Specified[3]

Table 2: In Vivo Maximum Tolerated Dose (MTD) in Mice

CompoundAdministration RouteMTD (mg/kg)MTD (mmol/kg)Reference
RSU-1069Intraperitoneal (i.p.)800.38[4]
RSU-1069Oral (p.o.)3201.5[4]
This compound Intraperitoneal (i.p.)3500.94[4]
This compound Oral (p.o.)10002.67[4]

Table 3: Observed Toxicities in Animal Models

Toxicity TypeCompoundAdministration RouteObservationReference
NephrotoxicityRSU-1069Oral (p.o.)Observed in 50% of mice at the highest dose (1.5 mmol/kg)[4]
Bone Marrow ToxicityRSU-1069Intraperitoneal (i.p.)50% reduction in CFU-A cells at 0.1 mmol/kg[4]
Bone Marrow ToxicityRSU-1069Oral (p.o.)50% reduction in CFU-A cells at 0.38 mmol/kg[4]
Spermatogenic ToxicityRSU-1069Intraperitoneal (i.p.)Higher toxicity observed[4]
Spermatogenic ToxicityRSU-1069Oral (p.o.)Lower toxicity observed[4]

Mechanism of Action: Hypoxia-Activated Cytotoxicity

This compound's therapeutic strategy is centered on exploiting the hypoxic tumor microenvironment. As a prodrug, this compound is relatively inert in well-oxygenated tissues. Upon entering a hypoxic region within a tumor, it undergoes bioreduction of its nitroimidazole group, a process catalyzed by intracellular nitroreductases. This reduction generates highly reactive cytotoxic species that induce DNA damage and cell death. The presence of an aziridine (B145994) ring in its active metabolite, RSU-1069, contributes to its function as a bifunctional agent capable of cross-linking DNA[1][5].

RB6145_Mechanism cluster_blood Bloodstream (Normoxic) cluster_tumor Tumor Microenvironment (Hypoxic) RB6145_blood This compound (Prodrug) RB6145_tumor This compound RB6145_blood->RB6145_tumor Tumor Penetration Nitroreductases Nitroreductases RB6145_tumor->Nitroreductases Bioreduction RSU1069 RSU-1069 (Active Cytotoxin) Nitroreductases->RSU1069 Activation DNA_damage DNA Damage & Cell Death RSU1069->DNA_damage Induces

Caption: Mechanism of this compound activation in the hypoxic tumor microenvironment.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Culture: Human tumor cell lines (e.g., CHO, HeLa) are cultured in appropriate media and conditions.

  • Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., <10 ppm O2).

  • Drug Treatment: Cells are treated with varying concentrations of RSU-1069 (the active form of this compound) for a specified duration (e.g., 1-3 hours).

  • Cell Viability Assessment: Cell survival is determined using a clonogenic assay, where the ability of single cells to form colonies is quantified.

  • Data Analysis: The surviving fraction of cells is plotted against drug concentration to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

In Vivo Tumor Growth Delay Studies
  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified size, mice are treated with this compound or a control vehicle, typically via intraperitoneal injection or oral gavage.

  • Combination Therapy (Radiosensitization): For radiosensitization studies, a single dose of radiation is administered to the tumor-bearing leg at a specified time relative to drug administration.

  • Endpoint: The time for the tumor to reach a predetermined volume (e.g., four times the initial volume) is recorded. Tumor growth delay is calculated as the difference in this time between treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Tumor Cell Culture hypoxia Induce Hypoxia start_invitro->hypoxia treatment_invitro This compound/RSU-1069 Treatment hypoxia->treatment_invitro viability Assess Cell Viability (Clonogenic Assay) treatment_invitro->viability start_invivo Tumor Implantation (Mice) growth Monitor Tumor Growth start_invivo->growth treatment_invivo This compound Treatment (i.p. or p.o.) growth->treatment_invivo endpoint Measure Tumor Growth Delay treatment_invivo->endpoint Therapeutic_Advantage cluster_chemo Conventional Chemotherapy cluster_rb6145 This compound chemo Systemic Administration healthy_tissue_chemo Healthy Tissue Damage (Side Effects) chemo->healthy_tissue_chemo tumor_tissue_chemo Tumor Cell Killing chemo->tumor_tissue_chemo rb6145 Systemic Administration (Inactive Prodrug) hypoxic_activation Hypoxic Tumor Activation rb6145->hypoxic_activation healthy_tissue_rb6145 Minimal Healthy Tissue Damage rb6145->healthy_tissue_rb6145 tumor_tissue_rb6145 Targeted Tumor Cell Killing hypoxic_activation->tumor_tissue_rb6145

References

cross-validation of RB-6145's mechanism in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

We have received your request for a comprehensive comparison guide on the cross-validation of RB-6145's mechanism in different cancer cell lines. Our objective was to provide a detailed analysis, including comparisons with alternative treatments, experimental protocols, and visualizations of the relevant biological pathways.

However, our extensive search of the current scientific literature and public databases has yielded no specific information on a compound designated "this compound". This suggests that "this compound" may be a novel agent not yet described in published research, an internal compound code, or potentially a typographical error.

Without any data on the mechanism of action, cellular targets, or anti-cancer effects of this compound, we are unable to proceed with the requested comparative analysis. Key information required to fulfill your request would include:

  • The molecular target(s) of this compound.

  • The signaling pathways modulated by this compound.

  • Published studies detailing its efficacy in various cancer cell lines.

  • Data from comparative studies with other therapeutic agents.

  • Established experimental protocols for its evaluation.

We are committed to providing accurate and data-driven scientific content. To that end, we would be grateful if you could provide any available information or publications related to this compound. Once we have the necessary foundational data, we will be able to generate the high-quality comparison guide you require, complete with data tables, detailed methodologies, and illustrative diagrams.

We look forward to assisting you further upon receipt of the relevant information.

A Head-to-Head Comparison of Hypoxic Cell Radiosensitizers: RB-6145 and Etanidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, enhancing the efficacy of radiotherapy in hypoxic tumors remains a critical challenge. Hypoxic cell radiosensitizers are a class of compounds designed to selectively increase the sensitivity of oxygen-deficient cancer cells to radiation, thereby improving therapeutic outcomes. This guide provides a detailed head-to-head comparison of two notable nitroimidazole-based radiosensitizers: RB-6145 (a prodrug of RSU-1069) and etanidazole (B1684559).

Executive Summary

This compound and etanidazole are both nitroimidazole compounds developed to overcome the radioresistance of hypoxic tumor cells. However, they operate through distinct mechanisms of action. Etanidazole, a second-generation radiosensitizer, primarily functions by depleting intracellular glutathione (B108866) levels, a key molecule in cellular defense against radiation-induced damage. In contrast, this compound is a prodrug that converts to RSU-1069, a dual-function molecule possessing both a radiosensitizing nitro group and a DNA-alkylating aziridine (B145994) moiety. This dual functionality allows RSU-1069 to not only act as a radiosensitizer but also as a hypoxia-activated cytotoxin. Preclinical data suggests that RSU-1069 is a more potent radiosensitizer than etanidazole, though direct comparative studies are limited. This compound was developed as a less toxic prodrug of RSU-1069 to improve its therapeutic index.

Mechanism of Action

This compound (RSU-1069)

This compound is a 2-nitroimidazole-based prodrug that undergoes systemic conversion to its active form, RSU-1069. The mechanism of action of RSU-1069 is twofold:

  • Radiosensitization: Under hypoxic conditions, the nitro group of RSU-1069 is bioreductively activated to form reactive intermediates. These intermediates can "fix" radiation-induced DNA damage, making it irreparable and leading to cell death. This process mimics the effect of oxygen in sensitizing cells to radiation.

  • Hypoxia-Selective Cytotoxicity: The aziridine ring in the side chain of RSU-1069 is a potent alkylating agent. Under severe hypoxia, the nitro group is further reduced, leading to the formation of a highly reactive bifunctional agent that can crosslink DNA, causing significant cytotoxicity specifically in hypoxic cells.[1]

Etanidazole

Etanidazole (SR-2508) is a 2-nitroimidazole (B3424786) that enhances radiosensitivity primarily through the depletion of endogenous radioprotectors. Its mechanism involves:

  • Glutathione Depletion: Etanidazole reacts with and depletes intracellular glutathione (GSH), a critical antioxidant that scavenges free radicals produced by ionizing radiation and repairs DNA damage.[2]

  • Enzyme Inhibition: It also inhibits glutathione S-transferase (GST), an enzyme involved in detoxification and the GSH-mediated repair of cellular damage.[2]

By reducing the cell's natural defense mechanisms, etanidazole increases the level of unrepaired radiation-induced damage.

Data Presentation

In Vitro Radiosensitization and Cytotoxicity
ParameterThis compound (RSU-1069)Etanidazole
Cell Lines V79, CHO, KHT, A549EMT6, V79, CHO
Sensitizer (B1316253) Enhancement Ratio (SER) RSU-1069: 2.2 (0.2 mM) in V79 cells[3]2.3 (5 mM) in EMT6 cells[4]
RSU-1069: ~3.0 (0.5 mM) in V79 cells[5]1.8 (1 mM) in CHO cells[6]
Hypoxic Cytotoxicity Ratio (HCR) RSU-1069: ~80 in CHO cells[1]Data not readily available
RSU-1069: ~80 in KHT/iv cells
This compound: 9 (A549 cells) vs 80 (KHT/iv cells)

Note: SER and HCR values are highly dependent on the cell line, drug concentration, and experimental conditions. The data presented is from separate studies and not from direct head-to-head comparisons.

In Vivo Radiosensitization and Toxicity
ParameterThis compound (RSU-1069)Etanidazole
Tumor Models KHT sarcoma, MT tumorEMT6 tumor, SCCVII tumor
Sensitizer Enhancement Ratio (SER) RSU-1069: 1.8-1.9 (80 mg/kg) in MT tumor1.28 (240 mg/kg) in EMT6 tumor
1.4-1.5 (100 mg/kg) in SCCVII tumor
Maximum Tolerated Dose (MTD) - Mouse This compound: 350 mg/kg (i.p.), 1 g/kg (p.o.)Data not readily available
RSU-1069: 80 mg/kg (i.p.), 320 mg/kg (p.o.)
Dose-Limiting Toxicity This compound: Reduced systemic toxicity compared to RSU-1069Neurotoxicity, cramping/arthralgia syndrome
RSU-1069: Gastrointestinal toxicity (emesis), nephrotoxicity
Pharmacokinetic Parameters
ParameterThis compound (RSU-1069)Etanidazole
Species MouseHuman, Mouse
Administration Route Intraperitoneal (i.p.), Oral (p.o.)Intravenous (i.v.)
Plasma Half-life (t½) RSU-1069 (from this compound): ~25 min (mouse)5.1-5.8 hours (human)
RSU-1069: 39.3 min (100 mg/kg, i.p., rat)[5]5.83 hours (mouse)
Tumor Penetration (Tumor/Plasma Ratio) RSU-1069: High, up to 3.8 in B16 melanomaHigh, with tumor levels exceeding plasma levels at later time points

Experimental Protocols

In Vitro Radiosensitization - Clonogenic Survival Assay

Objective: To determine the sensitizer enhancement ratio (SER) of a compound in vitro.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., V79, EMT6) in appropriate medium and conditions.

  • Cell Plating: Prepare a single-cell suspension and plate a known number of cells into multiple flasks or plates. Allow cells to attach overnight.

  • Drug Treatment: Expose the cells to various concentrations of the radiosensitizer (this compound or etanidazole) or vehicle control for a predetermined time (e.g., 1-2 hours) before irradiation.

  • Induction of Hypoxia: Place the plates in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O₂).

  • Irradiation: Irradiate the cells with a range of radiation doses using an X-ray source. Include a non-irradiated control for each drug concentration.

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

  • Staining and Counting: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet. Count the number of colonies in each plate.

  • Data Analysis: Calculate the surviving fraction at each radiation dose for both control and drug-treated cells. Plot the survival curves and determine the radiation doses required to achieve a specific level of cell kill (e.g., 10% survival). The SER is calculated as the ratio of the radiation dose in the control group to the radiation dose in the drug-treated group that produces the same level of biological effect.

In Vivo Radiosensitization - Tumor Growth Delay Assay

Objective: To evaluate the radiosensitizing effect of a compound in a tumor-bearing animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID) and implant tumor cells (e.g., KHT sarcoma, EMT6) subcutaneously.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly using calipers.

  • Treatment Groups: Randomly assign animals to different treatment groups: vehicle control, radiation alone, drug alone, and drug plus radiation.

  • Drug Administration: Administer this compound or etanidazole via the appropriate route (e.g., i.p. or i.v.) at a specified time before irradiation.

  • Tumor Irradiation: Locally irradiate the tumors with a single or fractionated dose of X-rays.

  • Tumor Growth Measurement: Continue to measure tumor volumes at regular intervals until they reach a predetermined endpoint size (e.g., 1000 mm³).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth delay, which is the difference in time for the tumors in the treated groups to reach the endpoint size compared to the control group. The enhancement factor can be calculated from these delays.

Signaling Pathway and Experimental Workflow Diagrams

Hypoxia_Signaling_Pathway Hypoxia Signaling Pathway and Radiosensitizer Action cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) cluster_Radiosensitizer Radiosensitizer Action HIF1a_p HIF-1α PHD PHDs HIF1a_p->PHD O2 VHL VHL HIF1a_p->VHL Ubiquitination PHD->HIF1a_p Hydroxylation Proteasome Proteasome VHL->Proteasome Proteasome->HIF1a_p Degradation HIF1a_s HIF-1α (stabilized) HIF1 HIF-1 Complex HIF1a_s->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Target_Genes Target Gene Expression HRE->Target_Genes Radiation Ionizing Radiation DNA_damage DNA Damage Radiation->DNA_damage Repair DNA Repair DNA_damage->Repair Cellular Repair Mechanisms Cell_Death Cell Death DNA_damage->Cell_Death Increased Damage Repair->Cell_Death Inhibition Nitroimidazole Nitroimidazole (Etanidazole, RSU-1069) Nitroimidazole->DNA_damage Fixation of Damage GSH Glutathione GSH->Repair Inhibition Alkylating_agent Alkylating Moiety (RSU-1069) Alkylating_agent->DNA_damage Crosslinking Etanidazole_node Etanidazole Etanidazole_node->GSH Depletion RSU1069_node RSU-1069 RSU1069_node->Alkylating_agent Bioreductive Activation Experimental_Workflow In Vivo Radiosensitization Experimental Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Administration (Drug +/- Radiation) randomization->treatment monitoring Continued Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., 1000 mm³ tumor volume) monitoring->endpoint data_analysis Data Analysis (Tumor Growth Delay) endpoint->data_analysis end End data_analysis->end

References

Assessing the Synergistic Effects of RB-6145 with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RB-6145, an orally active prodrug of the hypoxic cell radiosensitizer RSU 1069, has demonstrated potential in enhancing the efficacy of traditional cancer therapies. As a bioreductive agent, it is selectively activated under hypoxic conditions, a common feature of solid tumors, leading to radiosensitization and cytotoxicity. This guide provides a comprehensive overview of the preclinical evidence for the synergistic effects of this compound and its active form, RSU 1069, when combined with other anticancer agents.

Synergistic Effects with Chemotherapy

Preclinical studies have primarily focused on the combination of RSU 1069 with the alkylating agent melphalan (B128).

Quantitative Data on Synergistic Efficacy

The combination of RSU 1069 with melphalan has shown significant synergistic cytotoxicity in tumor models.

Combination AgentCancer ModelEfficacy MetricEnhancement Factor
MelphalanMT TumorTumor Growth Delay3.0[1]

Table 1: Synergistic Effect of RSU 1069 with Melphalan

This table summarizes the key quantitative finding from a preclinical study investigating the synergistic interaction between RSU 1069 and melphalan. The enhancement factor of 3.0 indicates a substantial increase in the anti-tumor effect of melphalan when combined with RSU 1069.

Synergistic Effects with Radiotherapy

As a radiosensitizer, the primary application of this compound is in combination with radiation therapy.

Quantitative Data on Radiosensitization

In vivo studies have demonstrated the ability of RSU 1069 to significantly enhance the tumor-killing effects of radiation.

Cancer ModelEfficacy MetricEnhancement Ratio
MT TumorTumor Cell Survival & Tumor Cure1.8 - 1.9[1]

Table 2: Radiosensitizing Effect of RSU 1069

This table highlights the radiosensitizing efficacy of RSU 1069. An enhancement ratio of 1.8 to 1.9 signifies a near doubling of the radiation's effectiveness in the presence of the compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for key experiments cited in the assessment of synergy.

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound and its combination with other agents can be determined using a standard in vitro cytotoxicity assay, such as the Neutral Red Uptake (NRU) assay.

Objective: To determine the concentration of a substance that induces a 50% reduction in cell viability (IC50).

Procedure:

  • Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of this compound, the combination agent, and the combination of both for a specified period (e.g., 72 hours). Include untreated control wells.

  • Neutral Red Staining: After the incubation period, replace the treatment medium with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

  • Dye Extraction: After incubation with the dye, wash the cells and then extract the incorporated dye using a solubilization solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 values for each agent and the combination. Synergy, additivity, or antagonism can then be calculated using methods like the Combination Index (CI).

Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the radiosensitizing effects of a compound.

Objective: To determine the ability of single cells to proliferate and form colonies after treatment with radiation and a radiosensitizing agent.

Procedure:

  • Cell Seeding: Plate a known number of single cells into multi-well plates.

  • Drug and Radiation Treatment: Treat the cells with the radiosensitizing agent (e.g., this compound) for a specific duration before and/or during irradiation with varying doses of ionizing radiation.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 1-3 weeks), allowing surviving cells to form visible colonies.

  • Colony Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control. The enhancement ratio is determined by comparing the radiation dose-response curves in the presence and absence of the radiosensitizer.

Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound are rooted in its mechanism as a hypoxic cell radiosensitizer.

Synergy_Mechanism cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Drug_Action Drug Action cluster_Therapy Therapy cluster_Outcome Outcome Hypoxia Hypoxia This compound This compound Hypoxia->this compound Activates RSU 1069 (Active Drug) RSU 1069 (Active Drug) This compound->RSU 1069 (Active Drug) Metabolizes to DNA Damage DNA Damage RSU 1069 (Active Drug)->DNA Damage Induces Synergistic Cell Killing Synergistic Cell Killing DNA Damage->Synergistic Cell Killing Leads to Radiotherapy Radiotherapy Radiotherapy->DNA Damage Induces Chemotherapy (e.g., Melphalan) Chemotherapy (e.g., Melphalan) Chemotherapy (e.g., Melphalan)->DNA Damage Induces

Figure 1: Mechanism of this compound Synergy

Under the low oxygen conditions characteristic of solid tumors, this compound is reduced to its active form, RSU 1069. RSU 1069 is a bifunctional molecule containing both a radiosensitizing nitroimidazole group and an alkylating aziridine (B145994) group. This dual functionality allows it to induce DNA damage directly and to enhance the DNA-damaging effects of radiation and certain chemotherapeutic agents, ultimately leading to a synergistic increase in cancer cell death.

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay In Vitro Studies->Cytotoxicity Assay Clonogenic Assay Clonogenic Assay In Vitro Studies->Clonogenic Assay Tumor Model Tumor Model In Vivo Studies->Tumor Model Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Clonogenic Assay->Data Analysis Tumor Model->Data Analysis Synergy Assessment Synergy Assessment Data Analysis->Synergy Assessment End End Synergy Assessment->End

Figure 2: Preclinical Synergy Assessment Workflow

The assessment of synergistic effects typically follows a structured workflow, beginning with in vitro assays to establish cytotoxicity and radiosensitizing potential. Promising results from these initial screens are then validated in more complex in vivo tumor models before a comprehensive synergy assessment can be made.

References

Benchmarking RB-6145: A Comparative Guide to Hypoxic Cell Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radiosensitizing potential of RB-6145 against other notable hypoxic cell radiosensitizers: etanidazole, nimorazole, and the hypoxic cytotoxin, tirapazamine (B611382). The performance of these agents is evaluated based on their radiosensitizing efficacy, toxicity profiles, and mechanisms of action, supported by experimental data.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and its alternatives, providing a clear comparison of their radiosensitizing potential and toxicity.

Table 1: In Vitro and In Vivo Radiosensitizer Enhancement Ratios (SER)

CompoundSensitizer Enhancement Ratio (SER)Experimental Model
This compound (as prodrug of RSU-1069) In vitro: 2.2 (at 0.2 mM RSU-1069) In vivo: 1.8 - 1.9 (at 0.08 mg/g RSU-1069)Chinese Hamster V79 cells MT tumor in mice[1][2]
EtanidazoleIn vitro: 1.73 - 2.3 In vivo: 1.18EMT6/KU tumor cells EMT6/KU tumors in mice
NimorazoleIn vitro: 1.3 (at 1 mM) In vivo: Significant improvement in loco-regional controlV79 cells Head and neck squamous cell carcinoma (clinical)
TirapazamineIn vitro: 1.25 (as TPZs-AuNPs) In vivo: Radiation Enhancement Ratio of 2.43 (as TPZs-AuNPs)Human hepatoma HepG2 cells Human hepatoma HepG2 xenografts

Table 2: Comparative Toxicity Profiles

CompoundMaximum Tolerated Dose (MTD) / Key Toxicity FindingsSpecies
This compound 350 mg/kg (intraperitoneal) 1 g/kg (oral)[1]Mouse
EtanidazoleDose-limiting peripheral neuropathy in clinical trials.Human
NimorazoleWell-tolerated in clinical trials with minor and transient nausea and vomiting.Human
TirapazamineMyelosuppression, nausea, and vomiting observed in clinical trials.Human

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays used to evaluate radiosensitizing potential: the clonogenic survival assay and the tumor growth delay assay.

Clonogenic Survival Assay

This in vitro assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation, with or without a radiosensitizing agent.

General Protocol:

  • Cell Culture: Tumor cells are cultured to a logarithmic growth phase.

  • Drug Incubation: Cells are incubated with the radiosensitizing agent (e.g., this compound, etanidazole, nimorazole) at various concentrations for a predetermined period, typically under hypoxic conditions (e.g., <0.1% O₂). Control groups are incubated without the drug.

  • Irradiation: Cells are irradiated with a range of radiation doses.

  • Plating: Following treatment, cells are trypsinized, counted, and seeded into new culture dishes at a density that allows for the formation of individual colonies.

  • Colony Formation: Plates are incubated for 1-3 weeks to allow surviving cells to form colonies (typically defined as >50 cells).

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each dish is counted.

  • Data Analysis: The surviving fraction of cells is calculated for each radiation dose and drug concentration. The Sensitizer Enhancement Ratio (SER) is then determined by comparing the radiation dose required to achieve a specific level of cell kill (e.g., 10% survival) in the presence and absence of the radiosensitizer.

Tumor Growth Delay Assay

This in vivo assay assesses the effect of a radiosensitizer on the growth of solid tumors in animal models following radiotherapy.

General Protocol:

  • Tumor Implantation: Tumor cells are implanted subcutaneously or intramuscularly into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: The radiosensitizing agent is administered to the mice, often intraperitoneally or orally, at a specified time before irradiation.

  • Irradiation: The tumors are locally irradiated with a single or fractionated dose of radiation.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: The time it takes for the tumors in each treatment group to reach a predetermined size (e.g., four times the initial volume) is recorded. The tumor growth delay is the difference in the time required for tumors in the treated groups to reach this size compared to the control group (radiation alone). The SER can be calculated from the dose-response curves for tumor growth delay.

Signaling Pathways and Mechanisms of Action

The radiosensitizing effects of this compound and the compared nitroimidazoles are primarily driven by their bioreductive activation in the hypoxic tumor microenvironment. Tirapazamine, while also activated by hypoxia, possesses a dual mechanism of action.

Bioreductive Activation of Nitroimidazole Radiosensitizers (this compound, Etanidazole, Nimorazole)

Under hypoxic conditions, the nitro group of these compounds undergoes a one-electron reduction, a process catalyzed by various intracellular reductases, notably NADPH:cytochrome P450 reductase.[3][4] This reduction forms a highly reactive nitro radical anion. In the absence of oxygen, this radical can undergo further reduction and rearrangement to form cytotoxic species that induce DNA damage, including strand breaks and the formation of DNA adducts.[5][6] This damage sensitizes the cancer cells to the lethal effects of radiation.

G Bioreductive Activation of Nitroimidazoles cluster_0 Hypoxic Tumor Cell Nitroimidazole Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion Nitroimidazole->Nitro_Radical_Anion One-electron reduction (e.g., NADPH:P450 Reductase) Reactive_Species Reactive Nitrogen Species (Cytotoxic) Nitro_Radical_Anion->Reactive_Species Further Reduction (Oxygen Dependent) DNA_Damage DNA Damage (Strand Breaks, Adducts) Reactive_Species->DNA_Damage Radiosensitization Radiosensitization DNA_Damage->Radiosensitization

Caption: Bioreductive activation of nitroimidazoles under hypoxia.

Dual Mechanism of Action of Tirapazamine

Tirapazamine is also a bioreductive drug that is selectively activated in hypoxic environments. Its mechanism involves two key pathways:

  • DNA Radical Formation: Similar to nitroimidazoles, tirapazamine is reduced by intracellular reductases to a radical species that can directly cause DNA damage, including single and double-strand breaks.

  • Topoisomerase II Poisoning: The tirapazamine radical can also act as a topoisomerase II poison.[7] It traps the topoisomerase II enzyme in a covalent complex with DNA (the cleavable complex), preventing the re-ligation of DNA strands that have been cut by the enzyme. This leads to the accumulation of persistent DNA double-strand breaks and ultimately, cell death.[8]

G Dual Mechanism of Action of Tirapazamine cluster_0 Hypoxic Tumor Cell Tirapazamine Tirapazamine TPZ_Radical Tirapazamine Radical Tirapazamine->TPZ_Radical One-electron reduction DNA_Radical_Damage Direct DNA Damage (Radical Species) TPZ_Radical->DNA_Radical_Damage TopoII_Poisoning Topoisomerase II Poisoning TPZ_Radical->TopoII_Poisoning DSB DNA Double-Strand Breaks DNA_Radical_Damage->DSB TopoII_Poisoning->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: Dual mechanism of tirapazamine in hypoxic cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel radiosensitizer like this compound.

G Preclinical Evaluation of a Novel Radiosensitizer Start Identify Candidate Radiosensitizer In_Vitro In Vitro Studies Start->In_Vitro Clonogenic_Assay Clonogenic Survival Assay (Hypoxic & Normoxic) In_Vitro->Clonogenic_Assay Mechanism_Studies Mechanism of Action Studies (e.g., DNA damage, pathway analysis) In_Vitro->Mechanism_Studies In_Vivo In Vivo Studies Clonogenic_Assay->In_Vivo Mechanism_Studies->In_Vivo Toxicity_Studies Toxicity Studies (MTD Determination) In_Vivo->Toxicity_Studies Tumor_Growth_Delay Tumor Growth Delay Assay In_Vivo->Tumor_Growth_Delay Data_Analysis Data Analysis and SER Calculation Toxicity_Studies->Data_Analysis Tumor_Growth_Delay->Data_Analysis End Lead Candidate Selection Data_Analysis->End

Caption: Workflow for preclinical radiosensitizer evaluation.

References

A Comparative Pharmacokinetic Analysis of the Hypoxic Cell Sensitizer RB-6145 and Its Active Metabolite RSU-1069

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of the novel bromoethylamino prodrug RB-6145 and its active metabolite, the mixed-function hypoxic cell sensitizer (B1316253) and cytotoxin RSU-1069. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic activation and experimental workflow.

This compound was designed as a less toxic prodrug of the potent hypoxic cell sensitizer RSU-1069. The therapeutic strategy hinges on the in vivo conversion of this compound to RSU-1069, which contains a reactive aziridine (B145994) moiety responsible for its cytotoxic activity. Understanding the comparative pharmacokinetics of both compounds is crucial for optimizing therapeutic selectivity.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and RSU-1069, derived from studies in mice.

Table 1: Pharmacokinetic Parameters of this compound and RSU-1069 in Mice

ParameterThis compoundRSU-1069 (from this compound)RSU-1069 (administered directly)
Peak Plasma Concentration (Cmax) Not explicitly stated~33% of this compound dose~100 µg/mL (100 mg/kg IV)
Time to Peak Concentration (Tmax) Not explicitly statedNot explicitly statedNot explicitly stated
Elimination Half-life (t½) Not explicitly statedNot explicitly stated37.2 min (50 mg/kg IV), 22.4 min (50 mg/kg IP)[1]
Area Under the Curve (AUC) Not explicitly statedNot explicitly statedNot explicitly stated
Volume of Distribution (Vd) Not explicitly statedNot explicitly stated0.65-1.31 L/kg (50 mg/kg)[1]
Bioavailability (Oral) Not explicitly statedNot explicitly statedLow[1]
Tumor/Plasma Ratio Not explicitly statedNot explicitly stated3.8[2]

Metabolic Activation Pathway

The conversion of the prodrug this compound to its active form, RSU-1069, is a critical step for its cytotoxic and radiosensitizing effects. This process involves an intramolecular cyclization.

Metabolic Conversion of this compound to RSU-1069 RB6145 This compound (alpha-(((2-bromoethyl)amino)methyl) -2-nitro-1H-imidazole-1-ethanol) IntramolecularCyclization Intramolecular Cyclization RB6145->IntramolecularCyclization In vivo RSU1069 RSU-1069 (alpha-(1-aziridinomethyl) -2-nitro-1H-imidazole-1-ethanol) (Active Metabolite) IntramolecularCyclization->RSU1069

Caption: Metabolic pathway of this compound to its active metabolite RSU-1069.

Experimental Protocols

The pharmacokinetic data presented were obtained through a series of preclinical studies, primarily in mouse models. The following outlines a typical experimental workflow for such an analysis.

Animal Models and Drug Administration

C3H/He mice are commonly used for these studies.[4] this compound and RSU-1069 are typically dissolved in a suitable vehicle, such as saline, for administration. Dosing is performed via intravenous (IV), intraperitoneal (IP), or oral (PO) routes to assess different pharmacokinetic profiles.[1]

Sample Collection

Blood samples are collected at various time points post-administration via methods such as cardiac puncture or tail vein sampling. Tissues of interest, including tumors, are also excised at specific time points to determine drug distribution.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A key analytical technique for quantifying this compound and RSU-1069 in biological matrices is reverse-phase high-performance liquid chromatography (HPLC).

Sample Preparation:

  • Plasma is obtained by centrifuging blood samples.

  • Tissues are homogenized in a suitable buffer.

  • Proteins are precipitated from plasma and tissue homogenates using an agent like acetonitrile.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: A cyanopropyl column is often used for the separation of RSU-1069 and its metabolites.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: Ultraviolet (UV) detection is commonly employed for quantification.

Experimental Workflow for Pharmacokinetic Analysis cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase DrugAdmin Drug Administration (IV, IP, or PO in Mice) SampleCollection Serial Blood and Tissue Sampling DrugAdmin->SampleCollection PlasmaSeparation Plasma Separation SampleCollection->PlasmaSeparation TissueHomogenization Tissue Homogenization SampleCollection->TissueHomogenization ProteinPrecipitation Protein Precipitation PlasmaSeparation->ProteinPrecipitation TissueHomogenization->ProteinPrecipitation Extraction Extraction and Reconstitution ProteinPrecipitation->Extraction HPLC HPLC Analysis Extraction->HPLC DataAnalysis Pharmacokinetic Data Analysis HPLC->DataAnalysis

Caption: Workflow for a typical pharmacokinetic study of this compound and RSU-1069.

Comparative Summary and Conclusion

This compound serves as an effective prodrug for RSU-1069, demonstrating a strategy to improve the therapeutic index of potent cytotoxic agents. The in vivo conversion of this compound to RSU-1069 is a key feature of its mechanism of action. While detailed pharmacokinetic data for this compound itself is limited in publicly available literature, the pharmacokinetics of the active metabolite, RSU-1069, have been characterized. RSU-1069 exhibits a relatively short elimination half-life and demonstrates significant accumulation in tumor tissue, a desirable characteristic for a hypoxic cell sensitizer.[1][2] The reduced systemic toxicity of this compound compared to RSU-1069, coupled with its conversion to the active form, underscores the potential of this prodrug approach in cancer therapy.[4] Further studies detailing the absorption, distribution, metabolism, and excretion of this compound are warranted to fully elucidate its pharmacokinetic advantages.

References

Navigating the Hypoxic Tumor Microenvironment: A Guide to Biomarker Validation for Predicting RB-6145 Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to understanding and validating biomarkers for predicting the response to the nitroheterocyclic hypoxic cytotoxin, RB-6145. This publication offers a detailed comparison of biomarker validation methodologies, supported by experimental data, to aid in the development of targeted cancer therapies.

This compound is a promising preclinical compound designed to selectively target and eliminate cancer cells in hypoxic environments, a common feature of solid tumors that contributes to resistance to conventional therapies. The effectiveness of such hypoxia-activated prodrugs is critically dependent on the accurate identification of hypoxic tumors. This guide provides an in-depth analysis of current and emerging biomarkers for assessing tumor hypoxia and predicting the therapeutic efficacy of agents like this compound.

Comparative Analysis of Hypoxia Biomarkers

The selection of a robust and reliable biomarker is paramount for the clinical success of hypoxia-activated prodrugs. This guide provides a comparative overview of the leading methods for detecting and quantifying tumor hypoxia.

Biomarker ModalityMethodPrincipleAdvantagesDisadvantages
Exogenous Hypoxia Markers Pimonidazole (B1677889) Immunohistochemistry (IHC)A 2-nitroimidazole (B3424786) compound that forms adducts in hypoxic cells (pO2 < 10 mmHg), which are then detected by specific antibodies in tissue sections.High specificity and sensitivity for detecting severely hypoxic cells. Provides spatial information at the microscopic level.Invasive (requires biopsy). May not capture dynamic changes in hypoxia. Quantification can be complex.
[18F]-Fluoromisonidazole ([18F]-FMISO) Positron Emission Tomography (PET)A radiolabeled 2-nitroimidazole that is trapped in hypoxic cells and detected by PET imaging.Non-invasive, allowing for whole-tumor assessment and repeat imaging. Can provide quantitative data (e.g., SUV, tumor-to-blood ratio).Lower resolution compared to IHC. Signal can be influenced by factors other than hypoxia (e.g., perfusion).
Endogenous Hypoxia Markers Hypoxia-Inducible Factor-1α (HIF-1α) IHCDetects the master transcriptional regulator of the cellular response to hypoxia.Reflects the biological response to hypoxia. Can be performed on standard pathology specimens.HIF-1α levels can be regulated by oxygen-independent mechanisms. Its prognostic and predictive value can be context-dependent.[1][2][3][4]
Carbonic Anhydrase IX (CAIX) IHCA downstream target of HIF-1α, it is a cell surface enzyme strongly induced by hypoxia.Generally considered a more stable and specific marker of hypoxia than HIF-1α.Expression can be found in some normal tissues.
Glucose Transporter 1 (GLUT-1) IHCAnother HIF-1α target gene product, involved in glucose uptake.Readily detectable in many tumor types.Less specific for hypoxia as its expression can be influenced by other factors like oncogenic signaling.
Hypoxia-related Gene Signatures Gene Expression Profiling (e.g., RT-qPCR, Microarray, RNA-Seq)Measures the expression levels of a panel of genes known to be regulated by hypoxia.Can provide a comprehensive picture of the hypoxic state of a tumor. High-throughput and potentially highly predictive.Requires validation across large patient cohorts. Can be complex to implement clinically.

Experimental Protocols for Key Biomarker Assays

Detailed and standardized experimental protocols are crucial for the reproducible and reliable validation of biomarkers. Below are summaries of widely accepted protocols for pimonidazole IHC and [18F]-FMISO PET imaging.

Pimonidazole Immunohistochemistry Protocol
  • Pimonidazole Administration: Pimonidazole hydrochloride is administered to the subject (e.g., 0.5 g/m² intravenously in human studies) and allowed to distribute for a specific period (typically 2-4 hours) before tissue biopsy or resection.

  • Tissue Processing: The collected tissue is fixed (e.g., in formalin) and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval) to unmask the pimonidazole adducts.

  • Immunostaining:

    • Sections are incubated with a primary antibody specific for pimonidazole adducts (e.g., a mouse monoclonal antibody).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore is then applied.

    • A chromogen or fluorescent signal is developed to visualize the location of pimonidazole binding.

  • Analysis: The stained sections are examined microscopically, and the extent and intensity of staining are quantified, often as a percentage of positive tumor area.

[18F]-FMISO PET Imaging Protocol
  • Radiotracer Administration: Patients are injected intravenously with a dose of [18F]-FMISO (e.g., 370 MBq).

  • Uptake Period: A waiting period of 2-4 hours is required to allow for the tracer to accumulate in hypoxic tissues and for clearance from the blood and normoxic tissues.

  • Image Acquisition: PET scans of the tumor region are acquired. A CT scan is also performed for attenuation correction and anatomical localization.

  • Image Analysis: The PET images are reconstructed and analyzed. Tumor hypoxia is typically quantified by measuring the Standardized Uptake Value (SUV) or the tumor-to-blood or tumor-to-muscle ratio. A tumor-to-blood ratio greater than 1.2-1.4 is often considered indicative of significant hypoxia.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the action of this compound and the biomarkers used to predict its response is essential. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for biomarker validation.

HIF1_Signaling_Pathway HIF-1 Signaling Pathway in Hypoxia cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus HIF-1α_normoxia HIF-1α PHDs_VHL PHDs, VHL HIF-1α_normoxia->PHDs_VHL Hydroxylation & Ubiquitination Proteasomal Degradation Proteasomal Degradation PHDs_VHL->Proteasomal Degradation HIF-1α_hypoxia HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE Nucleus Nucleus Target Genes Target Gene Expression (e.g., VEGF, CAIX, GLUT-1) HRE->Target Genes Hypoxia_stimulus Low O2 Hypoxia_stimulus->HIF-1α_hypoxia Normoxia_stimulus Normal O2 Normoxia_stimulus->HIF-1α_normoxia

Caption: HIF-1 Signaling Pathway under Normoxic and Hypoxic Conditions.

DNA_Damage_Response_Pathway DNA Damage Response and Repair RB-6145_active Activated this compound (Radiation Sensitizer) DNA_Damage DNA Double-Strand Breaks (DSBs) RB-6145_active->DNA_Damage Ionizing_Radiation Ionizing Radiation Ionizing_Radiation->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor_Proteins Transducer_Kinases Transducer Kinases (ATM, ATR, DNA-PK) Sensor_Proteins->Transducer_Kinases Effector_Proteins Effector Proteins (e.g., p53, CHK1/2) Transducer_Kinases->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair (NHEJ, HR) Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: Simplified DNA Damage Response Pathway relevant to this compound.

Biomarker_Validation_Workflow Biomarker Validation Workflow for this compound cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Cell_Lines In Vitro Studies (Cell Lines) Biomarker_ID Biomarker Identification & Assay Development Cell_Lines->Biomarker_ID Animal_Models In Vivo Studies (Xenografts) Animal_Models->Biomarker_ID Phase_I Phase I Trial (Safety & PK/PD) Biomarker_ID->Phase_I Analytical Validation Phase_II Phase II Trial (Efficacy & Biomarker Cut-off Determination) Phase_I->Phase_II Clinical Validation Phase_III Phase III Trial (Biomarker-Stratified Efficacy Confirmation) Phase_II->Phase_III Clinical Utility

Caption: A streamlined workflow for the validation of predictive biomarkers.

Alternative Therapeutic Strategies for Hypoxic Tumors

While hypoxia-activated prodrugs like this compound represent a direct approach to targeting hypoxic cells, several alternative strategies are being explored. A comparative understanding of these approaches is crucial for developing a comprehensive therapeutic arsenal (B13267) against resistant tumors.

Therapeutic StrategyMechanism of ActionPredictive Biomarkers
Hypoxia-Activated Prodrugs (e.g., this compound, Evofosfamide) Selective activation of a cytotoxic agent in hypoxic regions.Direct and indirect measures of tumor hypoxia (e.g., Pimonidazole, [18F]-FMISO PET, HIF-1α).[1][[“]]
Radiotherapy Dose Escalation (Dose Painting) Increasing the radiation dose specifically to hypoxic, radioresistant tumor subvolumes.Hypoxia imaging ([18F]-FMISO PET, DW-MRI) to delineate target volumes.
HIF-1 Inhibitors Targeting the HIF-1 transcription factor to inhibit the adaptive response to hypoxia.HIF-1α expression, expression of HIF-1 target genes.
Agents that Modify the Tumor Microenvironment Normalizing tumor vasculature to improve oxygenation or targeting metabolic vulnerabilities of hypoxic cells.Imaging of blood flow and vessel permeability (e.g., DCE-MRI), metabolic markers (e.g., lactate).
Combination with Immunotherapy Overcoming hypoxia-induced immunosuppression to enhance the efficacy of immune checkpoint inhibitors.Tumor immune cell infiltrate, expression of immune checkpoint molecules, hypoxia markers.

This guide serves as a critical resource for the oncology research and drug development community. By providing a clear and objective comparison of biomarker validation strategies, it aims to accelerate the development of personalized therapies for patients with hypoxic tumors, ultimately improving treatment outcomes.

References

A Comparative Analysis of the Toxicity Profiles of the Bioreductive Drugs RB-6145 and RSU-1069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two potent bioreductive drugs, RB-6145 and its active metabolite, RSU-1069. Both compounds have been investigated for their potential as hypoxia-selective cytotoxins and radiosensitizers in cancer therapy. While RSU-1069 demonstrated significant anti-tumor efficacy, its clinical development was hampered by severe toxicity.[1] In response, this compound was developed as a prodrug of RSU-1069 with the aim of reducing systemic toxicity while maintaining therapeutic efficacy.[1][2] This guide synthesizes available preclinical data to offer a clear comparison of their toxicological characteristics, supported by experimental methodologies and visual diagrams.

Comparative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound and RSU-1069 based on preclinical studies in mice.

Table 1: Systemic Toxicity - Maximum Tolerated Dose (MTD)

CompoundAdministration RouteMaximum Tolerated Dose (MTD)Molar Equivalent (mmol/kg)
RSU-1069 Intraperitoneal (i.p.)80 mg/kg0.38
Oral (p.o.)320 mg/kg1.5
This compound Intraperitoneal (i.p.)350 mg/kg0.94
Oral (p.o.)1 g/kg2.67

Data sourced from studies in C3H/He mice.[2]

Table 2: Specific Organ and Cellular Toxicity

Toxicity EndpointCompoundAdministration RouteKey Findings
Bone Marrow Stem Cell Toxicity (CFU-A) RSU-1069Intraperitoneal (i.p.)0.1 mmol/kg reduced surviving fraction by 50%
RSU-1069Oral (p.o.)0.38 mmol/kg required to reduce surviving fraction by 50%
Spermatogenic Toxicity RSU-1069Oral (p.o.)Lower toxicity observed compared to i.p. administration
Nephrotoxicity RSU-1069Oral (p.o.)Observed in 50% of mice at the highest dose (1.5 mmol/kg)
RSU-1069Intraperitoneal (i.p.)Not observed at the highest dose
Intestinal Crypt Toxicity RSU-1069Intraperitoneal (i.p.) or Oral (p.o.)No loss of intestinal crypts detected
Emesis RSU-1069-Caused severe emesis in clinical trials
This compound-Less emetic than RSU-1069 in canine studies

Data compiled from preclinical studies in murine and canine models.[1][2]

Mechanism of Action and Toxicity

Both RSU-1069 and its prodrug this compound are nitroimidazole compounds designed to be selectively toxic to hypoxic cells, which are characteristic of solid tumors.[1] The mechanism of action involves the bioreduction of the nitro group under hypoxic conditions by cellular reductases. This reduction leads to the formation of reactive intermediates that are cytotoxic.

RSU-1069 is a dual-function molecule, possessing both a 2-nitroimidazole (B3424786) moiety for hypoxia-selective activation and an aziridine (B145994) ring that acts as an alkylating agent, causing DNA damage.[3] The toxicity of RSU-1069 is significantly enhanced in hypoxic environments.

This compound was designed as a prodrug to mitigate the systemic toxicity of RSU-1069. In vivo, approximately one-third of this compound is converted to the active drug, RSU-1069.[3] This controlled release mechanism is intended to reduce peak plasma concentrations of RSU-1069, thereby lowering systemic toxicity while still achieving therapeutic concentrations within the tumor microenvironment.

cluster_Systemic Systemic Circulation cluster_Tumor Hypoxic Tumor Microenvironment This compound This compound RSU-1069_systemic RSU-1069 This compound->RSU-1069_systemic Metabolism (in vivo) RB-6145_tumor This compound This compound->RB-6145_tumor Distribution Systemic_Toxicity Systemic_Toxicity RSU-1069_systemic->Systemic_Toxicity Causes RSU-1069_tumor RSU-1069 RB-6145_tumor->RSU-1069_tumor Metabolism (in vivo) Nitroreductases Nitroreductases RSU-1069_tumor->Nitroreductases Substrate for Reduced_Metabolites Reduced Cytotoxic Metabolites Nitroreductases->Reduced_Metabolites Bioreduction DNA_Damage DNA Damage & Cell Death Reduced_Metabolites->DNA_Damage

Mechanism of Action and Toxicity Pathway

Experimental Protocols

The toxicity data presented in this guide are derived from preclinical studies employing standard methodologies for assessing drug toxicity. Below are generalized descriptions of the key experimental protocols.

Maximum Tolerated Dose (MTD) Studies

The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. In the cited studies, MTD was determined in C3H/He mice.[2] Groups of mice were administered escalating doses of either this compound or RSU-1069 via intraperitoneal injection or oral gavage. The animals were monitored for signs of toxicity, including weight loss, behavioral changes, and mortality, over a set observation period. The highest dose level at which no significant toxicity was observed was determined as the MTD.

Bone Marrow Toxicity Assay (CFU-A)

The Colony-Forming Unit-Assay (CFU-A) is a measure of the effect of a substance on the proliferative capacity of hematopoietic stem cells in the bone marrow. Mice were treated with the test compounds, and at a specified time point, bone marrow was harvested from the femurs. The bone marrow cells were then cultured in a semi-solid medium that supports the growth of granulocyte-macrophage colonies. After an incubation period, the number of colonies was counted, and the surviving fraction of clonogenic cells was calculated relative to untreated controls.[2]

Spermatogenic and Nephrotoxicity Assessment

Toxicity to the reproductive and renal systems was evaluated through histological analysis.[2] Following administration of the compounds, testes and kidneys were collected from the mice, fixed, sectioned, and stained. Microscopic examination was performed to identify any pathological changes, such as depletion of spermatogonia in the testes or tubular damage in the kidneys.

In Vivo Tumor Models

To assess anti-tumor efficacy and hypoxia-selective toxicity, murine tumor models such as the KHT and RIF-1 sarcomas were used.[1] Tumors were implanted in mice, and once they reached a certain size, the animals were treated with the compounds, often in combination with radiation. Tumor growth delay or clonogenic survival of tumor cells was measured to determine the therapeutic effect. For assessing hypoxic cytotoxicity specifically, tumors were sometimes clamped to induce acute hypoxia following drug administration.

cluster_AnimalModel Animal Model Preparation cluster_Treatment Treatment Administration cluster_Endpoint Toxicity & Efficacy Endpoints Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Specified Size Tumor_Implantation->Tumor_Growth Drug_Admin Drug Administration (i.p. or p.o.) Tumor_Growth->Drug_Admin Radiation Optional: Radiation Therapy Drug_Admin->Radiation Systemic_Toxicity_Eval Systemic Toxicity (MTD, Organ Damage) Drug_Admin->Systemic_Toxicity_Eval Tumor_Response Tumor Response (Growth Delay, Cell Kill) Radiation->Tumor_Response

Experimental Workflow for Preclinical Evaluation

Conclusion

The development of this compound as a prodrug of RSU-1069 represents a rational approach to improving the therapeutic index of a potent bioreductive agent. Preclinical data clearly indicate that this compound has a significantly lower systemic toxicity profile compared to RSU-1069, as evidenced by its higher MTD, particularly with oral administration, and reduced toxicity to bone marrow and reproductive tissues.[2] This reduced toxicity is achieved while maintaining comparable anti-tumor efficacy, as the prodrug is efficiently converted to the active RSU-1069 within the tumor microenvironment.[1][3] These findings underscore the potential of a prodrug strategy to overcome the limitations of highly active but toxic parent compounds in cancer therapy.

References

RB-6145: A Preclinical Assessment of a Hypoxia-Activated Prodrug in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of RB-6145, a hypoxia-activated nitroheterocyclic cytotoxin. Due to its discontinuation in early-stage development because of significant toxicity, the available data is limited. This document summarizes the existing experimental findings, places them in the context of its proposed mechanism of action, and, where data allows, draws comparisons with its parent compound, RSU-1069.

Overview of this compound

This compound was developed as a prodrug of the radiosensitizer and cytotoxin RSU-1069. The rationale behind its design was to create a compound with a more favorable toxicity profile than RSU-1069 while retaining its efficacy against hypoxic tumor cells.[1] Hypoxic regions within solid tumors are a significant contributor to resistance to conventional cancer therapies, making them a key target for novel drug development. This compound, like other nitroimidazole-based compounds, is designed to be selectively activated under low-oxygen conditions, leading to localized cytotoxic effects.

Quantitative Data Summary

The preclinical evaluation of this compound was primarily focused on its activity as a radiosensitizer and a hypoxic cytotoxin. The following tables summarize the key quantitative findings from studies in murine tumor models.

Table 1: In Vivo Efficacy of this compound in the SCCVII Murine Squamous Cell Carcinoma Model

Treatment GroupTumor Growth Delay (days)Notes
Control0No treatment.
Heat (42.5°C, 60 min)Significant delay (specific value not provided)Hyperthermia alone showed an effect on tumor growth.
This compound (240 mg/kg i.p.)No significant effectThis compound as a monotherapy did not delay tumor growth.[2]
This compound + HeatEnhanced tumor response to heatThis compound significantly potentiated the effect of hyperthermia.[2]

Table 2: Comparison of Systemic Toxicity of this compound and RSU-1069 in Mice

CompoundAdministration RouteMaximum Tolerated Dose (MTD)
RSU-1069Intraperitoneal (i.p.)80 mg/kg (0.38 mmol/kg)
RSU-1069Oral (p.o.)320 mg/kg (1.5 mmol/kg)
This compoundIntraperitoneal (i.p.)350 mg/kg (0.94 mmol/kg)
This compoundOral (p.o.)1 g/kg (2.67 mmol/kg)

Data from a study on C3H/He mice, highlighting that oral administration of this compound was associated with lower systemic toxicity compared to intraperitoneal injection.[1]

Mechanism of Action: Hypoxia-Selective Activation

This compound is a 2-nitroimidazole (B3424786) derivative that functions as a bioreductive drug. In the low-oxygen environment characteristic of solid tumors, the nitro group of this compound undergoes a one-electron reduction, a reaction catalyzed by intracellular reductases. In well-oxygenated tissues, this reduced radical is rapidly re-oxidized back to the parent compound with the formation of a superoxide (B77818) anion. However, under hypoxic conditions, the radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, including a hydroxylamine (B1172632) and an amine. These reduced metabolites are capable of cross-linking DNA and other macromolecules, ultimately leading to cell death. The aziridine (B145994) ring within the structure of this compound is a key contributor to its alkylating and cytotoxic properties.

RB6145_Mechanism cluster_normoxia Normoxic Conditions (High O₂) cluster_hypoxia Hypoxic Conditions (Low O₂) RB6145_N This compound Radical_N This compound Radical Anion RB6145_N->Radical_N One-electron reduction (Nitroreductases) Radical_N->RB6145_N Re-oxidation Superoxide O₂⁻ (Superoxide) Radical_N->Superoxide O2_N O₂ O2_N->Radical_N RB6145_H This compound Radical_H This compound Radical Anion RB6145_H->Radical_H One-electron reduction (Nitroreductases) ReducedMetabolites Reduced Cytotoxic Metabolites (Hydroxylamine, Amine) Radical_H->ReducedMetabolites Further Reduction DNA_Damage DNA Damage & Macromolecule Adducts ReducedMetabolites->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath

Mechanism of this compound activation under normoxic vs. hypoxic conditions.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the available literature for this compound and its parent compound RSU-1069, the following methodologies are representative of the approaches used.

In Vivo Tumor Growth Delay Assay

This assay is used to evaluate the efficacy of a cancer therapeutic in a living animal model.

  • Tumor Implantation: A known number of cancer cells (e.g., SCCVII squamous cell carcinoma) are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., three times per week) using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., control, this compound alone, heat alone, this compound + heat). The drug is administered via a specified route (e.g., intraperitoneal injection).

  • Data Analysis: The time for the tumors in each group to reach a certain multiple of their initial volume (e.g., 4x) is determined. The tumor growth delay is the difference in this time between the treated and control groups.

TumorGrowthDelayWorkflow start Start implant Implant Tumor Cells (e.g., SCCVII) in Mice start->implant monitor_growth Monitor Tumor Growth (Calipers) implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer Treatment (e.g., this compound, Heat) randomize->treat measure Continue Tumor Volume Measurement treat->measure analyze Analyze Tumor Growth Delay measure->analyze end End analyze->end

References

Systematic Review of Preclinical Studies Involving the Nitroimidazole Radiosensitizer RB-6145 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Human Clinical Trial Data: A comprehensive review of published literature and clinical trial registries reveals no evidence of human clinical trials for the investigational drug RB-6145 or its active analogue, RSU 1069. The information presented in this guide is therefore based on available preclinical data from in vitro and in vivo animal studies. This guide is intended for researchers, scientists, and drug development professionals to summarize the existing preclinical evidence and provide context for this class of compounds.

Introduction

This compound is a 2-nitroimidazole (B3424786) prodrug that, upon bioreductive activation, is converted to its active form, RSU 1069. This conversion primarily occurs under hypoxic conditions, which are characteristic of solid tumors. RSU 1069 and its analogues are bifunctional agents, possessing both a radiosensitizing nitroimidazole moiety and an alkylating aziridine (B145994) group. This dual mechanism of action makes them potent hypoxic cell cytotoxins and radiosensitizers. The rationale behind their development is to selectively target and eliminate radioresistant hypoxic tumor cells, thereby enhancing the efficacy of radiotherapy.

Mechanism of Action

This compound is designed to be less toxic in its prodrug form, allowing for systemic administration. In the low-oxygen environment of a tumor, the nitro group of this compound undergoes a one-electron reduction, leading to the formation of the active cytotoxic agent, RSU 1069. RSU 1069 can then exert its anti-tumor effects through two primary mechanisms:

  • Radiosensitization: The nitroimidazole component can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair, thus sensitizing them to radiation therapy.

  • Hypoxic Cytotoxicity: The aziridine ring of RSU 1069 is a potent alkylating agent that can crosslink DNA, leading to irreparable damage and cell death, particularly in hypoxic cells where the drug is activated.

The following diagram illustrates the proposed activation and mechanism of action of this compound.

RB6145_Mechanism cluster_Systemic_Circulation Systemic Circulation (Normoxic) cluster_Tumor_Microenvironment Tumor Microenvironment (Hypoxic) RB6145 This compound (Prodrug) RB6145_tumor This compound RB6145->RB6145_tumor Tumor Penetration RSU1069 RSU 1069 (Active Drug) RB6145_tumor->RSU1069 Bioreductive Activation (Nitroreductases) DNA_Damage DNA Damage RSU1069->DNA_Damage DNA Alkylation & Crosslinking RSU1069->DNA_Damage Radiosensitization (Fixation of Radiation -induced DNA damage) Cell_Death Cell Death DNA_Damage->Cell_Death Apoptosis/Necrosis

Caption: Proposed mechanism of this compound activation and action.

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and RSU 1069.

Table 1: In Vitro Cytotoxicity of RSU 1069
Cell LineConditionIC50 (µM)Fold Difference (Aerobic/Hypoxic)Reference
CHOAerobic~2500~80[1]
CHOHypoxic~31~80[1]
CHO (repair-deficient)Aerobic~250~900[1]
CHO (repair-deficient)Hypoxic~0.28~900[1]
HeLaAerobicNot specified~20[2]
HeLaHypoxicNot specified~20[2]
9L21% O₂Not specified~100[3]
9L<0.0075% O₂Not specified~100[3]
Table 2: In Vivo Efficacy of RSU 1069
Animal ModelTumor ModelDrug/DoseEndpointResultReference
C3H MiceSCCVIIRB6145 (240 mg/kg) + Heat (42.5°C)Tumor Growth DelaySignificant enhancement of heat response[4]
C3H MiceSCCVIIRSU 1069 (80 mg/kg) + Heat (42.5°C)Tumor Growth DelaySignificant enhancement of heat response[4]
MiceKHT SarcomaRSU 1069 (0.04-0.16 mg/g) + RadiationTumor Cell KillingDose-dependent increase in cell killing[5]
MiceRIF-1 TumorRSU 1069 (0.04-0.16 mg/g) + RadiationTumor Cell KillingDose-dependent increase in cell killing[5]
Rats9L GliosarcomaRSU 1069 (50 mg/kg)Cell Kill KineticsBiphasic, with little additional kill after 40 min of tumor clamping[3]
C57BL MiceB16 MelanomaRSU 1069, RSU 1164, RSU 1172Tumor/Plasma RatioHigh ratios of 3.8, 3.7, and 4.0 respectively[6]

Experimental Protocols

In Vitro Cytotoxicity Assays
  • Cell Lines: Chinese Hamster Ovary (CHO) wild-type and repair-deficient mutants, HeLa, and 9L rat gliosarcoma cells were commonly used.

  • Culture Conditions: Cells were typically grown in standard cell culture media supplemented with fetal bovine serum.

  • Hypoxic Conditions: Hypoxia was induced by gassing cell suspensions with nitrogen containing 5% CO2 and <10 ppm O2. For solid tumor models, tumor clamping was used to induce hypoxia in vivo.

  • Drug Exposure: Cells were exposed to varying concentrations of RSU 1069 for specified durations under both aerobic and hypoxic conditions.

  • Cytotoxicity Assessment: Cell survival was typically measured using a clonogenic assay, where the ability of single cells to form colonies after treatment is quantified.

In Vivo Tumor Models
  • Animal Models: Studies have utilized various mouse strains (C3H, C57BL) and rats.

  • Tumor Implantation: Tumor cells (e.g., SCCVII, KHT sarcoma, RIF-1, 9L gliosarcoma, B16 melanoma) were implanted subcutaneously or intramuscularly into the animals.

  • Drug Administration: this compound and RSU 1069 were typically administered via intraperitoneal (i.p.) injection.

  • Treatment Regimens: Animals were treated with the drug alone, in combination with radiation, or with other agents like heat or chemotherapy.

  • Efficacy Endpoints: Treatment efficacy was assessed by measuring tumor growth delay, tumor cell survival (using in vivo-in vitro excision assays), and in some cases, tumor cure rates.

  • Pharmacokinetic Analysis: Drug concentrations in plasma and tumor tissue were measured over time using techniques like high-performance liquid chromatography (HPLC) to determine pharmacokinetic parameters such as peak concentration (Cmax), half-life (t1/2), and tumor-to-plasma ratios.

Clinical Landscape of Nitroimidazole Radiosensitizers

While this compound and its direct analogues have not reached clinical trials, other nitroimidazoles have been evaluated in humans, with mixed results.

  • Misonidazole: One of the first and most extensively studied nitroimidazoles. Its clinical efficacy was limited by dose-limiting peripheral neuropathy.

  • Etanidazole and Pimonidazole: Developed as less neurotoxic alternatives to misonidazole, but large-scale clinical trials failed to demonstrate a significant survival benefit.

  • Nimorazole (B1678890): A 5-nitroimidazole that has shown a significant improvement in locoregional control and overall survival when combined with radiotherapy for squamous cell carcinoma of the head and neck. It is currently in clinical use in some countries for this indication.

The clinical experience with these earlier-generation nitroimidazoles highlights the challenge of balancing radiosensitizing efficacy with systemic toxicity.

Conclusion

This compound and its active form RSU 1069 have demonstrated significant potential as hypoxic cell cytotoxins and radiosensitizers in preclinical models. The dual mechanism of action, combining radiosensitization and DNA alkylation, makes them potent anti-tumor agents, particularly against the challenging hypoxic fraction of solid tumors. However, the lack of progression to clinical trials suggests that there may be challenges related to toxicity, pharmacokinetics, or manufacturing that have not been overcome.

For researchers and drug developers, the preclinical data on this compound and its analogues provide a valuable case study in the design and evaluation of bioreductive drugs and radiosensitizers. Future efforts in this area will likely focus on improving the therapeutic index, potentially through more sophisticated prodrug strategies, tumor-specific targeting, or combination with other treatment modalities like immunotherapy. The qualified success of nimorazole offers a glimmer of hope that with the right molecular design and patient selection, targeting tumor hypoxia can be a successful clinical strategy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research chemical RB-6145, a bromoethylamino prodrug and hypoxic cell sensitizer/cytotoxin, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, this compound must be treated as hazardous chemical waste.[1][2][3] Adherence to established protocols for the disposal of hazardous materials is not only a best practice but also a regulatory requirement.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety glasses or goggles.[5] If there is a risk of splashing, additional face protection should be worn.[5] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following steps outline the standard procedure for the disposal of this compound and materials contaminated with it. This process is designed to be straightforward and to mitigate risks effectively.

  • Waste Identification and Classification :

    • Classify all this compound, including unused product, reaction byproducts, and contaminated materials, as hazardous cytotoxic waste.[1][2][3]

    • Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][6]

  • Waste Collection and Segregation :

    • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[7][8] The container must be clearly labeled as "Hazardous Waste: this compound (Cytotoxic)" and include the full chemical name.

    • Solid Waste : Dispose of solid waste, such as contaminated gloves, pipette tips, and absorbent paper, in a separate, clearly labeled, puncture-resistant container.[8][9]

    • Sharps : Any sharps, like needles or blades, contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.[9][10]

    • Segregation : Store this compound waste separately from incompatible chemicals. For instance, avoid storing it with strong oxidizing agents, acids, or bases unless their compatibility is verified.[6][11]

  • Container Management :

    • Ensure all waste containers are kept securely closed except when adding waste.[6][7]

    • Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[6][7][11]

    • Do not overfill waste containers; fill to a maximum of 80% capacity to prevent spills and allow for expansion.

  • Storage and Labeling :

    • Store the collected waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[11]

    • All waste containers must be accurately labeled with their contents. The label should include the chemical name(s), concentration(s), and hazard warnings (e.g., "Cytotoxic," "Toxic").[7][8]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

    • Do not attempt to transport hazardous waste outside of the laboratory yourself.[7] Disposal must be handled by trained professionals and licensed hazardous waste disposal companies.[4]

  • Spill Management :

    • In the event of a spill, immediately alert others in the area and evacuate if necessary.

    • If trained and equipped to do so, clean the spill using a spill kit with appropriate absorbent materials.

    • All materials used for spill cleanup must be collected and disposed of as hazardous cytotoxic waste.[7]

Quantitative Data for Waste Management

While specific quantitative data for this compound disposal is not publicly available, laboratories should maintain a detailed log for each waste container. This practice is essential for regulatory compliance and safe handling.

ParameterGuidelineExample Record Entry
Waste Container ID A unique identifier for each waste container.LW-RB6145-2025-001
Accumulation Start Date The date when the first waste is added to the container.2025-12-12
Chemical Composition A complete list of all chemical constituents and their approximate concentrations.This compound (~5 mg/mL), DMSO (90%), Water (10%)
Quantity The total volume or mass of the waste in the container.~250 mL
Hazard Classification The primary hazards associated with the waste.Cytotoxic, Toxic
Responsible Person The name of the researcher or lab manager responsible for the waste.Dr. Jane Doe
Pickup Request Date The date a request for disposal was submitted to the EHS office.Pending
Experimental Protocols Referenced

The disposal procedures outlined above are based on standard protocols for handling and disposing of hazardous and cytotoxic chemical waste in a research laboratory setting. These are derived from guidelines provided by regulatory bodies and institutional safety manuals. For example, the Resource Conservation and Recovery Act (RCRA) in the United States provides a legal framework for hazardous waste management.[4]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RB6145_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Management cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Gown, Goggles) start->ppe spill Spill Occurs start->spill At any stage fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type liquid_waste Collect in Labeled, Leak-Proof Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled, Puncture-Resistant Solid Waste Container waste_type->solid_waste Solid (Non-sharp) sharps_waste Collect in Designated Sharps Container waste_type->sharps_waste Sharp close_container Keep Container Securely Closed liquid_waste->close_container solid_waste->close_container sharps_waste->close_container secondary_containment Use Secondary Containment close_container->secondary_containment store_saa Store in Designated Satellite Accumulation Area (SAA) secondary_containment->store_saa log_waste Log Waste Details in Inventory store_saa->log_waste ehs_request Contact EHS for Waste Pickup log_waste->ehs_request end End: Professional Disposal ehs_request->end cleanup Clean Spill Using Spill Kit spill->cleanup spill_waste Collect Cleanup Debris as Hazardous Waste cleanup->spill_waste spill_waste->solid_waste

Caption: Logical workflow for the safe disposal of this compound hazardous waste.

References

Standard Operating Procedure: Handling and Disposal of RB-6145

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of the novel compound RB-6145. All personnel must review and understand these procedures before commencing any work with this substance.

Hazard Identification and Exposure Limits

This compound is a potent synthetic compound with corrosive and acutely toxic properties. The primary routes of exposure are inhalation and dermal contact. All quantitative data regarding its properties and exposure limits are summarized below.

PropertyValueUnits
Physical State Volatile Liquid-
pH 2.5-
Boiling Point 85.2°C
Permissible Exposure Limit (PEL) 0.5ppm (8-hour TWA)
Short-Term Exposure Limit (STEL) 2.0ppm (15-minute)
Immediately Dangerous to Life or Health (IDLH) 10ppm

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Protection TypeSpecification
Hand Protection Nitrile gloves (double-gloving recommended)
Eye Protection Chemical splash goggles and a face shield
Skin and Body Protection Chemical-resistant lab coat or apron
Respiratory Protection Use in a certified chemical fume hood is required. For emergencies, a full-face respirator with an appropriate cartridge is necessary.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Figure 1: this compound Handling Workflow A Verify Fume Hood Certification B Don Required PPE A->B C Prepare Work Area B->C D Retrieve this compound from Storage C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Figure 1: this compound Handling Workflow

Detailed Experimental Protocol: Aliquoting this compound

This protocol describes the step-by-step procedure for safely aliquoting this compound from a stock container.

  • Preparation :

    • Ensure the chemical fume hood is operational and has a valid certification.

    • Gather all necessary materials: this compound stock container, pre-labeled receiving vials, and appropriate micropipettes with filtered tips.

    • Don all required PPE as specified in the table above.

  • Procedure :

    • Place a chemical-absorbent pad on the work surface inside the fume hood.

    • Carefully open the primary container of this compound.

    • Using a calibrated micropipette, aspirate the desired volume of this compound.

    • Dispense the liquid into the pre-labeled receiving vial.

    • Securely cap the receiving vial and the stock container.

  • Post-Procedure :

    • Wipe down all surfaces with a decontaminating solution.

    • Dispose of all contaminated materials in the designated hazardous waste container.

Disposal Plan for this compound

The disposal of this compound and associated waste must be handled with extreme care to prevent environmental contamination and exposure.

Waste TypeDisposal Container
Liquid this compound Labeled, sealed, and chemically-resistant waste container
Contaminated Solids (e.g., gloves, pipette tips) Labeled, sealed, and puncture-proof hazardous waste container
Contaminated Glassware Decontaminate with a suitable neutralizing agent before washing, or dispose of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
Inhalation Move to fresh air immediately.
Spill Evacuate the area. Alert laboratory personnel and the safety officer. Use a spill kit with a neutralizing agent if trained to do so.

Signaling Pathway of this compound Toxicity (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic effects of this compound.

G Figure 2: Hypothetical this compound Cytotoxicity Pathway A This compound Exposure B Mitochondrial Stress A->B Induces C Caspase-9 Activation B->C Leads to D Caspase-3 Activation C->D Activates E Apoptosis D->E Triggers

Figure 2: Hypothetical this compound Cytotoxicity Pathway

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